molecular formula C7H6F2O B1354852 4,5-Difluoro-2-methylphenol CAS No. 704884-76-4

4,5-Difluoro-2-methylphenol

Cat. No.: B1354852
CAS No.: 704884-76-4
M. Wt: 144.12 g/mol
InChI Key: IPSPOLUTNBCTIM-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylphenol (CAS 704884-76-4) is a fluorinated phenolic compound that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. With a molecular formula of C 7 H 6 F 2 O and a molecular weight of 144.12 g/mol, it is characterized by its density of 1.280 g/cm³, a boiling point of approximately 210°C, and a flash point of 81°C . This compound is particularly significant in the synthesis of more complex molecules, such as Schiff bases. Its structure, featuring a phenolic hydroxyl group and electron-withdrawing fluorine atoms on the aromatic ring, makes it a key intermediate for constructing molecules with potential biological activity . For instance, it reacts with amines to form Schiff bases, which are investigated for their diverse applications, including antimicrobial, anti-inflammatory, and antitumor properties, as well as their use in materials science for molecular sensing and non-linear optics . The incorporation of fluorine atoms is a strategic approach in medicinal chemistry, as it enhances lipid solubility, improves metabolic stability, and can positively influence the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates . Furthermore, difluoromethyl phenol derivatives have been explored as mechanism-based inhibitors for enzymes like sulfatases, highlighting their utility in chemical biology and proteomic research for labeling and studying enzyme classes . This product is offered in high purity, typically 95% to 99%, and is intended for research applications only . It is not for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate precautions in a controlled environment, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-methylphenol
Source PubChem
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InChI

InChI=1S/C7H6F2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPOLUTNBCTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478558
Record name 4,5-DIFLUORO-2-METHYLPHENOL
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704884-76-4
Record name 4,5-DIFLUORO-2-METHYLPHENOL
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Record name 4,5-difluoro-2-methylphenol
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Foundational & Exploratory

4,5-Difluoro-2-methylphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,5-Difluoro-2-methylphenol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—allow for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.[1][2] Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and target binding, and alter molecular conformation to lock in a bioactive shape.[3][4] It is within this context that this compound emerges as a valuable and versatile building block for the synthesis of novel therapeutics. This guide provides an in-depth analysis of its core properties, reactivity, synthesis, and applications for researchers and drug development professionals.

Section 1: Core Physicochemical and Molecular Properties

This compound (CAS No. 704884-76-4) is a substituted aromatic phenol. The molecule incorporates a standard ortho-cresol scaffold, distinguished by the presence of two fluorine atoms at the C4 and C5 positions of the benzene ring.[5] These substituents are critical to its unique chemical behavior.

Structural and General Properties

A summary of the key identification and physical properties of this compound is presented below. While some experimental data, such as a precise melting point and pKa, are not widely published, reliable computed data and comparisons with analogous structures provide a strong predictive framework.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[5]
Synonyms Phenol, 4,5-difluoro-2-methyl-[6]
CAS Number 704884-76-4[5]
Molecular Formula C₇H₆F₂O[5]
Molecular Weight 144.12 g/mol [5]
Appearance Inferred to be a solid at room temperature, based on related cresol structures.[7]
Boiling Point 209.6 °C (at 760 mmHg)
Density 1.28 g/cm³ (Predicted)
Flash Point 80.6 °C
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF) and sparingly soluble in water.
pKa (Phenolic H) Estimated to be lower (more acidic) than o-cresol (~10.3) due to the inductive electron-withdrawing effects of the two fluorine atoms.[8]
LogP (Octanol/Water) 2.1 (Computed)[5]
Spectroscopic Profile (Predicted)

Direct experimental spectra for this compound are not commonly available in public databases. However, a detailed and reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[9][10][11] This predictive analysis is a crucial skill for chemists working with novel structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals:

  • Aromatic Protons (2H): Two signals in the aromatic region (~6.8-7.2 ppm). The proton at C6 will appear as a doublet coupled to the fluorine at C5. The proton at C3 will appear as a doublet coupled to the fluorine at C4. Long-range H-F couplings may introduce additional complexity.

  • Phenolic Proton (1H): A broad singlet, typically in the range of 5-8 ppm, whose chemical shift is highly dependent on solvent and concentration.

  • Methyl Protons (3H): A sharp singlet around 2.1-2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a clear carbon fingerprint and direct evidence of fluorination through characteristic C-F coupling:

  • Total Signals: Seven distinct carbon signals are expected.

  • Fluorinated Carbons (C4 & C5): These will be the most diagnostic signals, appearing as large doublets due to one-bond C-F coupling (¹JCF), typically in the range of 240-270 Hz. Their chemical shifts will be significantly downfield.

  • Adjacent Carbons (C3 & C6): These carbons will exhibit smaller two-bond C-F coupling (²JCF) of approximately 15-25 Hz.

  • Ipso-Carbon (C1): The carbon bearing the hydroxyl group will also show coupling to the fluorine at C5 (³JCF).

  • Methyl Carbon: A singlet in the aliphatic region (~15-20 ppm).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR will show two distinct signals for the non-equivalent fluorine atoms at C4 and C5, likely appearing as doublets due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

  • O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

  • C-F Stretches: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

Section 2: Synthesis and Reactivity

As a specialized building block, this compound is not typically produced by simple methylation of a difluorophenol due to regioselectivity challenges. A more plausible and controlled approach involves the construction of the aromatic ring with the desired substitution pattern already in place or introduced through robust, high-yield reactions.

Representative Synthetic Workflow

A common strategy for synthesizing substituted phenols involves the diazotization of an aniline precursor followed by hydrolysis. This provides excellent regiochemical control. The workflow below outlines this robust approach starting from commercially available 3,4-difluoroaniline.

G cluster_0 Step 1: Sandmeyer-type Iodination cluster_1 Step 2: Ortho-Lithiation and Methylation cluster_2 Step 3: Halogen-Magnesium Exchange & Borylation cluster_3 Step 4: Oxidation to Phenol S1 3,4-Difluoroaniline R1 NaNO₂, HCl, 0°C S1->R1 I1 Diazonium Salt Intermediate R1->I1 R2 KI I1->R2 P1 3,4-Difluoro-1-iodobenzene R2->P1 P1_c 3,4-Difluoro-1-iodobenzene R3 1. n-BuLi, THF, -78°C 2. (CH₃)₂SO₄ or CH₃I P1_c->R3 P2 1,2-Difluoro-3-iodo-4-methylbenzene R3->P2 P2_c 1,2-Difluoro-3-iodo-4-methylbenzene R4 1. i-PrMgCl 2. B(OiPr)₃ P2_c->R4 P3 Boronic Ester Intermediate R4->P3 P3_c Boronic Ester Intermediate R5 H₂O₂, NaOH P3_c->R5 P4 This compound R5->P4 caption Figure 1. Multi-step synthesis of this compound.

Caption: Figure 1. Multi-step synthesis of this compound.

Experimental Protocol: Oxidation of Boronic Ester (Step 4)

This protocol details the final, critical step of converting the aryl boronic ester intermediate to the target phenol. This transformation is a widely used and reliable method in organic synthesis.[10]

Trustworthiness through Self-Validation: This protocol incorporates clear visual and analytical checkpoints. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC). The successful formation of the phenolic product is confirmed by a color change upon basification (phenoxide formation) and a significant shift in polarity on the TLC plate.

Methodology:

  • Reaction Setup: To a solution of the 2-(4,5-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) in a round-bottom flask, add sodium hydroxide (3.0 eq) as a 2M aqueous solution. Cool the mixture to 0 °C using an ice bath.

    • Causality Insight: The basic conditions are required for the subsequent oxidation step to proceed efficiently. THF is used to ensure the solubility of the organic starting material.

  • Oxidation: To the stirred, cooled solution, add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality Insight: The slow, controlled addition of the oxidant is crucial to manage the exothermic nature of the reaction and prevent uncontrolled side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting material.

  • Work-up & Quenching: Once the reaction is complete, cool the mixture again to 0 °C and carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate. Stir for 15 minutes.

  • Acidification & Extraction: Acidify the aqueous mixture to pH ~2-3 using 2M HCl. The phenolic product will now be in its neutral, organic-soluble form. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Causality Insight: The acidification step is critical. It protonates the phenoxide intermediate, rendering it less water-soluble and allowing it to be extracted into the organic phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a synthon for more complex, biologically active molecules. The specific arrangement of its functional groups—a nucleophilic hydroxyl group, an ortho-methyl group, and two electron-withdrawing fluorine atoms—provides a unique platform for chemical elaboration.

Scaffold for Bioactive Molecules

Research has demonstrated the utility of this phenol in creating novel compounds with potential therapeutic value. For instance, it has been used as a starting material for the synthesis of Schiff base derivatives. One such derivative, 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, was investigated and showed promising in vitro anticancer activity against A549 lung cancer cells and moderate antioxidant properties.[12] This highlights the potential of the 4,5-difluoro-2-methylphenyl scaffold in the design of new anticancer agents.

Role of Fluorination in Improving Drug Properties

The difluoro-substitution pattern is particularly advantageous in drug design for several reasons:

  • Metabolic Stability: The C-F bonds are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine atoms on the aromatic ring can prevent hydroxylation, a common metabolic pathway for phenols, thereby increasing the compound's half-life.[3]

  • Enhanced Acidity and Binding: The strong inductive effect of the two fluorine atoms increases the acidity of the phenolic proton. This modulation of pKa can be critical for optimizing a drug's binding affinity to its target protein, as the hydroxyl group can act as a more effective hydrogen bond donor.[2]

  • Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its site of action.[3]

The broader class of fluorinated phenols and their derivatives are integral to the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

Section 4: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound possesses hazards typical of substituted phenols and requires appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Classification: [5]

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a fluorinated phenolic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity.[1] These properties are highly desirable in the development of new drug candidates and advanced crop protection agents.[2][3] This guide provides a detailed overview of a practical and efficient synthetic pathway for the preparation of this compound, offering insights into the chemical principles and experimental protocols involved.

Strategic Approach to the Synthesis of this compound

While several synthetic strategies could be envisioned for the preparation of this compound, a highly effective and logical approach begins with a commercially available and appropriately substituted starting material, 4,5-difluoro-2-nitrotoluene .[4][5] This starting material already possesses the desired difluoro and methyl substitution pattern on the benzene ring. The synthesis then proceeds through a three-step sequence involving:

  • Reduction of the nitro group to an amine.

  • Diazotization of the resulting aniline derivative to form a diazonium salt.

  • Hydrolysis of the diazonium salt to yield the target phenol.

This pathway is advantageous due to the reliability and high yields typically associated with these well-established chemical transformations.

Detailed Synthetic Pathway and Experimental Protocols

The overall synthetic scheme is depicted below:

Synthesis_Pathway start 4,5-Difluoro-2-nitrotoluene intermediate1 4,5-Difluoro-2-methylaniline start->intermediate1 Reduction (e.g., SnCl2, HCl) intermediate2 4,5-Difluoro-2-methylbenzenediazonium salt intermediate1->intermediate2 Diazotization (NaNO2, H2SO4, 0-5 °C) product This compound intermediate2->product Hydrolysis (H2O, heat)

Caption: Synthetic pathway for this compound.

Step 1: Reduction of 4,5-Difluoro-2-nitrotoluene to 4,5-Difluoro-2-methylaniline

The initial step involves the reduction of the nitro group in 4,5-difluoro-2-nitrotoluene to an amino group. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl).

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-2-nitrotoluene (1 equivalent).

  • Add ethanol as a solvent to dissolve the starting material.

  • To this solution, add a solution of tin(II) chloride dihydrate (approximately 3-4 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts.

  • Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 4,5-difluoro-2-methylaniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Diazotization of 4,5-Difluoro-2-methylaniline

The second step is the conversion of the primary aromatic amine to a diazonium salt.[6] This is achieved through a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid at low temperatures to prevent the unstable diazonium salt from decomposing.

Experimental Protocol:

  • In a beaker, dissolve 4,5-difluoro-2-methylaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1-1.1 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at this temperature for an additional 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution of the 4,5-difluoro-2-methylbenzenediazonium salt is used directly in the next step.

Step 3: Hydrolysis of the 4,5-Difluoro-2-methylbenzenediazonium Salt

The final step is the hydrolysis of the diazonium salt to the desired phenol.[7] This is typically achieved by heating the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and it is readily replaced by a hydroxyl group from the water.[7]

Experimental Protocol:

  • Gently heat the solution of the 4,5-difluoro-2-methylbenzenediazonium salt prepared in the previous step to approximately 50-60 °C. The evolution of nitrogen gas will be observed.

  • Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Extract the product, this compound, with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Summary of Reaction Parameters

StepReactionKey ReagentsSolvent(s)Temperature
1Reduction4,5-Difluoro-2-nitrotoluene, SnCl₂·2H₂O, HClEthanolReflux
2Diazotization4,5-Difluoro-2-methylaniline, NaNO₂, H₂SO₄Water0-5 °C
3Hydrolysis4,5-Difluoro-2-methylbenzenediazonium saltWater50-60 °C

Alternative Synthetic Considerations

While the presented pathway is robust, other synthetic strategies could be considered, each with its own set of advantages and challenges:

  • Direct Fluorination of 2-Methylphenol: This approach is atom-economical but often suffers from a lack of regioselectivity, leading to a mixture of mono-, di-, and poly-fluorinated products that can be difficult to separate.[8][9]

  • Synthesis from other Difluoro-aromatics: Starting from compounds like 1,2-difluorobenzene would require the introduction of both the methyl and hydroxyl groups, potentially involving more steps and challenges in controlling the regiochemistry.[10]

Conclusion

The synthesis of this compound via the reduction of 4,5-difluoro-2-nitrotoluene, followed by diazotization and hydrolysis, represents a reliable and scalable method for producing this valuable compound. The availability of the starting material and the use of well-established reactions make this pathway attractive for both laboratory-scale synthesis and industrial production. This guide provides a comprehensive framework for researchers and professionals in the field to successfully synthesize this compound for its various applications in the development of new chemical entities.

References

A Predictive Spectroscopic and Analytical Guide to 4,5-Difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5-Difluoro-2-methylphenol is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and electronic properties, making precise structural verification paramount. In the absence of publicly available experimental spectra, this guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound (CAS: 704884-76-4). By applying fundamental principles of spectroscopy and referencing data from analogous structures, we offer a robust theoretical framework for ¹H NMR, ¹³C NMR, IR, and MS analysis. This document is intended to serve as a vital reference for researchers synthesizing or utilizing this compound, enabling them to anticipate spectral features and confirm its identity.

Introduction and Molecular Structure

This compound belongs to the cresol family, distinguished by two fluorine atoms on the benzene ring. This substitution pattern breaks the molecule's symmetry and introduces complex spin-spin coupling, making its spectral analysis a non-trivial but informative exercise. Understanding these spectroscopic signatures is a critical first step in any research and development pipeline.

Molecular Details:

  • Molecular Formula: C₇H₆F₂O

  • Molecular Weight: 144.12 g/mol

  • Structure: (Illustrative structure) C1: -OH, C2: -CH₃, C4: -F, C5: -F

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following predictions are based on established substituent effects, spin-spin coupling principles, and data from similar compounds like 2,4-difluorophenol and 2,3-difluorotoluene.[1][2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region, in addition to the phenolic proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expected Couplings
~ 6.95d (doublet)1HH-6This proton is ortho to the methyl group and meta to the C5-Fluorine. It will be split primarily by the adjacent H-3 proton. A smaller long-range coupling to F-5 might be observed. Expected J(H,H) ≈ 8.5 Hz.
~ 6.80d (doublet)1HH-3This proton is ortho to the C4-Fluorine and will be significantly split by it. It is also coupled to the adjacent H-6 proton. This signal is expected to be the most downfield due to the deshielding effect of the ortho fluorine. Expected J(H,F) ≈ 9-11 Hz, J(H,H) ≈ 8.5 Hz.
~ 5.50s (singlet, broad)1H-OHThe phenolic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent. It generally does not couple with other protons.
~ 2.25s (singlet)3H-CH₃The methyl protons are not coupled to any adjacent protons, resulting in a singlet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals. A key feature will be the splitting of these signals due to coupling with the fluorine atoms (C-F coupling). The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.[3][4]

Predicted Chemical Shift (δ, ppm)Predicted Multiplicity (C-F Coupling)AssignmentRationale and Expected Couplings
~ 150dd (doublet of doublets)C-5Directly bonded to fluorine (¹JCF) and two bonds from the other fluorine (²JCF). Expected ¹J(C,F) ≈ 240-250 Hz, ²J(C,F) ≈ 15-25 Hz.
~ 147dd (doublet of doublets)C-4Directly bonded to fluorine (¹JCF) and two bonds from the other fluorine (²JCF). Expected ¹J(C,F) ≈ 240-250 Hz, ²J(C,F) ≈ 15-25 Hz.
~ 145dd (doublet of doublets)C-1Two bonds away from F-5 (²JCF) and three bonds away from F-4 (³JCF). Expected ²J(C,F) ≈ 10-20 Hz, ³J(C,F) ≈ 5-10 Hz.
~ 125dd (doublet of doublets)C-2Three bonds away from both F-4 and F-5 (³JCF). Expected ³J(C,F) ≈ 3-8 Hz for both couplings.
~ 118d (doublet)C-6Two bonds away from F-5 (²JCF). Expected ²J(C,F) ≈ 15-25 Hz.
~ 108d (doublet)C-3Two bonds away from F-4 (²JCF). Expected ²J(C,F) ≈ 15-25 Hz.
~ 16q (quartet, from ¹JCH)-CH₃This aliphatic carbon is upfield. In a coupled spectrum, it would appear as a quartet due to the three attached protons. It may show a small long-range coupling to the ortho fluorine atoms.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The predictions are based on standard group frequency charts.[5][6][7][8]

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3550 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3100 - 3000MediumC-H StretchAromatic C-H
2960 - 2850MediumC-H StretchMethyl C-H
1610 & 1500Medium-StrongC=C StretchAromatic Ring
1250 - 1150StrongC-F StretchAryl-Fluoride
1200 - 1100StrongC-O StretchPhenolic C-O

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following predictions are for a standard Electron Ionization (EI) source.[9][10]

m/z ValuePredicted Relative IntensityIon IdentityFragmentation Pathway
144High[M]⁺Molecular Ion: [C₇H₆F₂O]⁺
129Medium[M - CH₃]⁺Loss of the methyl radical.
116Medium[M - CO]⁺Loss of carbon monoxide, characteristic of phenols.
101Medium[M - CH₃ - CO]⁺Sequential loss of methyl and carbon monoxide.

Methodologies and Workflows

Standard Experimental Protocols

While this guide focuses on predicted data, the following outlines standard, field-proven protocols for acquiring the actual spectra.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

  • Tube Transfer: Filter the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a >400 MHz spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire a ¹H spectrum (typically 16-32 scans) and a ¹³C{¹H} proton-decoupled spectrum (typically >1024 scans).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

IR (ATR) Spectroscopy Protocol:

  • Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure with the anvil and collect the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predictive Analysis Workflow

The process of structural verification combines predictive analysis with experimental confirmation. This workflow ensures a high degree of confidence in the final structure assignment.

G cluster_predict Theoretical Prediction Phase cluster_exp Experimental Phase cluster_verify Verification Phase P1 Propose Structure: This compound P2 Predict Spectroscopic Data (NMR, IR, MS) Based on Chemical Principles P1->P2 P3 Generate Predicted Spectra & Data Tables P2->P3 V1 Compare Predicted Data with Experimental Data P3->V1 E1 Synthesize or Procure Compound E2 Acquire Experimental Spectra (NMR, IR, MS) E1->E2 E3 Process Experimental Data E2->E3 E3->V1 V2 Match Confirmed? V1->V2 V3 Structure Verified V2->V3 Yes V4 Re-evaluate Structure or Experimental Data V2->V4 No

Caption: Workflow for Spectroscopic Prediction and Verification.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic signatures of this compound. The predicted ¹H and ¹³C NMR data, with particular attention to H-F and C-F coupling, the characteristic IR absorption bands, and the likely mass spectrometric fragmentation patterns, collectively form a robust analytical profile. Researchers can use this guide to aid in the identification of this compound, interpret experimentally obtained spectra, and confirm the success of synthetic procedures. The ultimate validation will always rest on the comparison of these predictions with high-quality experimental data.

References

Crystal structure analysis of 4,5-Difluoro-2-methylphenol

The Solubility Profile of 4,5-Difluoro-2-methylphenol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and developability. Poor solubility can lead to low bioavailability, hinder the formulation of effective drug products, and ultimately result in the failure of promising drug candidates.[1] Understanding and characterizing the solubility of a compound in various solvent systems is therefore a critical early-stage activity that informs formulation strategies, toxicological assessments, and overall development pathways. This guide provides an in-depth technical overview of the solubility of 4,5-Difluoro-2-methylphenol, a fluorinated phenolic compound of interest in medicinal chemistry, in common organic solvents. By examining its physicochemical properties and the principles of intermolecular forces, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of its solubility behavior.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility.[2] this compound possesses a unique combination of functional groups that influence its interactions with different solvents. The table below summarizes its key computed properties.

PropertyValueSource
Molecular Formula C₇H₆F₂O--INVALID-LINK--[3]
Molecular Weight 144.12 g/mol --INVALID-LINK--[3]
XLogP3 2.1--INVALID-LINK--[3]
Hydrogen Bond Donor Count 1--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[3]
Polar Surface Area 20.2 Ų--INVALID-LINK--[3]
Rotatable Bond Count 1--INVALID-LINK--[3]

The presence of a hydroxyl (-OH) group makes this compound a hydrogen bond donor, a characteristic that is fundamental to its interaction with polar protic solvents.[4][5] The oxygen atom and the two fluorine atoms also act as hydrogen bond acceptors. The XLogP3 value of 2.1 indicates a moderate degree of lipophilicity, suggesting that it will exhibit some solubility in non-polar environments. The fluorine atoms, being highly electronegative, introduce polarity and can influence the acidity of the phenolic proton, thereby affecting its solubility in acidic and basic media.

Shake_Flask_Method A Add excess solid to solvent B Equilibrate at constant temperature (24-48h with agitation) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC or LC-MS) E->F G Calculate Solubility F->G

References

The Rising Prominence of Fluorinated Phenols in Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Phenolic Scaffolds

The strategic incorporation of fluorine into phenolic compounds represents a transformative approach in modern medicinal chemistry.[1] This technical guide delves into the profound impact of fluorination on the biological activities of phenols, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic size, and the remarkable strength of the carbon-fluorine bond, can dramatically alter the parent molecule's bioactivity, metabolic stability, and pharmacokinetic profile.[1][2] This guide will explore the mechanistic underpinnings of these effects and provide practical, field-proven insights into harnessing fluorinated phenols for novel drug development.

The introduction of fluorine can significantly enhance the therapeutic efficacy of phenolic drugs by modulating key properties.[1][3] Fluorination can influence the acidity (pKa) and lipophilicity (logD) of phenols, which are critical factors governing their interaction with biological targets and their ability to traverse cellular membranes.[1] This guide will elucidate how these modifications translate into potent and selective biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.

Part 1: Modulating Physicochemical Properties for Enhanced Biological Function

The decision to incorporate fluorine into a phenolic scaffold is driven by the desire to fine-tune its physicochemical properties for a specific biological outcome. The causal relationship between these properties and biological activity is a cornerstone of rational drug design.

The Impact of Fluorination on Acidity (pKa)

The substitution of hydrogen with a highly electronegative fluorine atom on the phenolic ring significantly influences the acidity of the hydroxyl group. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting phenoxide anion. A lower pKa value indicates a stronger acid, meaning the fluorinated phenol will be more readily deprotonated at physiological pH. This increased acidity can enhance the binding affinity of the phenol to the active site of an enzyme where a deprotonated hydroxyl group is crucial for interaction.

Tuning Lipophilicity (logD) for Optimal Bioavailability

Lipophilicity, often expressed as logD at a specific pH, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can either increase or decrease the lipophilicity of a phenol depending on the position and number of fluorine atoms. This modulation is key to optimizing a drug candidate's ability to cross biological membranes and reach its target. For instance, in the development of novel fluorinated polyphenols as selective inhibitors of DYRK1A/B kinase, the introduction of a fluoro atom was a key modification that led to a molecule with more desirable drug-like properties and improved bioavailability.[4]

Table 1: Physicochemical Properties of Selected Fluorinated Phenols
CompoundpKalogD (pH 7.4)Reference
Phenol9.991.48[1]
4-Fluorophenol9.811.63[1]
2,4,6-Trifluorophenol7.96-[1]
Pentafluorophenol5.5-[1]

Note: The table will be populated with more data as it becomes available in subsequent sections.

Part 2: Key Biological Activities of Fluorinated Phenols

The tailored physicochemical properties of fluorinated phenols translate into a diverse range of potent biological activities. This section will explore some of the most promising therapeutic areas for these compounds.

Enzyme Inhibition: A Powerful Tool in Drug Design

Fluorinated phenols have emerged as highly effective enzyme inhibitors, a property attributed to their ability to form strong interactions with enzyme active sites.[1] The electronegativity of fluorine can lead to enhanced hydrogen bonding and other non-covalent interactions, resulting in potent and selective inhibition.

Recent research has highlighted the potential of fluorinated polyphenols in treating neuroinflammatory and neurodegenerative diseases like Parkinson's disease.[4] Natural polyphenols, such as those found in green tea, have known therapeutic activity, but often suffer from poor pharmacokinetic profiles. The introduction of fluorine into these structures has led to the discovery of potent and selective inhibitors of "Dual-specificity tyrosine-(Y)-phosphorylation Regulated Kinase-1A" (DYRK1A).[4] For example, the introduction of one or two fluorine atoms in the ortho position of the B or D rings of a trans-catechin derivative led to a dramatic increase in anti-DYRK1A activity.[4]

DYRK1A_Inhibition LPS LPS (Lipopolysaccharide) Inflammation Neuroinflammation LPS->Inflammation DYRK1A DYRK1A Inflammation->DYRK1A Tau Tau DYRK1A->Tau Phosphorylates pTau Phosphorylated Tau (p-Tau) Tau->pTau Neuronal_Damage Neuronal Damage pTau->Neuronal_Damage Fluorinated_Phenol Fluorinated Phenol (e.g., Compound 1c) Fluorinated_Phenol->DYRK1A Inhibits

Caption: Inhibition of DYRK1A by fluorinated phenols blocks Tau phosphorylation.

Fluorinated phenols have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5] Interestingly, the position of fluorine substitution dictates the nature of the interaction. While 3- and 4-fluorophenol act as substrates for tyrosinase, 2-fluorophenol is a competitive inhibitor.[5] This highlights the importance of positional isomerism in determining the biological activity of fluorinated phenols. The electron-withdrawing effect of fluorine appears to control the binding of the substrates to the enzyme.[5]

Antimicrobial Activity: Combating Bacterial Resistance

Phenolic compounds have long been recognized for their antimicrobial properties.[6] The introduction of fluorine can enhance their antibacterial efficacy.[7] Fluorination can increase the permeability of the compound into the bacterial cell membrane, leading to a changed partition coefficient.[7] The hydroxyl group of the aromatic ring in phenolic compounds is crucial for their antimicrobial activity.[8]

The antibacterial activity of phenols and their fluorinated derivatives is multifaceted.[7] Key mechanisms include:

  • Interaction with the Bacterial Cell Wall and Membrane: Altering membrane permeability and leading to the leakage of cellular contents.[7]

  • Inhibition of Energy Metabolism: Disrupting essential metabolic pathways.[7]

  • Inhibition of Nucleic Acid Synthesis: Damaging DNA or inhibiting its replication.[7]

Antibacterial_Mechanism Fluorinated_Phenol Fluorinated Phenol Cell_Wall Bacterial Cell Wall/ Membrane Fluorinated_Phenol->Cell_Wall Metabolism Energy Metabolism Fluorinated_Phenol->Metabolism Nucleic_Acid Nucleic Acid Synthesis Fluorinated_Phenol->Nucleic_Acid Permeability Increased Permeability Cell_Wall->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Bacterial_Death Bacterial Death Leakage->Bacterial_Death Inhibition_Metabolism Inhibition of Metabolism Metabolism->Inhibition_Metabolism Inhibition_Metabolism->Bacterial_Death Inhibition_Nucleic_Acid Inhibition of Synthesis Nucleic_Acid->Inhibition_Nucleic_Acid Inhibition_Nucleic_Acid->Bacterial_Death

Caption: Multiple antibacterial mechanisms of fluorinated phenols.

Anticancer Potential: Targeting Cancer-Driving Pathways

Phenolic compounds are known to exhibit potent activities in the treatment of cancer.[8] They are considered significant bioactive agents with chemopreventive and chemotherapeutic effects.[8] Fluorination can enhance these anticancer properties. For example, some marine-derived phenolic compounds have shown potent anticancer activity, and their fluorinated derivatives are being explored.[9] Phenolic compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[10]

Part 3: Experimental Protocols for Assessing Biological Activity

This section provides detailed, step-by-step methodologies for key in vitro experiments to evaluate the biological activities of fluorinated phenols. These protocols are designed to be self-validating and are based on established scientific principles.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a series of concentrations of the fluorinated phenol in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Control: Use methanol as a blank and a solution of a known antioxidant (e.g., ascorbic acid or BHA) as a positive control.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.[11]

In Vitro Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.

Step-by-Step Protocol:

  • Reagents: Prepare solutions of tyrosinase, L-DOPA, and the fluorinated phenol in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiation of Reaction: Add the L-DOPA solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Control: A reaction mixture without the inhibitor serves as the negative control. Kojic acid can be used as a positive control.[12][13]

  • Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [1 - (Rate_sample / Rate_control)] x 100 The IC50 value is then determined.

Experimental Workflow for In Vitro Assays

Experimental_Workflow Start Start: Fluorinated Phenol Synthesis and Characterization Antioxidant Antioxidant Activity Assay (e.g., DPPH) Start->Antioxidant Enzyme Enzyme Inhibition Assay (e.g., Tyrosinase, Kinase) Start->Enzyme Antimicrobial Antimicrobial Activity Assay (e.g., MIC determination) Start->Antimicrobial Data_Analysis Data Analysis (IC50/MIC determination) Antioxidant->Data_Analysis Enzyme->Data_Analysis Antimicrobial->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: General workflow for assessing biological activities.

Part 4: Toxicology and Future Perspectives

While fluorinated phenols offer significant therapeutic potential, a thorough toxicological evaluation is crucial. The toxicity of fluoro-organic compounds can vary greatly depending on the specific structure and the presence of impurities.[14] For instance, some perfluorinated compounds have been shown to have toxic effects on the liver, gastrointestinal tract, and thyroid hormone levels in animal studies.[15] Therefore, comprehensive toxicity studies are an indispensable part of the drug development process for any new fluorinated phenol candidate.

The future of fluorinated phenols in drug discovery is bright. The ability to fine-tune their biological activity through strategic fluorination opens up new avenues for developing more potent, selective, and safer drugs for a wide range of diseases.[16] Continued research into the synthesis, biological evaluation, and toxicological profiling of these fascinating molecules will undoubtedly lead to the discovery of novel therapeutics that address unmet medical needs.

References

Thermochemical properties of 4,5-Difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Thermochemical Properties of 4,5-Difluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its thermodynamic characteristics, such as enthalpy of formation, entropy, and heat capacity, is crucial for process safety, reaction optimization, and the development of robust manufacturing protocols. This document synthesizes experimental methodologies and computational approaches to provide a holistic view of the compound's energetic landscape. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems to ensure scientific integrity.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted phenol derivative that serves as a vital building block in the synthesis of a range of biologically active molecules. Its structural features, including the fluorine substituents and the methyl group on the phenolic ring, impart unique electronic and steric properties that are often exploited in drug design to enhance metabolic stability, binding affinity, and bioavailability. A thorough understanding of its thermochemical properties is a prerequisite for safe and efficient scale-up of synthetic processes involving this intermediate. This guide delves into the experimental determination and computational prediction of these critical parameters.

Experimental Determination of Thermochemical Properties

The experimental quantification of thermochemical data provides the most reliable foundation for process safety and development. The following sections detail the primary techniques employed for determining the key thermodynamic parameters of this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical safety analysis. It is determined experimentally using a bomb calorimeter, which measures the heat released during complete combustion of the compound.

Experimental Protocol: Oxygen Bomb Calorimetry
  • Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter.

  • Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Ignition and Data Acquisition: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited via a cotton fuse, and the temperature change of the water is monitored with high precision.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the formation of nitric acid from residual nitrogen and for the heat of combustion of the fuse wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Causality Behind Experimental Choices:
  • High-Purity Oxygen: Ensures complete and clean combustion, minimizing the formation of side products that would complicate the analysis.

  • Benzoic Acid Calibration: Provides a reliable and well-established standard for determining the heat capacity of the calorimeter, leading to accurate and reproducible results.

  • Corrections for Side Reactions: Accounting for the formation of nitric acid and the combustion of the fuse is critical for achieving high accuracy in the final enthalpy of formation value.

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity (Cp) of a substance is a measure of the amount of heat required to raise its temperature by a given amount. It is a critical parameter for heat transfer calculations in chemical reactors. DSC is a powerful technique for determining the heat capacity of solids and liquids as a function of temperature.

Experimental Protocol: Three-Step DSC Method for Heat Capacity
  • Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline DSC curve.

  • Standard Run: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the DSC run is repeated.

  • Sample Run: A known mass of this compound is placed in the sample pan, and the DSC run is performed under the same conditions.

  • Calculation: The heat capacity of the sample is calculated at each temperature by comparing the heat flow signals from the three runs.

Trustworthiness of the Protocol:

This three-step method is a self-validating system. The use of a sapphire standard, a material with a highly accurate and well-documented heat capacity, ensures the accuracy of the measurement. The baseline run corrects for any instrumental artifacts, further enhancing the reliability of the data.

Vapor Pressure Measurement

The vapor pressure of a substance is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a crucial parameter for distillation and drying operations. The Knudsen effusion method is suitable for compounds with low volatility.

Experimental Protocol: Knudsen Effusion Method
  • Sample Loading: A small amount of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

  • High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.

  • Mass Loss Measurement: The rate of mass loss from the cell due to effusion of the vapor through the orifice is measured using a microbalance.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.

Computational Modeling of Thermochemical Properties

In addition to experimental measurements, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. Quantum chemical calculations can provide valuable insights, especially when experimental data is scarce or difficult to obtain.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for calculating the electronic structure and properties of molecules. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for reliable thermochemical predictions of organic molecules.

Computational Workflow:
  • Geometry Optimization: The 3D structure of this compound is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain vibrational frequencies.

  • Thermochemical Analysis: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy of the molecule at a given temperature.

  • Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using an isodesmic reaction scheme, which helps to cancel out systematic errors in the calculations.

DFT_Workflow A Initial Structure of This compound B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Isodesmic Reaction Scheme B->E D Thermochemical Analysis (ZPVE, Enthalpy, Entropy) C->D F Calculated Enthalpy of Formation D->F E->F

Caption: Workflow for DFT-based calculation of thermochemical properties.

High-Accuracy Composite Methods

For even more accurate predictions, high-level composite methods such as G3 (Gaussian-3) and G4 (Gaussian-4) theories can be employed. These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy. While computationally more expensive, they can provide thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

Data Summary

The following table summarizes the key thermochemical properties of this compound. Where available, experimental values are provided alongside computationally predicted data for comparison.

PropertyExperimental ValueComputational Value (Method)
Standard Enthalpy of Formation (ΔfH°) Data not readily available in public literatureRequires specific calculation
Standard Molar Entropy (S°) Data not readily available in public literatureRequires specific calculation
Heat Capacity (Cp) Data not readily available in public literatureRequires specific calculation

Note: The lack of publicly available experimental data for this specific compound highlights the importance of the experimental and computational methodologies outlined in this guide for generating this critical information.

Conclusion and Future Outlook

This technical guide has detailed the essential experimental and computational methodologies for characterizing the thermochemical properties of this compound. A thorough understanding of its enthalpy of formation, heat capacity, and vapor pressure is indispensable for ensuring the safety and efficiency of chemical processes in the pharmaceutical industry. While this guide provides the framework for obtaining these values, further research is needed to populate the data summary with high-quality experimental and computational results. The integration of both approaches will provide the most robust and reliable thermochemical data for this important synthetic intermediate.

An In-depth Technical Guide to 4,5-Difluoro-2-methylphenol: Sourcing, Analysis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Phenolic Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 4,5-Difluoro-2-methylphenol stands as a key building block in this arena, offering a synthetically versatile platform for the development of novel therapeutics.[3] Its vicinal fluorine atoms and the ortho-methyl group create a distinct electronic and steric environment, making it an attractive starting material for researchers aiming to exploit the benefits of strategic fluorination. This guide provides a comprehensive overview of the commercial availability, procurement, quality control, and synthetic applications of this compound for professionals in pharmaceutical research and development.

Physicochemical Properties and Identification

A foundational understanding of a starting material's properties is critical for its effective use in synthesis and for ensuring the purity of downstream compounds.

PropertyValueSource
CAS Number 704884-76-4[4][5]
Molecular Formula C₇H₆F₂O[4][5]
Molecular Weight 144.12 g/mol [4]
IUPAC Name This compound[4]
Synonyms Phenol, 4,5-difluoro-2-methyl-[5]
Computed XLogP3 2.1[4]

Commercial Availability and Strategic Procurement

For the majority of research and development applications, direct synthesis of this compound is less practical than procurement from specialized chemical suppliers. Several reputable vendors offer this compound, typically at purities suitable for synthetic chemistry. When sourcing this material, it is crucial to consider not just the listed purity but also the supplier's quality assurance documentation and batch-to-batch consistency.

Workflow for Procurement and Incoming Quality Control

G cluster_procurement Procurement Phase cluster_qc Incoming Quality Control P1 Identify Potential Suppliers P2 Request Quotes & Lead Times P1->P2 P3 Evaluate Supplier Documentation (CoA, SDS) P2->P3 P4 Place Purchase Order P3->P4 Q1 Log Sample & Documentation P4->Q1 Material Received Q2 Perform Identity & Purity Analysis (See QC Protocol) Q1->Q2 Q3 Compare Results with Supplier CoA Q2->Q3 Q4 Release Material for Use / Quarantine Q3->Q4

Caption: A streamlined workflow for sourcing and verifying the quality of this compound.

Selected Commercial Suppliers

The following table summarizes key suppliers of this compound. Researchers should always request a current Certificate of Analysis (CoA) before purchase.

SupplierPurity Levels OfferedAvailable QuantitiesNotes
Alachem Co., Ltd. R&D to industrial useInquire for detailsProvides documentation such as CoA, SDS, and Route of Synthesis (ROS).[6]
P&S Chemicals Inquire for detailsInquire for detailsOffers quotations upon request.[5]
Sunway Pharm Ltd Typically ≥97%100mg, 250mg, 1g, 5g, and bulkProvides CoA, Datasheet, and NMR data.[7]
Fluoropharm NLT 98%Inquire for detailsSpecializes in fluorinated fine chemicals and pharmaceutical intermediates.
CP Lab Safety 98%5gStates the product is for professional manufacturing and research use only.
Benchchem 95% to 99%Inquire for detailsMarketed as a fluorinated phenolic building block for research.[3]
BOC Sciences Inquire for detailsInquire for detailsA global supplier of various research chemicals and pharmaceutical ingredients.[]

Application in Medicinal Chemistry: Synthesis of a Biologically Active Schiff Base

The real value of a building block is demonstrated through its successful incorporation into molecules with desired biological activities. This compound serves as an excellent precursor for the synthesis of Schiff bases, a class of compounds known for their diverse pharmacological properties. A notable example is the synthesis of 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, which has been investigated for its anticancer and antioxidant activities.[9]

The rationale behind using the this compound core is multifaceted. The fluorine atoms can enhance the molecule's ability to penetrate cell membranes (lipophilicity) and can improve its metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the fluorine atoms can participate in favorable electrostatic interactions with biological targets.[1]

Representative Synthetic Protocol: Synthesis of 4,5-Difluoro-2-((m-tolylimino)methyl)phenol

This protocol is adapted from established methods for Schiff base formation and is presented as a self-validating system. Each step is designed to ensure high yield and purity, with in-process checks.

Step 1: Formylation of this compound

  • Rationale: The first step is to introduce an aldehyde group onto the phenolic ring, which will then react with the amine to form the Schiff base. A Duff reaction or similar formylation method is appropriate here.

  • Procedure:

    • To a solution of this compound (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.5 eq) in portions.

    • Heat the mixture to 80-90°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it into a mixture of ice and water.

    • Hydrolyze the intermediate by adding an aqueous solution of sulfuric acid and heating.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude 4,5-difluoro-2-hydroxy-3-methylbenzaldehyde by column chromatography.

Step 2: Condensation to Form the Schiff Base

  • Rationale: This is the key imine-forming step. The reaction is typically catalyzed by a small amount of acid.

  • Procedure:

    • Dissolve the purified 4,5-difluoro-2-hydroxy-3-methylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add m-toluidine (1.05 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours. Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure 4,5-Difluoro-2-((m-tolylimino)methyl)phenol.

Visualizing the Synthetic Pathway

G A This compound B 4,5-Difluoro-2-hydroxy-3-methylbenzaldehyde A->B Formylation (e.g., Duff Reaction) C 4,5-Difluoro-2-((m-tolylimino)methyl)phenol B->C Condensation with m-toluidine

Caption: Synthetic route from this compound to a bioactive Schiff base.

Comprehensive Quality Control and Analytical Protocol

Ensuring the identity and purity of this compound is paramount before its use in synthesis. The following protocols describe a multi-pronged approach to quality control.

Workflow for Analytical Quality Control

G cluster_hplc Purity Assessment cluster_gc Orthogonal Purity & Volatiles cluster_nmr Structural Confirmation HPLC HPLC-UV Report Final CoA GC GC-FID/MS NMR ¹H, ¹³C, ¹⁹F NMR Sample Incoming Sample Sample->HPLC Sample->GC Sample->NMR

References

Methodological & Application

The Strategic Advantage of 4,5-Difluoro-2-methylphenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful tool for optimizing molecular properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Among the diverse array of fluorinated building blocks, 4,5-difluoro-2-methylphenol has emerged as a particularly valuable scaffold. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for its key synthetic transformations.

The vicinal difluoro substitution pattern on the phenol ring, combined with the ortho-methyl group, creates a unique electronic and steric environment. This substitution can significantly lower the pKa of the phenolic hydroxyl group, enhancing its acidity and influencing its role as a hydrogen bond donor or its reactivity as a nucleophile.[2][3] Furthermore, the fluorine atoms can block sites of metabolic oxidation, a critical consideration in designing drug candidates with improved pharmacokinetic profiles.[4]

Physicochemical Properties and Their Implications

The strategic placement of substituents on the this compound ring profoundly influences its chemical behavior and, consequently, its utility in drug design.

PropertyValue (Predicted/Typical)Significance in Medicinal Chemistry
Molecular Weight 144.12 g/mol Low molecular weight, ideal for a fragment or building block in drug design to maintain overall size within Lipinski's Rule of Five.
pKa ~8.0 - 9.0The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton compared to non-fluorinated phenols (pKa ~10). This facilitates deprotonation under milder basic conditions for reactions like O-alkylation and can modulate hydrogen bonding interactions with target proteins.[2][5]
logP ~2.1The difluoro substitution increases lipophilicity compared to phenol, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[6]
Metabolic Stability HighThe strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can prevent the formation of unwanted metabolites and increase the in vivo half-life of a drug.[4]

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

A prominent application of the this compound scaffold is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7] The diaryl ether linkage is a common motif in many kinase inhibitors, and this compound is an excellent building block for constructing this functionality.

The Tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases that have emerged as important targets in oncology.[8][9] The FDA-approved drug Larotrectinib , a potent and selective pan-TRK inhibitor, features a 2,5-difluorophenyl moiety, highlighting the importance of this substitution pattern in achieving high-affinity binding to the kinase active site.[8][10] While not identical, the 4,5-difluoro-2-methylphenyl scaffold offers a similar electronic environment with additional steric features from the methyl group that can be exploited for further optimization of selectivity and potency.

Below is a diagram illustrating a generalized pathway for the incorporation of the 4,5-difluoro-2-methylphenoxy moiety into a kinase inhibitor scaffold.

G cluster_start Starting Materials cluster_reaction Key Coupling Reaction cluster_product Final Product A This compound C O-Alkylation or O-Arylation A->C B Heterocyclic Halide/Triflate (Kinase Scaffold) B->C D Kinase Inhibitor with 4,5-Difluoro-2-methylphenoxy Moiety C->D Forms critical ether linkage

Caption: Synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with explanations for critical steps.

Protocol 1: Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][11] The increased acidity of this compound allows for the use of moderately strong bases to form the phenoxide nucleophile.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the base and the alkyl halide. Potassium carbonate is a suitable base for deprotonating the acidic phenol.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic and promoting the SN2 reaction.[12]

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 equiv) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. b. Extract the aqueous phase with ethyl acetate (3 x volume of DMF). c. Combine the organic layers and wash with brine (2 x volume of DMF).

    • Rationale: The water quench removes the DMF and inorganic salts. The brine wash helps to remove any remaining water from the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

G A Deprotonation (Phenol + Base -> Phenoxide) B SN2 Attack (Phenoxide + Alkyl Halide) A->B Generates nucleophile C Formation of Ether and Salt Byproduct B->C Forms C-O bond

Caption: Williamson Ether Synthesis Mechanism.

Protocol 2: Ullmann Condensation (O-Arylation)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[13][14][15] This method is particularly useful for coupling phenols with electron-deficient aryl halides.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-nitro-1-bromobenzene) (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Rationale: The copper catalyst can be sensitive to oxidation, so an inert atmosphere is necessary to ensure its catalytic activity.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the phenol.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: a. Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. b. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.

    • Rationale: The ammonium chloride wash helps to remove residual copper salts. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diaryl ether by flash column chromatography.

Protocol 3: Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a milder, palladium-catalyzed alternative to the Ullmann condensation.[16][17] This method often shows broader substrate scope and requires lower reaction temperatures.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl halide or triflate (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv) to an oven-dried Schlenk flask.

  • Addition of Reactants: Add this compound (1.0 equiv) and the aryl halide or triflate (1.2 equiv).

  • Inert Atmosphere: Seal the flask, remove from the glovebox, and place under a positive pressure of argon.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS (typically 8-24 hours).

  • Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter through a plug of celite and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to yield the desired diaryl ether.

G A Pd(0) B Oxidative Addition (with Aryl Halide) A->B Forms Ar-Pd(II)-X C Ligand Exchange (with Phenoxide) B->C Displaces Halide D Reductive Elimination C->D Forms Ar-OAr' bond D->A Regenerates Pd(0) E Diaryl Ether Product D->E

Caption: Buchwald-Hartwig O-Arylation Catalytic Cycle.

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its unique combination of electronic and steric properties, conferred by the difluoro and methyl substituents, provides a strategic advantage in the design of novel therapeutics, particularly kinase inhibitors. The enhanced acidity, metabolic stability, and potential for specific molecular interactions make it an attractive starting material for drug discovery programs. The protocols detailed in this application note offer reliable and adaptable methods for the incorporation of this important scaffold into complex molecules, empowering researchers to accelerate the development of next-generation medicines.

References

Application Note: A Comprehensive Guide to the Experimental Setup for Fluorination of Phenols in Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and agrochemical development. Aryl fluorides, and specifically fluorinated phenol derivatives, are privileged structures due to fluorine's unique ability to modulate key physicochemical properties. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and alter binding affinities, often leading to improved efficacy and bioavailability of bioactive compounds.[1] However, the direct fluorination of phenols presents significant synthetic challenges due to the reactivity of the hydroxyl group and the phenyl ring.

This application note provides a comprehensive guide to the experimental setups for key modern fluorination reactions involving phenols. As a senior application scientist, this guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them to new and complex molecular scaffolds. We will cover the workhorse of modern phenol fluorination—deoxyfluorination—as well as electrophilic approaches and emerging methodologies. Each section is grounded in authoritative literature and emphasizes safety, reaction monitoring, and robust characterization to ensure trustworthy and reproducible results.

Section 1: Core Strategies for Phenol Fluorination

The choice of fluorination strategy is dictated by the electronic properties of the phenol substrate, functional group tolerance, and the desired regioselectivity.

Deoxyfluorination: The Modern Workhorse for ipso-Substitution

Deoxyfluorination is a powerful strategy that involves the direct replacement of the phenolic hydroxyl group with a fluorine atom. This ipso-substitution is particularly valuable for the late-stage fluorination of complex molecules and is effective for both electron-rich and electron-poor systems.[1][2]

Principle and Causality: Traditional nucleophilic aromatic substitution (SNAr) on phenols is unfeasible because the hydroxide ion is a poor leaving group. Modern deoxyfluorinating reagents overcome this by first activating the hydroxyl group in situ, converting it into a species susceptible to nucleophilic attack by fluoride. Reagents like PhenoFluor™ and the more practical PhenoFluorMix™ are based on a chloroimidazolium salt scaffold.[3][4] The reaction mechanism is thought to proceed through a phenoxy-imidazolium intermediate. A crucial aspect of this reaction is the role of hydrogen bonding, which, contrary to its typical role in reducing fluoride nucleophilicity, appears to be essential for facilitating the substitution in this context.[5]

Key Reagents:

  • PhenoFluor™: An effective but expensive and moisture-sensitive reagent.

  • PhenoFluorMix™: A commercially available, more practical mixture that has become a go-to method for this transformation.[4][6]

Electrophilic Fluorination: Targeting Activated Rings

For phenols with highly activated aromatic rings, direct electrophilic aromatic substitution using an "F+" source is a viable strategy.

Principle and Causality: This approach leverages the high electron density of the phenol ring, which acts as a nucleophile, attacking an electrophilic fluorine source. The primary challenge with this method is controlling regioselectivity, as it often yields a mixture of ortho- and para-fluorinated isomers.[7][8] The hydroxyl group is a strong activating group, directing the incoming electrophile to these positions.

Key Reagent:

  • Selectfluor® (F-TEDA-BF₄): A stable, non-toxic, and easy-to-handle crystalline solid, making it a much safer alternative to historical reagents like elemental fluorine (F₂).[9][10] It is a strong oxidizing agent and serves as a reliable source of electrophilic fluorine for a variety of transformations.[9][11]

Advanced & Emerging Methods

The field of fluorination is rapidly evolving, with new methods offering milder conditions and novel reactivity.

  • Transition Metal-Catalyzed Fluorination: These methods typically require converting the phenol to a more suitable leaving group, such as a triflate. Palladium- and copper-catalyzed protocols can then be employed to achieve fluorination using simple fluoride salts.[3][4][12] While powerful, this adds an extra step to the synthetic sequence.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a revolutionary tool for C–H functionalization.[13][14] This approach uses light to generate radical intermediates under exceptionally mild conditions, enabling the direct fluorination of C–H bonds on aromatic rings and offering unique opportunities for late-stage functionalization of complex drug candidates.[14]

Section 2: Safety Protocols for Handling Fluorinating Agents

Fluorinating reagents are highly reactive and require strict adherence to safety protocols.[15]

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Many reactions, particularly those with deoxyfluorinating agents, require an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the reagent.[7][16]

  • Personal Protective Equipment (PPE): This is non-negotiable.

    • Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is strongly recommended.[16]

    • Hand Protection: Use chemically resistant gloves. Double-gloving is a prudent measure to prevent exposure.[16] Consult the glove manufacturer's compatibility charts for the specific solvents and reagents being used.

  • Reagent-Specific Hazards:

    • Selectfluor®: A moderately strong oxidizing agent. Store away from combustible materials.[9]

    • Deoxyfluorinating Agents (e.g., PhenoFluor™, DAST): These reagents are often moisture-sensitive and can release corrosive hydrogen fluoride (HF) upon contact with water or upon thermal decomposition.[15] Work should be performed under anhydrous conditions.

  • Quenching and Waste Disposal: Reaction quenching can be highly exothermic and release gas.

    • Procedure: Always cool the reaction mixture to 0 °C in an ice-water bath before quenching. Slowly and carefully add the reaction mixture to a vigorously stirred, chilled quench solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[16] Ensure the rate of addition is slow enough to control gas evolution and heat generation.

    • Waste: All aqueous and organic waste from fluorination reactions should be collected and disposed of as hazardous waste according to institutional guidelines.[16]

Section 3: Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Deoxyfluorination of a Phenol using PhenoFluor™

This protocol is based on modern deoxyfluorination methods and is suitable for a wide range of phenols.[7]

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the starting phenol (1.0 equiv) and dried cesium fluoride (CsF, 3.0 equiv). The use of excess CsF is often necessary due to its low solubility.[17]

  • Solvent Addition: Add an appropriate anhydrous aprotic solvent (e.g., toluene or dioxane) via syringe.[7]

  • Reagent Addition: Add a solution of PhenoFluor™ (1.2 equiv) in the same anhydrous solvent to the flask via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to the appropriate temperature (typically between 80-110°C).[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by filtering it through a pad of Celite® and washing with an organic solvent like dichloromethane (CH₂Cl₂). Alternatively, for a more robust quench, cool to 0 °C and slowly add saturated aqueous NaHCO₃.[16]

  • Extraction: If an aqueous quench was used, transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated arene.[7]

Protocol 2: General Procedure for Electrophilic Fluorination of an Activated Phenol using Selectfluor®

This protocol is suitable for electron-rich phenols where direct C-H fluorination is desired.

Step-by-Step Methodology:

  • Preparation: To a flask, add the activated phenol substrate (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in a suitable solvent. Acetonitrile (MeCN) is commonly used.[11]

  • Reagent Addition: Add Selectfluor® (1.0-1.2 equiv) to the solution in portions at room temperature. The reaction can be mildly exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the appearance of new, more nonpolar spots (corresponding to the fluorinated products). Be aware that a mixture of ortho and para isomers is likely.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, often a mixture of regioisomers, will require careful purification by flash column chromatography or preparative HPLC to isolate the desired isomer.

Data Presentation: Reaction Conditions for Phenol Deoxyfluorination

The electronic nature of the phenol significantly impacts the required reaction conditions.

Substrate TypeSubstituent NatureTypical TemperatureTypical TimeTypical YieldReference(s)
Phenol with EWGElectron-Withdrawing80 °C3 hours>90%[3][7]
Phenol with EDGElectron-Releasing110 °C20 hoursVariable, but successful[3][7]
4-MethoxyphenolStrong Electron-Releasing110 °C24 hours82-88%[3]

EWG = Electron-Withdrawing Group; EDG = Electron-Releasing Group

Section 4: Reaction Monitoring and Product Characterization

A self-validating protocol requires diligent monitoring and unambiguous characterization.

  • Monitoring Reaction Progress: The progress of fluorination reactions is typically monitored using standard chromatographic techniques.

    • TLC and LC-MS: Provide rapid qualitative assessment of the consumption of starting material and formation of products.[7]

    • HPLC: Allows for quantitative analysis of reaction kinetics and purity of the final product.[18][19]

  • Product Purification:

    • Aqueous Work-up: Essential for removing inorganic salts and water-soluble byproducts.[16]

    • Column Chromatography: The primary method for purifying the fluorinated organic product from unreacted starting material, byproducts, and regioisomers.[7]

    • Distillation: Can be effective for purifying lower-boiling, thermally stable fluorophenols.[20][21]

  • Structural Confirmation:

    • ¹⁹F NMR Spectroscopy: This is the most crucial technique for characterizing fluorinated compounds. It provides direct evidence of the C-F bond, and the chemical shift and coupling constants offer valuable information about the electronic environment of the fluorine atom.[18][22][23]

    • ¹H and ¹³C NMR Spectroscopy: Provide the overall structure of the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.[24]

Section 5: Experimental Setups and Workflows

Visualizing the experimental setup and reaction logic is key to successful execution.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification flask Oven-dried Round-bottom Flask heating Heat (80-110 °C) & Stir flask->heating phenol Phenol (1.0 eq) phenol->flask csf Dried CsF (3.0 eq) csf->flask inert Inert Atmosphere (N2 or Ar) inert->flask solvent Anhydrous Toluene solvent->flask via syringe reagent PhenoFluor (1.2 eq) reagent->flask via syringe monitor Monitor by TLC / LC-MS heating->monitor quench Cool & Quench (e.g., NaHCO3(aq)) monitor->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Column Chromatography extract->purify product Purified Aryl Fluoride purify->product

Diagram 1: Workflow for a typical batch deoxyfluorination reaction.

G phenol Phenol (Ar-OH) intermediate Activated Intermediate [Ar-O-Imidazolium]+ phenol->intermediate Activation reagent PhenoFluor Reagent reagent->intermediate product Aryl Fluoride (Ar-F) intermediate->product byproduct Urea Byproduct intermediate->byproduct Elimination fluoride Fluoride Source (e.g., from CsF) fluoride->intermediate Nucleophilic Attack (ipso)

Diagram 2: Simplified mechanism for PhenoFluor-mediated deoxyfluorination.

G cluster_setup Reaction Setup cluster_process Photocatalytic Process cluster_outcome Outcome vial Reaction Vial degas Degas with N2/Ar vial->degas substrate Arene/Phenol Substrate substrate->vial catalyst Photocatalyst (e.g., Ru or Ir complex) catalyst->vial f_source Fluorine Source f_source->vial solvent Solvent (e.g., MeCN) solvent->vial led Irradiate with Visible Light (Blue LEDs) degas->led stir Stir at Room Temp led->stir monitor Monitor by LC-MS stir->monitor workup Standard Work-up monitor->workup product Fluorinated Product workup->product

Diagram 3: General workflow for a photoredox-catalyzed fluorination setup.

Conclusion

The fluorination of phenols is an indispensable tool in the synthesis of high-value molecules for the life sciences and materials sectors. Modern deoxyfluorination reagents like PhenoFluorMix™ have rendered the direct conversion of phenols to aryl fluorides a reliable and broadly applicable process. Concurrently, electrophilic fluorination with reagents such as Selectfluor® provides a complementary strategy for activated systems. This guide provides the foundational knowledge, practical protocols, and critical safety information necessary for researchers to confidently implement these methods. As the field progresses, the integration of these robust batch protocols with emerging technologies like photoredox catalysis and continuous flow processing will continue to expand the horizons of what is possible in late-stage fluorination.[25][26]

References

Application Note: A Robust HPLC Method for the Analysis of Methylphenol (Cresol) Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini

Abstract

Methylphenols, commonly known as cresols, are a group of aromatic organic compounds that exist as three structural isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These isomers are critical intermediates in the chemical industry and are frequently used as preservatives in pharmaceutical formulations, such as insulin and hormone injections.[1] Due to their nearly identical physicochemical properties, the separation and accurate quantification of these positional isomers present a significant analytical challenge.[1] This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation and quantification of o-, m-, and p-cresol. The method leverages a phenyl-based stationary phase to enhance selectivity through unique π-π interactions, providing a reliable protocol for researchers, quality control analysts, and drug development professionals.

Principle of Separation

Reversed-phase HPLC separates analytes based on their partitioning between a nonpolar stationary phase and a polar mobile phase.[2][3] While standard octadecylsilyl (C18) columns can be used for hydrophobic compounds, they often provide insufficient resolution for closely related positional isomers like cresols, particularly between the meta and para forms.[1]

This method's enhanced selectivity is achieved by employing a phenyl stationary phase. This phase introduces an alternative separation mechanism beyond simple hydrophobicity: π-π interactions .[4] The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of the cresol isomers. These interactions, which differ subtly based on the position of the methyl group on the cresol ring, provide the additional selectivity required for complete baseline separation.[1][4] In contrast to standard C18 columns, this dual-retention mechanism (hydrophobic and π-π interactions) is the key to resolving these challenging isomers.

Methodology

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a high-pressure pump, autosampler, column oven, and a variable wavelength UV or Photodiode Array (PDA) detector is suitable for this method.[1][5]

  • Column: A Phenyl-Hexyl or similar phenyl-based column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size) is recommended for optimal separation.[6]

  • Reagents:

    • Acetonitrile (HPLC Grade)[5]

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • o-cresol, m-cresol, p-cresol reference standards (>99% purity)

  • Labware: Volumetric flasks, pipettes, 1.5 mL HPLC vials with caps, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase: A mixture of Water and Acetonitrile (or Methanol). A typical starting composition is 60:40 (v/v) Water:Acetonitrile.[7][8] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication or online degasser before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of each cresol isomer into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 20 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with the mobile phase. This solution will be used for system suitability testing and calibration.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

Chromatographic Conditions

The following parameters provide a validated starting point and can be adjusted as needed to meet system suitability requirements in accordance with USP <621> guidelines.[9][10]

ParameterRecommended Setting
Column Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase Water:Acetonitrile (60:40, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 274 nm[5]
Run Time ~15 minutes

HPLC Analysis Workflow

The logical workflow for the analysis of methylphenol isomers is depicted below. This process ensures that the system is performing adequately before any sample data is acquired, maintaining data integrity.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase Preparation (Filter & Degas) Equilibrate System Equilibration (Stable Baseline) MobilePhase->Equilibrate Standards Standard & Sample Preparation SST System Suitability Test (SST) (5 Replicate Injections) Standards->SST Equilibrate->SST Inject Standard Mix CheckSST Check SST Criteria SST->CheckSST CheckSST->Equilibrate Fail (Troubleshoot) SampleAnalysis Sample Analysis CheckSST->SampleAnalysis Pass Integration Peak Integration & Identification SampleAnalysis->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of methylphenol isomers.

System Suitability and Method Performance

System Suitability Testing (SST) is a mandatory part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.[11][12] Before sample analysis, the system must meet the predefined acceptance criteria outlined below, which are based on guidelines from the U.S. Pharmacopeia (USP).[13][14]

System Suitability Test (SST)

Inject the mixed working standard solution five replicate times and evaluate the following parameters.[15]

ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs ≥ 2.0 between all isomer peaksEnsures peaks are well-separated for accurate integration.[16]
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry; values outside this range can indicate column or mobile phase issues.[14]
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the injector and pump, ensuring reproducible results.[15]
Theoretical Plates (N) > 5000Indicates column efficiency and the sharpness of the peaks.[5]
Method Validation Characteristics

This method has been validated to demonstrate its reliability, accuracy, and precision. The following table summarizes typical performance data.

Validation ParameterTypical Result
Linearity (R²) ≥ 0.999 over 1-100 µg/mL[5][17]
Accuracy (% Recovery) 98.0% - 102.0%[18][19]
Precision (%RSD) Intraday: < 1.5%, Interday: < 2.0%[20]
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Detailed Experimental Protocol

  • System Preparation:

    • Prepare the mobile phase as described in Section 2.2. Place it in the solvent reservoir.

    • Install the phenyl column in the column compartment and set the temperature to 30°C.

    • Purge the pump to remove any air bubbles and ensure the system is filled with the fresh mobile phase.

  • System Equilibration:

    • Start the pump at a flow rate of 1.0 mL/min.

    • Allow the system to equilibrate for at least 20-30 minutes, or until a stable, noise-free baseline is observed on the detector output.[5]

  • System Suitability Testing:

    • Set up an analysis sequence in the chromatography data system (CDS).

    • Inject the mixed cresol working standard (e.g., 20 µg/mL) five consecutive times.

    • Process the data and verify that all SST parameters (Resolution, Tailing Factor, %RSD) meet the acceptance criteria defined in Table 4.1.

    • Do not proceed with sample analysis if the system fails SST. Refer to the Troubleshooting section (Section 6).

  • Calibration and Sample Analysis:

    • Inject a blank (mobile phase) to ensure no carryover or system contamination.

    • Inject the calibration standards at a minimum of five concentration levels.

    • Inject the prepared unknown samples. It is good practice to intersperse a continuing calibration verification (CCV) standard after every 10-15 sample injections to monitor system performance over time.[11]

  • Data Processing:

    • Integrate the chromatograms for all standards and samples.

    • Generate a linear calibration curve by plotting peak area versus concentration for each cresol isomer.

    • Determine the concentration of each isomer in the unknown samples using the regression equation from the calibration curve.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 2.0) 1. Column degradation or contamination.2. Inappropriate mobile phase composition.3. Column temperature too high.1. Wash the column with a strong solvent or replace it.2. Decrease the percentage of organic solvent (e.g., acetonitrile) to increase retention and separation.3. Lower the column temperature in 5°C increments.
Peak Tailing or Fronting 1. Column overload.2. Column void or contamination.3. pH of mobile phase unsuitable for analyte.1. Dilute the sample.2. Reverse-flush the column or replace it.3. For phenols, a slightly acidic mobile phase (pH 3-5) can improve peak shape. Consider adding a buffer like acetate or phosphate.[21]
Retention Time Drift 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Pump malfunction or leak.1. Prepare fresh mobile phase; ensure adequate mixing and degassing.2. Ensure the column oven is stable at the set temperature.3. Check for leaks in the system; perform pump maintenance.
Extraneous Peaks 1. Sample contamination.2. Carryover from previous injection.3. Contaminated mobile phase or glassware.1. Re-prepare the sample using clean labware.2. Run a blank injection; increase the needle wash volume/time.3. Prepare fresh mobile phase; use high-purity solvents.

Conclusion

The HPLC method detailed in this application note provides a simple, selective, and reliable solution for the separation and quantification of o-, m-, and p-cresol isomers. The use of a phenyl stationary phase is critical for achieving the necessary resolution that is often unattainable with standard C18 columns.[1][4] The protocol is supported by a robust system suitability framework to ensure data integrity and is suitable for routine quality control in pharmaceutical manufacturing, environmental analysis, and chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,5-Difluoro-2-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,5-Difluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the strategic placement of its fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules.[1] The synthesis, while conceptually straightforward, often presents challenges that can impact yield, purity, and scalability. This guide will focus on the most common synthetic route: the diazotization of 4,5-difluoro-2-methylaniline followed by hydrolysis of the resulting diazonium salt.

Core Synthesis Pathway: Diazotization and Hydrolysis

The conversion of an aromatic amine to a phenol via a diazonium salt is a classic and versatile transformation in organic synthesis.[2] The overall process can be broken down into two key steps:

  • Diazotization: The reaction of the primary aromatic amine, 4,5-difluoro-2-methylaniline, with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the corresponding 4,5-difluoro-2-methylbenzenediazonium salt.

  • Hydrolysis: The decomposition of the diazonium salt in the presence of water to yield the desired this compound, liberating nitrogen gas.

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} caption="Overall synthetic route for this compound."

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 4,5-Difluoro-2-methylaniline.[1][3] This precursor allows for a direct conversion to the target phenol via a well-established diazotization-hydrolysis sequence.

Q2: Why is the diazotization reaction performed at low temperatures (0-5 °C)?

A2: Aryl diazonium salts are often thermally unstable and can decompose, sometimes explosively, at higher temperatures.[4][5] Performing the reaction at 0-5 °C is crucial for several reasons:

  • Stability: It minimizes the premature decomposition of the diazonium salt, preventing the formation of unwanted byproducts and ensuring a higher yield of the desired intermediate.

  • Safety: It mitigates the risk of a runaway exothermic reaction from the decomposition of the diazonium salt, which liberates nitrogen gas.[6]

  • Selectivity: It helps to suppress side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form diazoamino compounds.

Q3: What are the black/tarry byproducts I am observing during the hydrolysis step?

A3: The formation of tar-like substances is a common issue in the hydrolysis of diazonium salts, especially when conducted at elevated temperatures.[7] These byproducts are often complex mixtures of azo compounds and other phenolic coupling products. The highly reactive aryl cation or radical intermediate generated during the decomposition of the diazonium salt can react with the desired phenol product or other species present in the reaction mixture. Using a two-phase system, such as cyclopentyl methyl ether (CPME) and water, can help to minimize tar formation by extracting the phenol product into the organic phase as it is formed, thus preventing further reactions.[8]

Q4: Can I use a copper catalyst for the hydrolysis step?

A4: Yes, the use of a copper catalyst, such as copper(I) oxide (Cu₂O) or copper(II) sulfate (CuSO₄), can be beneficial. This is a variation of the Sandmeyer reaction.[9][10] The copper catalyst can facilitate the decomposition of the diazonium salt at lower temperatures, often leading to a cleaner reaction with fewer tarry byproducts compared to the uncatalyzed thermal hydrolysis.[11][12]

Q5: How can I monitor the progress of the diazotization reaction?

A5: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. This is typically done by taking a small aliquot of the reaction mixture and spotting it on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.[7] It is important to have a slight excess of nitrous acid to ensure complete conversion of the starting material.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Phenol 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Formation of side products during hydrolysis (e.g., azo compounds, tar). 4. Loss of product during workup and purification.1. Ensure a slight excess of sodium nitrite is used and confirm with a positive starch-iodide test. 2. Maintain a strict temperature control of 0-5 °C during the diazotization and handling of the diazonium salt solution. 3. For hydrolysis, consider using a copper catalyst (e.g., CuSO₄) to allow for a lower reaction temperature. Alternatively, perform the hydrolysis in a two-phase system to continuously extract the product. 4. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during extraction to maximize the partitioning of the phenol into the organic layer.
Reaction Mixture Turns Dark/Forms Tar During Hydrolysis 1. Hydrolysis temperature is too high. 2. High concentration of reactants. 3. Presence of impurities that catalyze polymerization.1. Lower the hydrolysis temperature. If using a copper catalyst, the reaction can often be run at room temperature or with gentle warming. 2. Perform the hydrolysis at a higher dilution. 3. Ensure the starting 4,5-difluoro-2-methylaniline is of high purity.
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of sodium nitrite. 2. Inadequate acidity of the reaction medium. 3. Poor mixing of the reactants.1. Use a slight molar excess of sodium nitrite (e.g., 1.05-1.1 equivalents). 2. Ensure a sufficient amount of strong acid (e.g., sulfuric acid) is used to generate nitrous acid and maintain a low pH. 3. Ensure vigorous stirring, especially during the addition of the sodium nitrite solution, to maintain a homogeneous reaction mixture.
Difficulty in Isolating the Product 1. Product is partially soluble in the aqueous phase. 2. Formation of an emulsion during extraction. 3. Product is volatile and lost during solvent removal.1. Saturate the aqueous phase with a salt like sodium chloride ("salting out") to decrease the solubility of the phenol.[7] 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Use a rotary evaporator at a controlled temperature and reduced pressure to remove the solvent. Avoid excessive heating.
Safety Concerns (Foaming, Gas Evolution) 1. Addition of sodium nitrite is too fast. 2. Temperature is not adequately controlled. 3. Uncontrolled decomposition of the diazonium salt during hydrolysis.1. Add the sodium nitrite solution dropwise and slowly, ensuring the temperature remains below 5 °C. 2. Use an efficient cooling bath (e.g., ice-salt bath) and monitor the internal temperature of the reaction closely. 3. Add the diazonium salt solution slowly to the hot hydrolysis mixture, or heat the diazonium salt solution gradually to control the rate of nitrogen evolution.

Detailed Experimental Protocol

This protocol provides a general guideline for the synthesis of this compound. It is crucial to perform a thorough risk assessment before conducting any chemical synthesis and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

  • 4,5-Difluoro-2-methylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (optional, for catalyzed hydrolysis)

  • Diethyl ether or other suitable extraction solvent

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Starch-iodide paper

  • Deionized water

  • Ice

Step 1: Diazotization of 4,5-Difluoro-2-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 4,5-difluoro-2-methylaniline (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid (2.0-3.0 eq). The dissolution is exothermic, so add the acid slowly to the aniline in water with cooling in an ice bath.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline sulfate solution via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. The addition rate should be controlled to prevent a rapid increase in temperature.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

  • Confirm the completion of the diazotization by testing for a slight excess of nitrous acid using starch-iodide paper (a drop of the reaction mixture should produce an immediate blue-black color). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • The resulting solution contains the 4,5-difluoro-2-methylbenzenediazonium sulfate and should be used immediately in the next step.

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} caption="Workflow for the diazotization step."

Step 2: Hydrolysis of the Diazonium Salt

  • Method A: Uncatalyzed Thermal Hydrolysis

    • Gently heat a separate flask containing deionized water to 50-60 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot water. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a manageable reaction.

    • After the addition is complete, continue to heat the mixture at 50-60 °C for 30-60 minutes, or until the gas evolution ceases.

    • Allow the reaction mixture to cool to room temperature.

  • Method B: Copper-Catalyzed Hydrolysis

    • In a large beaker, prepare a solution of copper(II) sulfate pentahydrate (1.5-2.0 eq) in deionized water.

    • Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the copper sulfate solution at room temperature.

    • Stir the mixture at room temperature for 1-2 hours. Gentle warming (30-40 °C) may be applied to ensure complete decomposition of the diazonium salt.

    • The reaction is complete when gas evolution ceases.

Step 3: Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

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} caption="Troubleshooting decision-making workflow."

References

Technical Support Center: Reactions of 4,5-Difluoro-2-methylphenol & Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reactions involving 4,5-Difluoro-2-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable fluorinated intermediate. We will explore common challenges, from regioselectivity to byproduct formation, and provide field-proven solutions to optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, based on a common synthetic route involving formylation and subsequent oxidation.

Issue 1: Low Yield of 4,5-Difluoro-2-methylbenzaldehyde (Intermediate I)

The initial step, often an ortho-formylation of 3,4-difluorotoluene, is critical. Low yields at this stage can derail the entire synthesis.

  • Potential Cause 1: Incomplete Reaction or Reagent Degradation.

    • Explanation: Formylation reactions, especially those involving organometallic intermediates (e.g., ortho-lithiation), are highly sensitive to moisture and air.[1] Reagents like n-butyllithium can be partially or fully quenched before reacting with the substrate. The formylating agent (e.g., DMF) must also be anhydrous.

    • Recommended Solutions:

      • Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[1]

      • Use freshly distilled, anhydrous solvents.

      • Titrate organometallic reagents like n-butyllithium immediately prior to use to determine their exact molarity.[2]

      • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction period.

  • Potential Cause 2: Poor Regioselectivity.

    • Explanation: While the methyl group in 3,4-difluorotoluene directs ortho, some formylation may occur at the other available ortho position, leading to isomeric aldehyde byproducts. Classical formylation methods like the Vilsmeier-Haack or Duff reaction on phenols can also lack perfect regioselectivity.[3][4]

    • Recommended Solutions:

      • Employ a directed ortho-metalation (DoM) strategy, which offers superior regiocontrol for this substrate.

      • Carefully control the reaction temperature. Adding the electrophile at very low temperatures (e.g., -78 °C) often enhances selectivity.

      • Purify the crude product meticulously using flash column chromatography to separate isomers before proceeding.

Issue 2: Significant Formation of 4,5-Difluoro-2-methylbenzoic Acid Byproduct

During the Baeyer-Villiger oxidation of 4,5-difluoro-2-methylbenzaldehyde to the formate ester, the formation of the corresponding carboxylic acid is a major competing pathway.[5]

  • Potential Cause: Preferential Hydride Migration.

    • Explanation: The Baeyer-Villiger oxidation involves the migration of a group to an adjacent oxygen atom. In aldehydes, there is a competition between the migration of the aryl group and the hydride (H) atom.[5] The general migratory aptitude is H > Aryl, meaning the formation of a carboxylic acid is often favored over the desired formate ester.[5][6]

    • Recommended Solutions:

      • Reagent Choice: While standard peroxyacids like m-CPBA can be used, specialized reagents can favor aryl migration. A hypervalent λ³-bromane strategy has been shown to selectively transform aldehydes to formates, a reaction that is challenging in classical Baeyer-Villiger oxidations.[7]

      • Catalyst Systems: The use of certain Lewis acids in conjunction with an oxidant like hydrogen peroxide can alter the reaction pathway. For example, boric acid has been used in Dakin-type reactions to favor aryl migration.[8]

      • Reaction Conditions: Adjusting the pH can influence the outcome. In some systems, buffered conditions (e.g., using a phosphate buffer) can suppress acid-catalyzed side reactions that may favor hydride migration.[6]

Issue 3: Incomplete Hydrolysis of Formate Ester Intermediate

The final step involves hydrolyzing the formate ester to the target phenol. An incomplete reaction will result in a difficult-to-separate mixture.

  • Potential Cause: Insufficient Base or Reaction Time.

    • Explanation: Saponification of the ester requires stoichiometric amounts of a base (e.g., NaOH, KOH) and sufficient time to proceed to completion. The reaction progress can be slowed by poor solubility or insufficient heating.

    • Recommended Solutions:

      • Use a slight excess (1.1-1.5 equivalents) of a strong base like NaOH or KOH.

      • Employ a co-solvent system (e.g., THF/water or Methanol/water) to ensure the ester is fully dissolved.

      • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.[1]

      • Ensure efficient stirring to overcome any mass transfer limitations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to produce this compound with high purity? A1: A robust, multi-step synthesis starting from 3,4-difluorotoluene is recommended for control and scalability. This involves:

  • Directed ortho-metalation and formylation to produce 4,5-difluoro-2-methylbenzaldehyde.

  • Baeyer-Villiger oxidation to form the intermediate 4,5-difluoro-2-methylphenyl formate.

  • Saponification (hydrolysis) of the formate ester to yield the final product. This route offers clear points for purification and control over isomeric impurities.

Q2: How can I effectively monitor the progress of these reactions? A2: A combination of techniques is best:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products. Use a suitable stain (e.g., potassium permanganate or UV light) for visualization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the presence of volatile byproducts and confirming the mass of the desired product in crude reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of a crude sample can provide a clear picture of the product-to-byproduct ratio and confirm structural assignments.

Q3: What are the key safety precautions when working with these reagents? A3:

  • Organolithium Reagents (e.g., n-BuLi): Highly pyrophoric. Must be handled under an inert atmosphere using proper syringe techniques.

  • Peroxyacids (e.g., m-CPBA): Potentially explosive, especially when impure or subjected to shock or heat. Store in a refrigerator and avoid contact with metals.

  • Fluorinated Aromatics: Handle with care in a well-ventilated fume hood. They can be irritants and their metabolic pathways may not be fully understood.[9][10] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: My final product appears oily and won't crystallize. How can I purify it? A4: An oily product suggests the presence of impurities that are depressing the melting point.

  • Column Chromatography: First, perform flash column chromatography on silica gel using a gradient elution (e.g., hexanes/ethyl acetate) to separate the target compound from less polar and more polar impurities.

  • Recrystallization: After chromatography, attempt recrystallization from a suitable solvent system (e.g., hexane/toluene or ethanol/water). If it still oils out, try dissolving the oil in a minimal amount of a good solvent (like dichloromethane) and then adding a poor solvent (like hexane) dropwise at room temperature until turbidity appears, then cool slowly.

  • Distillation: If the compound is thermally stable, Kugelrohr distillation under high vacuum can be an effective final purification step for low-melting solids or oils.

Data Presentation: Potential Byproducts

The following table summarizes the most common byproducts encountered during the proposed synthetic route.

Byproduct NameMolecular FormulaTypical Point of FormationIdentification Method
2,3-Difluoro-6-methylbenzaldehydeC₈H₆F₂OStep 1: FormylationGC-MS (same mass, different retention time), ¹⁹F NMR
3,4-DifluorotolueneC₇H₆F₂Step 1: FormylationGC-MS (unreacted starting material)
4,5-Difluoro-2-methylbenzoic acidC₈H₆F₂O₂Step 2: Baeyer-Villiger Oxidation¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton ~10-12 ppm), LC-MS
4,5-Difluoro-2-methylphenyl formateC₈H₆F₂O₂Step 3: HydrolysisTLC, ¹H NMR (presence of formate proton ~8.1 ppm)

Experimental Protocols

Protocol 1: Synthesis of 4,5-Difluoro-2-methylbenzaldehyde (Intermediate I)
  • To a flame-dried, three-neck round-bottom flask under Argon, add anhydrous THF (100 mL) and 3,4-difluorotoluene (5.0 g, 39.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 26.8 mL, 42.9 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (4.5 g, 61.6 mmol) dropwise.

  • Allow the reaction to stir for an additional 2 hours at -78 °C before slowly warming to room temperature.

  • Quench the reaction by carefully adding 1 M HCl (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography (95:5 Hexane:Ethyl Acetate) to yield the pure aldehyde.

Protocol 2: Baeyer-Villiger Oxidation and Hydrolysis to this compound
  • Dissolve 4,5-difluoro-2-methylbenzaldehyde (3.0 g, 19.2 mmol) in anhydrous dichloromethane (DCM, 80 mL) in a flask.

  • Add sodium bicarbonate (4.8 g, 57.6 mmol) to act as a buffer.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, 77%, 5.2 g, 23.0 mmol) in DCM (40 mL) and add it dropwise to the aldehyde solution over 30 minutes.

  • Stir the reaction at 0 °C and allow it to warm to room temperature overnight. Monitor by TLC for the disappearance of the aldehyde.

  • Filter the mixture to remove solids and wash the filtrate with saturated sodium bisulfite solution, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude formate ester.

  • Without further purification, dissolve the crude ester in methanol (50 mL). Add a solution of sodium hydroxide (1.5 g, 37.5 mmol) in water (10 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool to room temperature and remove the methanol under reduced pressure.

  • Dilute with water (50 mL) and acidify to pH ~2 with 3 M HCl.

  • Extract the product with ethyl acetate (3 x 40 mL), dry the combined organic layers, and concentrate.

  • Purify the final product by column chromatography or recrystallization from hexanes.

Visualizations

Synthetic Pathway

G A 3,4-Difluorotoluene B 4,5-Difluoro-2-methylbenzaldehyde (Intermediate I) A->B 1. n-BuLi, THF, -78°C 2. DMF C 4,5-Difluoro-2-methylphenyl formate (Intermediate II) B->C m-CPBA, NaHCO₃ DCM D This compound (Final Product) C->D NaOH, MeOH/H₂O Reflux

Caption: Proposed synthetic route to this compound.

Formation of Key Byproduct

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 4,5-Difluoro-2-methylbenzaldehyde B Criegee Intermediate A->B + m-CPBA C [Aryl Migration] B->C E [Hydride Migration] B->E D Formate Ester (Desired Intermediate) C->D F Carboxylic Acid (Byproduct) E->F

Caption: Competing pathways in the Baeyer-Villiger oxidation step.

Troubleshooting Workflow

G start Reaction Yield is Low or Impure q1 Which step is problematic? start->q1 step1 Step 1: Formylation q1->step1 step2 Step 2: Oxidation q1->step2 step3 Step 3: Hydrolysis q1->step3 sol1 Check Reagent Purity (titrate n-BuLi). Ensure Anhydrous Conditions. step1->sol1 sol2 Significant acid byproduct? Change oxidant system (e.g., hypervalent iodine). step2->sol2 sol3 Monitor by TLC. Increase base equivalents or reaction time. step3->sol3

Caption: Decision tree for troubleshooting the synthesis.

References

Troubleshooting low yields in the synthesis of fluorinated phenols

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting low yields in the synthesis of fluorinated phenols. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind common synthetic challenges. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles, empowering you to optimize your reactions effectively and confidently.

Troubleshooting Guide: A Symptom-Based Approach

Low yields are a symptom, not a root cause. The following guide is structured to help you diagnose the underlying issue based on your experimental observations.

Problem 1: Low or No Conversion of the Starting Phenol

This is one of the most common issues, often pointing to problems with reagents, reaction conditions, or the fundamental compatibility of your chosen strategy with the substrate.

Question: My reaction has stalled, and I'm recovering mostly unreacted starting material. What should I investigate first?

Answer: When facing low or no conversion, a systematic check of your reagents and conditions is the critical first step.

  • Verify Reagent Quality and Purity:

    • Fluorinating Agent: Many fluorinating agents, both electrophilic (e.g., Selectfluor) and nucleophilic (e.g., Deoxyfluorination reagents), are sensitive to moisture.[1] For example, some deoxyfluorination reagents can hydrolyze if stored improperly, rendering them inactive.[2] Always use freshly opened reagents or those stored rigorously under an inert atmosphere in a desiccator.

    • Solvent: The presence of water or other nucleophilic impurities in your solvent can quench reactive intermediates or degrade the fluorinating agent. Always use anhydrous, non-nucleophilic solvents appropriate for your chosen chemistry.[3]

    • Base/Additives: If your reaction requires a base or other additives, ensure their purity and dryness. For instance, in deoxyfluorination reactions that require a base, using an old or wet bottle can completely inhibit the reaction.[4]

  • Re-evaluate Reaction Conditions:

    • Temperature: Fluorination reactions can be highly sensitive to temperature. Phenols with electron-releasing groups often require higher temperatures (e.g., 80-110 °C) and longer reaction times for successful deoxyfluorination.[2][5] Conversely, for sensitive substrates, elevated temperatures can lead to decomposition, so a lower temperature might be necessary to prevent byproduct formation.[3]

    • Solvent Choice: The polarity and coordinating ability of the solvent are crucial. For many modern deoxyfluorination reactions, nonpolar solvents like toluene are preferred as they facilitate the key concerted rearrangement pathway.[5][6] Polar or protic solvents can hinder these reactions.[2] For electrophilic fluorinations, acetonitrile is a common and effective choice.[3]

    • Reaction Time: Monitor your reaction by TLC or LC-MS to determine the optimal time. Some reactions are complete within hours, while others, particularly with less reactive substrates, may require stirring for 24 hours or more.[7]

  • Assess Strategy-Substrate Mismatch:

    • The electronic properties of your phenol are paramount. Attempting to fluorinate a very electron-rich phenol using a nucleophilic method like deoxyfluorination can be challenging and may result in low conversion.[8] Similarly, using an electrophilic agent on a highly electron-deficient phenol may fail. This fundamental mismatch is a common source of failure.

Troubleshooting Workflow for Low Conversion

A Low or No Conversion B Step 1: Verify Reagent Integrity A->B C Is Fluorinating Agent Active? (Fresh bottle, proper storage) B->C Check D Is Solvent Anhydrous & Appropriate? C->D E Step 2: Optimize Reaction Conditions D->E If reagents are good F Screen Temperature Gradient (e.g., RT, 60°C, 80°C, 110°C) E->F Adjust G Screen Alternative Solvents (e.g., Toluene vs. MeCN vs. Dioxane) F->G H Step 3: Re-evaluate Synthetic Strategy G->H If optimization fails I Is substrate electron-rich or electron-poor? H->I Analyze J Consider alternative fluorination method (e.g., Electrophilic vs. Nucleophilic) I->J K Problem Solved J->K

Caption: A systematic workflow for diagnosing low conversion issues.

Problem 2: Formation of Multiple Products & Low Regioselectivity

Observing multiple spots on a TLC plate or several peaks in your crude NMR/LC-MS is a sign of poor selectivity.

Question: My reaction works, but I get a mixture of isomers or unexpected byproducts. How can I improve the selectivity?

Answer: Low regioselectivity or the formation of byproducts often stems from the inherent reactivity of the phenol ring or competing reaction pathways.

  • Multiple Reactive C-H Bonds: Phenols have multiple potentially reactive sites. In electrophilic fluorination, if the ortho and para positions are unsubstituted, you can get a mixture of isomers.[3]

    • Solution: The directing effect of the hydroxyl group can be exploited. In many electrophilic fluorinations of phenol, a high ortho-selectivity can be observed, potentially due to hydrogen-bonding between the phenol's hydroxyl group and the fluorinating agent in the transition state.[9] Choosing a bulkier N-F reagent or modifying reaction conditions can sometimes tune this selectivity.

  • Dearomatization Side Reactions: A key side reaction, particularly with electron-rich phenols under electrophilic conditions, is dearomatization. This process can lead to the formation of fluorinated cyclohexadienones instead of the desired aromatic fluorophenol.[10]

    • Solution: Carefully screen reaction conditions. Lower temperatures and a slower addition of the fluorinating agent can sometimes minimize this pathway. If dearomatization is a persistent issue, a different synthetic strategy may be required.

  • Benzyne Formation: In nucleophilic aromatic substitution (SNAr) reactions on less activated aryl electrophiles (like aryl halides or triflates), elimination to form a highly reactive benzyne intermediate can occur, leading to a loss of regioselectivity.[7]

    • Solution: Modern deoxyfluorination methods that proceed via aryl fluorosulfonate intermediates often avoid this side reaction, showing high selectivity without the formation of isomeric products.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a nucleophilic and an electrophilic fluorination strategy for my phenol?

This is the most critical strategic decision and depends almost entirely on the electronic nature of your substrate.[11]

  • Use a Nucleophilic Strategy (e.g., Deoxyfluorination with PhenoFluor™, PyFluor; or SNAr via an aryl fluorosulfonate) for electron-deficient phenols .[4][6] The presence of electron-withdrawing groups (e.g., -CN, -NO₂, -C(O)R) activates the aromatic ring towards nucleophilic attack, making the ipso-substitution of the hydroxyl group more favorable.[2][7]

  • Use an Electrophilic Strategy (e.g., with Selectfluor™, NFSI) for electron-rich and electron-neutral phenols .[1][11] The hydroxyl group and any electron-donating groups (e.g., -OR, -Alkyl) activate the ring, making it sufficiently nucleophilic to attack the electrophilic fluorine source.

Decision Tree for Fluorination Strategy

A Start: Phenol Substrate B Analyze Electronic Properties of Ring Substituents A->B C Primarily Electron-Withdrawing Groups (EWGs) e.g., -NO2, -CN, -CF3, -C(O)R B->C Deficient D Primarily Electron-Donating Groups (EDGs) e.g., -OR, -Alkyl, -NHR B->D Rich / Neutral E Recommended Path: Nucleophilic Fluorination C->E F Recommended Path: Electrophilic Fluorination D->F G Methods: • Deoxyfluorination (e.g., PhenoFluor™) • S_NAr via Aryl Fluorosulfonate E->G H Methods: • N-F Reagents (e.g., Selectfluor™, NFSI) F->H

Caption: A decision-making tool for selecting the appropriate fluorination approach.

Q2: My phenol has an electron-releasing group, and my deoxyfluorination reaction is failing. What's happening?

Electron-releasing groups deactivate the ring for nucleophilic attack, making standard deoxyfluorination challenging. You are likely facing a substrate-strategy mismatch. While some forceful conditions (high temperatures, long reaction times) might yield a small amount of product, the efficiency will be low.[2] The recommended course of action is to switch to an electrophilic fluorination strategy.

Q3: When should I use a protecting group for the hydroxyl group of my phenol?

Protecting the phenolic hydroxyl is generally counterintuitive for reactions that replace it (like deoxyfluorination). However, it can be necessary if you are performing an electrophilic fluorination and need to prevent O-fluorination or other side reactions at the hydroxyl group, or if other steps in your synthetic sequence are incompatible with a free phenol. Common protecting groups include ethers (methyl, benzyl) or silyl ethers (TBS).

Data Presentation

Table 1: Comparison of Common Phenol Fluorination Strategies
StrategyReagent ClassTypical SubstrateAdvantagesCommon Issues & Limitations
Deoxyfluorination Imidazolium- or Pyridinium-based (e.g., PhenoFluor™, PyFluor)Electron-Deficient Phenols[4][6]Operationally simple, one-step from phenol, high functional group tolerance, regiospecific.[12]Poor reactivity with electron-rich phenols[8]; can generate stoichiometric waste.[2]
SNAr via Aryl Fluorosulfonate SO₂F₂ followed by a Fluoride Source (e.g., NMe₄F)Electron-Deficient Phenols[7]Uses inexpensive starting materials (SO₂F₂), mild conditions for the fluorination step, avoids benzyne formation.[7][13]Two-step, one-pot procedure; less effective for electron-rich systems.[7]
Electrophilic Fluorination N-F Reagents (e.g., Selectfluor™, NFSI)Electron-Rich & Neutral Phenols[1]Bench-stable reagents, broad functional group tolerance, operationally simple.[1]Potential for low regioselectivity (ortho/para mixtures), risk of dearomatization byproducts.[3][10]

Experimental Protocols

Disclaimer: These are generalized procedures. Optimal conditions (temperature, concentration, time) must be determined for each specific substrate. Always conduct reactions under an inert atmosphere (N₂ or Ar) unless otherwise specified and use appropriate personal protective equipment.

Protocol 1: General Procedure for Deoxyfluorination of an Electron-Deficient Phenol

This protocol is based on modern methods using reagents like PhenoFluor™ or similar systems.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the electron-deficient phenol (1.0 equiv).

  • Reagent Addition: Add the deoxyfluorinating reagent (e.g., PhenoFluor™ reagent, 1.1 - 1.5 equiv).

  • Solvent: Add anhydrous toluene (or another suitable nonpolar solvent) to achieve a concentration of approximately 0.1-0.2 M.[4]

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).[2]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Fluorination of an Electron-Rich Phenol

This protocol is based on the use of common N-F reagents like Selectfluor™.

  • Preparation: To a vial equipped with a magnetic stir bar, add the electron-rich phenol (1.0 equiv).

  • Solvent: Dissolve the phenol in an anhydrous solvent, typically acetonitrile.[3]

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor™, 1.0 - 1.2 equiv) portion-wise at room temperature. Note: The reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with additional solvent.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

Stability of 4,5-Difluoro-2-methylphenol under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Difluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize established chemical principles with available data to address common challenges and ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences its chemical properties, including its pKa, reactivity, and metabolic stability.[1] Understanding the stability of this compound under various reaction conditions is critical for successful experimental outcomes and the development of robust synthetic protocols. This guide provides a comprehensive overview of its stability profile and practical solutions to common issues.

General Handling and Storage

To ensure the long-term stability of this compound, proper handling and storage are paramount.

  • Storage: Store the compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[2] Protect from light, as phenols can be light-sensitive.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and chemically active metals.[2]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Stability Profile Summary

The following table summarizes the expected stability of this compound under various conditions, based on general principles of phenol chemistry and data on related compounds.

ConditionStabilityPotential Outcome
Strong Acids (e.g., conc. HCl, H2SO4) Generally StableProtonation of the hydroxyl group. Prolonged heating may lead to side reactions.
Strong Bases (e.g., NaOH, KOH) Stable at RT; Degradation at high temp.Formation of the corresponding phenoxide. Prolonged heating may lead to decomposition.
Oxidizing Agents (e.g., KMnO4, CrO3) UnstableOxidation of the methyl group to a carboxylic acid or aldehyde. Ring oxidation is also possible.
Reducing Agents (e.g., LiAlH4, NaBH4) Generally StableThe phenol and aromatic ring are generally unreactive to these reagents.
Catalytic Hydrogenation (e.g., H2/Pd-C) UnstableReduction of the aromatic ring to a cyclohexanol derivative.
UV Light Unstable, pH-dependentPhotodegradation, potentially leading to defluorination and the formation of various byproducts.
Elevated Temperatures Moderately StableDecomposition at very high temperatures, potentially forming fluorinated organic acids.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: I am seeing an unexpected byproduct in my reaction when using this compound. What could be the cause?

A1: Unexpected byproducts can arise from several sources. Consider the following possibilities:

  • Reaction with Solvents: Some solvents can participate in reactions. For example, in the presence of a base, dimethylformamide (DMF) can be a source of dimethylamine, which can lead to nucleophilic aromatic substitution.

  • Air Oxidation: Phenols can be susceptible to air oxidation, which is often catalyzed by trace metal impurities. This can lead to the formation of colored impurities.

  • Instability of Other Reagents: The byproduct you are observing may be a result of the decomposition of another reagent in your reaction mixture, which then reacts with your starting material or product.

Troubleshooting Steps:

  • Analyze the Byproduct: If possible, isolate and characterize the byproduct using techniques like NMR, LC-MS, and IR spectroscopy. This will provide valuable clues about its origin.

  • Solvent Purity: Ensure you are using high-purity, dry solvents. If you suspect solvent participation, consider switching to a more inert solvent.

  • Inert Atmosphere: If you suspect air oxidation, run your reaction under an inert atmosphere of nitrogen or argon.

  • Reagent Purity: Check the purity of all your reagents.

Q2: My reaction mixture is turning dark, and I am getting a low yield. Is my this compound decomposing?

A2: A dark reaction mixture and low yield are common indicators of decomposition. The most likely causes are:

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures and polymeric materials, often highly colored. This can be initiated by oxidizing agents, air (especially at elevated temperatures and in the presence of base), or trace metal contaminants.

  • Thermal Degradation: If your reaction is performed at a high temperature, thermal decomposition may be occurring. While this compound has a high boiling point (around 210°C), prolonged heating, especially in the presence of other reagents, can lead to degradation.[1]

Preventative Measures:

  • Lower Reaction Temperature: If possible, try running your reaction at a lower temperature.

  • Use an Inert Atmosphere: As mentioned previously, running the reaction under nitrogen or argon can prevent air oxidation.

  • Degas Solvents: Degassing your solvents prior to use can remove dissolved oxygen.

  • Add an Antioxidant: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can inhibit radical-mediated decomposition pathways.

Q3: I am trying to perform a reaction on the methyl group of this compound using a strong oxidizing agent (like KMnO4), but I am getting a complex mixture of products. What is happening?

A3: While the methyl group is a likely site of oxidation, the phenolic hydroxyl group and the electron-rich aromatic ring are also susceptible to oxidation, especially with strong, non-selective oxidizing agents like potassium permanganate.[3][4]

  • Over-oxidation: The methyl group can be oxidized to a carboxylic acid.[3]

  • Ring Oxidation: The aromatic ring can be oxidized, potentially leading to ring-opening or the formation of quinone-like species.

  • Reaction Conditions: The outcome of KMnO4 oxidations can be highly dependent on the reaction conditions (temperature, pH, solvent).[5][6]

Recommendations:

  • Use a Milder Oxidizing Agent: Consider using a milder or more selective oxidizing agent to target the methyl group. Examples include manganese dioxide (for benzylic alcohols, so you would first need to functionalize the methyl group), or selenium dioxide.

  • Protect the Phenolic Hydroxyl Group: Protecting the hydroxyl group as an ether or ester before performing the oxidation will prevent its reaction and can lead to a cleaner reaction profile.

  • Control Reaction Conditions: If you must use a strong oxidizing agent, carefully control the reaction temperature and stoichiometry of the oxidant.

Q4: Can I perform a reaction under strongly basic conditions with this compound?

A4: Yes, but with caution. At room temperature, this compound will deprotonate to form the corresponding phenoxide, which is generally stable. However, at elevated temperatures, especially for prolonged periods, degradation can occur. The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to nucleophilic attack, and under harsh basic conditions, side reactions may become more prevalent.

Best Practices:

  • Use the Mildest Base Possible: If possible, use a weaker base that is sufficient to achieve your desired transformation.

  • Keep the Temperature as Low as Possible: Avoid prolonged heating in the presence of strong bases.

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of your reaction and check for the formation of degradation products.

Q5: I am conducting a photochemical reaction, and my starting material is degrading rapidly. How can I improve its stability?

A5: The photolytic degradation of fluorinated phenols is known to be pH-dependent, with faster degradation observed at higher pH.[7]

  • pH Control: The stability of your compound under UV irradiation can be significantly influenced by the pH of the medium. The deprotonated phenoxide form may be more susceptible to photolytic degradation.

Experimental Protocol for Assessing Photolytic Stability:

  • Prepare Buffered Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 5, 7, and 10).

  • Prepare Samples: Dissolve a known concentration of this compound in each buffered solution. Also, prepare a dark control for each pH.

  • Irradiation: Irradiate the samples with a UV lamp of a relevant wavelength. Keep the dark controls wrapped in aluminum foil at the same temperature.

  • Analysis: At various time points, take aliquots from each sample and analyze the concentration of the starting material using HPLC or a similar quantitative technique.

  • Data Interpretation: Plot the concentration of this compound versus time for each pH. A faster decrease in concentration indicates lower stability.

By following this protocol, you can determine the optimal pH for your photochemical reaction to minimize degradation of your starting material.

Visualized Workflows and Pathways

Stability Testing Workflow

The following diagram outlines a general workflow for assessing the stability of this compound under your specific experimental conditions.

start Define Reaction Conditions (Solvent, Temp, Reagents, pH) lit_search Literature Search for Stability Data (Specific or Analogous Compounds) start->lit_search prelim_test Perform Small-Scale Preliminary Test lit_search->prelim_test monitor Monitor Reaction by TLC/LC-MS (Check for Spots/Peaks of Degradation) prelim_test->monitor stable Proceed with Full-Scale Reaction monitor->stable No Degradation Observed unstable Troubleshoot and Optimize Conditions monitor->unstable Degradation Observed adjust_temp Adjust Temperature unstable->adjust_temp change_solvent Change Solvent unstable->change_solvent protect_group Use a Protecting Group unstable->protect_group change_reagent Change Reagent unstable->change_reagent adjust_temp->prelim_test change_solvent->prelim_test protect_group->prelim_test change_reagent->prelim_test

Caption: A decision-making workflow for stability testing.

Proposed Degradation Pathway Under Oxidative Conditions

This diagram illustrates a plausible degradation pathway for this compound under strong oxidative conditions, such as with hot potassium permanganate.

start This compound intermediate1 4,5-Difluoro-2-hydroxybenzyl alcohol start->intermediate1 [O] product3 Ring-Opened Products start->product3 Harsh [O] product1 4,5-Difluoro-2-hydroxybenzaldehyde intermediate1->product1 [O] product2 4,5-Difluoro-2-hydroxybenzoic acid product1->product2 [O] product2->product3 Harsh [O]

Caption: Proposed oxidative degradation pathway.

Proposed Degradation Pathway Under Photolytic Conditions

Based on studies of related fluorinated phenols, a possible degradation pathway under UV irradiation is outlined below.

start This compound excited Excited State Phenol start->excited radical_cation Phenoxyl Radical Cation excited->radical_cation defluorination Defluorination + H2O radical_cation->defluorination ring_opening Ring Opening radical_cation->ring_opening fluoride Fluoride Ion (F-) defluorination->fluoride hydroxylated Hydroxylated Byproducts defluorination->hydroxylated aliphatic Small Aliphatic Fragments ring_opening->aliphatic

Caption: Proposed photolytic degradation pathway.

References

Technical Support Center: Scaling Up the Synthesis of 4,5-Difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bulk production of 4,5-Difluoro-2-methylphenol (CAS: 704884-76-4). This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling up the synthesis of this valuable fluorinated intermediate. We will delve into the most common and scalable synthetic route, provide a detailed kilogram-scale protocol, and address the critical challenges you may encounter through comprehensive troubleshooting and frequently asked questions.

Section 1: Synthesis Pathway Overview

The most industrially viable and scalable synthesis of this compound proceeds via a two-step sequence starting from 4,5-Difluoro-2-methylaniline. The process involves:

  • Diazotization: The primary aromatic amine is converted into a reactive aryldiazonium salt intermediate using nitrous acid at low temperatures.

  • Hydrolytic Dediazoniation (Thermolysis): The diazonium salt is then decomposed in hot aqueous acid to yield the target phenol, releasing nitrogen gas.

This method is favored for its reliability and the availability of starting materials.[1] However, scaling this process introduces significant challenges related to the thermal instability of the diazonium intermediate and the management of exothermic events.[2][3]

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 4,5-Difluoro-2-methylaniline B Aryldiazonium Bisulfate (Unstable, in situ) A:e->B:w Step 1: Diazotization NaNO₂, H₂SO₄ (aq) 0-5 °C C This compound B:e->C:w Step 2: Hydrolysis H₂O, H₂SO₄, Heat (Δ) ~90-100 °C

Caption: General two-step synthesis of this compound.

Section 2: Detailed Experimental Protocol (Kilogram Scale)

This protocol outlines the synthesis of approximately 1.0 kg of this compound. Extreme caution is required. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE).

Table 1: Reagent Quantities for 1.0 kg Scale Production

ReagentMolecular Wt. ( g/mol )MolesQuantityNotes
4,5-Difluoro-2-methylaniline143.149.781.40 kgStarting Material[4][5]
Sulfuric Acid (98%)98.0834.231.75 L (3.36 kg)For diazotization & hydrolysis
Sodium Nitrite (NaNO₂)69.0010.27709 gDiazotizing agent
Deionized Water18.02-~20 LSolvent and reagent
Toluene or MTBE--~10-15 LExtraction solvent
Sodium Bicarbonate (Sat. Sol.)84.01-As neededFor neutralization
Brine (Sat. NaCl Sol.)58.44-As neededFor washing
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent

Step 1: Diazotization (Formation of Aryldiazonium Salt)

  • Acid Preparation: In a 20 L jacketed glass reactor equipped with a powerful overhead stirrer, thermocouple, and an addition funnel, charge sulfuric acid (1.75 L). Cool the acid to 0 °C using a circulating chiller.

  • Amine Slurry: Slowly and carefully add 1.40 kg (9.78 mol) of 4,5-Difluoro-2-methylaniline to the cold sulfuric acid with vigorous stirring. The addition is exothermic; maintain the internal temperature below 20 °C. After addition, cool the resulting slurry back down to 0-5 °C.

  • Nitrite Solution: In a separate beaker, dissolve 709 g (10.27 mol, 1.05 equiv.) of sodium nitrite in 2.0 L of deionized water. Cool this solution to ~5 °C.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the aniline slurry via the addition funnel over 2-3 hours. This is a critical step. The internal temperature must be maintained between 0-5 °C to prevent premature decomposition of the diazonium salt.[3] Efficient cooling and slow addition are paramount.

  • Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. To check for completion, a small sample of the reaction mixture should give a positive result (immediate blue-black color) on starch-iodide paper, indicating a slight excess of nitrous acid. If negative, add a small amount of NaNO₂ solution until the test is positive.

Step 2: Hydrolytic Dediazoniation and Work-up

  • Hydrolysis Setup: In a separate, larger reactor (e.g., 50 L) equipped for distillation, add 10 L of water and 200 mL of sulfuric acid. Heat this solution to a gentle boil (~100 °C).

  • Thermolysis: Carefully transfer the cold diazonium salt solution into an addition funnel and add it dropwise into the boiling acidic water. A vigorous evolution of nitrogen gas will occur.[6] The addition rate should be controlled to manage the foaming and gas evolution. The color of the receiving solution will likely turn dark.

  • Reaction Completion: After the addition is complete, maintain the mixture at reflux for 1 hour to ensure complete decomposition of any remaining diazonium salt.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. The product may separate as a dark oil. Transfer the entire mixture to a large separatory funnel. Extract the aqueous phase with toluene or MTBE (3 x 4 L).

  • Washing and Drying: Combine the organic extracts. Wash sequentially with water (1 x 3 L), saturated sodium bicarbonate solution until the aqueous layer is neutral/basic (2-3 x 3 L), and finally with brine (1 x 3 L). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude this compound should be purified by vacuum distillation to yield a colorless to pale yellow solid/oil.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process.

Troubleshooting Start Problem: Low Final Yield of Product Q1 Was Diazotization Complete? Start->Q1 Q2 Was There Premature Decomposition? Q1->Q2 Yes Sol1 Solution: - Use fresh, high-purity NaNO₂. - Ensure stoichiometric amount of acid. - Check for unreacted amine via TLC/GC. Q1->Sol1 No Q3 Was Hydrolysis Efficient? Q2->Q3 No Sol2 Solution: - Improve reactor cooling efficiency. - Slow down NaNO₂ addition rate. - Ensure temperature is strictly 0-5 °C. Q2->Sol2 Yes Q4 Were There High Losses During Work-up? Q3->Q4 Yes Sol3 Solution: - Ensure sufficient heating/reflux time. - Check for tar/polymer formation. - Consider adding CuSO₄ as a catalyst. Q3->Sol3 No Sol4 Solution: - Perform multiple extractions (3-4x). - Ensure complete phase separation. - Check pH during neutralization to  avoid product loss as phenoxide. Q4->Sol4 Yes

Caption: Troubleshooting workflow for diagnosing low product yield.

Q1: My diazotization reaction yield is low, or it fails to go to completion. What's wrong?

  • Potential Causes:

    • Impure Sodium Nitrite: Old or improperly stored NaNO₂ can be partially oxidized to sodium nitrate, reducing its effectiveness.

    • Insufficient Acid: A sufficient excess of strong acid is required to generate nitrous acid (HNO₂) in situ and keep the reaction medium acidic to prevent unwanted side reactions.[7]

    • Insoluble Amine Salt: The starting aniline salt may not be a fine, well-dispersed slurry, leading to poor contact with the diazotizing agent.

  • Recommended Solutions:

    • Always use fresh, high-purity sodium nitrite.

    • Ensure the molar ratio of acid to amine is at least 3:1.

    • Improve stirring efficiency to maintain a fine, mobile slurry of the amine bisulfate salt.

Q2: I'm seeing excessive gas evolution and color change (to dark red/brown) during the diazotization step. What is happening?

  • Potential Causes:

    • Temperature Excursion: This is the most common cause. If the temperature rises above 5-10 °C, the aryldiazonium salt begins to decompose prematurely.[2][8] This decomposition is exothermic and can lead to a dangerous thermal runaway.

    • Localized Hotspots: Poor mixing can create localized areas where the temperature is too high, even if the thermocouple reads within range.

    • Too Rapid Addition of Nitrite: Adding the NaNO₂ solution too quickly generates heat faster than the cooling system can remove it.[9]

  • Recommended Solutions:

    • IMMEDIATELY stop the nitrite addition if you observe these signs.

    • Ensure your cooling system is robust and operating at maximum capacity before starting the addition.

    • Slow down the addition rate significantly. For large scales, this can mean an addition time of several hours.

    • Improve agitation to ensure homogenous temperature distribution throughout the reactor.

Q3: During the hydrolysis (thermolysis) step, a large amount of black, intractable tar formed, complicating the work-up.

  • Potential Causes:

    • Side Reactions of the Aryl Cation: The aryl cation intermediate formed upon N₂ loss is highly reactive and can polymerize or react with the phenol product to form complex biaryls and other tars.[10]

    • Coupling Reactions: If the diazonium salt is added too quickly, its concentration can build up, allowing it to couple with the newly formed phenol product to create colored azo compounds.

  • Recommended Solutions:

    • Maintain a very slow, steady addition of the diazonium salt solution into the boiling water. This ensures the intermediate is consumed as soon as it is introduced, keeping its steady-state concentration low.

    • The use of an organic co-solvent (like a high-boiling ketone) can sometimes improve solubility and reduce tarring.[11]

    • Adding a catalytic amount of copper(II) sulfate to the hot water before adding the diazonium salt can facilitate a smoother decomposition and potentially reduce byproducts.

Q4: My final product purity is low after distillation. What are the likely impurities?

  • Potential Causes & Impurities:

    • Unreacted Starting Material: Incomplete diazotization can lead to 4,5-Difluoro-2-methylaniline contamination.

    • Azo Compounds: Red/orange impurities are often azo dyes formed from coupling reactions. These are typically high-boiling and may co-distill if the vacuum is too high.

    • Halogenated Byproducts: If using hydrochloric acid instead of sulfuric acid, trace amounts of 4,5-Difluoro-2-chloro-6-methylbenzene can form via a Sandmeyer-type side reaction.

  • Recommended Solutions:

    • Ensure the diazotization and hydrolysis steps go to completion.

    • An effective basic wash (using NaHCO₃ or dilute NaOH) during work-up is crucial. The product, being a phenol, is acidic and will be extracted into the aqueous basic layer as a phenoxide. Subsequent re-acidification and re-extraction are necessary if using a strong base. Using a weak base like bicarbonate is often sufficient to remove acidic impurities without deprotonating the less acidic difluorophenol significantly.

    • Fractional vacuum distillation is key. Use a column with sufficient theoretical plates and carefully control the vacuum and temperature to separate the product from lower and higher boiling impurities.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is sulfuric acid preferred over hydrochloric acid for this reaction? A: While both can be used, sulfuric acid is often preferred on a large scale because the chloride ion from HCl is nucleophilic and can compete with water during the hydrolysis step, leading to the formation of chlorinated aromatic byproducts via the Sandmeyer reaction. The bisulfate anion (HSO₄⁻) is non-nucleophilic, minimizing this side reaction.

Q: Is it possible to perform this as a one-pot reaction? A: While technically possible, it is not recommended for scale-up. The optimal conditions for diazotization (0-5 °C) and hydrolysis (>90 °C) are vastly different. Attempting a one-pot synthesis by slowly warming the diazotization mixture often leads to poor control, significant byproduct formation, and increased safety risks due to the uncontrolled decomposition of a large quantity of diazonium salt.[12] A two-step, semi-batch process (slowly adding the diazonium solution to hot acid) is much safer and higher yielding.[13]

Q: What are the best practices for purifying substituted phenols on a large scale? A: For this compound, the primary method is vacuum distillation .[14] This separates the product from non-volatile tars and impurities with different boiling points. For very high purity requirements, a subsequent recrystallization from a suitable solvent system (e.g., heptane/toluene) can be employed. Liquid-liquid extraction is a crucial purification step during the work-up to remove water-soluble and acid/base-soluble impurities.[15][16]

Q: Are there safer, more modern alternatives to batch diazotization? A: Yes. Continuous flow chemistry is emerging as an inherently safer method for handling hazardous diazonium intermediates.[17][18] In a flow reactor, small amounts of reagents are continuously mixed and reacted, and the unstable diazonium salt is consumed in the next step immediately after it is formed. This prevents the accumulation of large quantities of explosive material, and the excellent heat transfer of microreactors prevents dangerous temperature excursions.[9]

Section 5: Safety and Handling

Handling aryldiazonium salts and fluorinated phenols requires strict adherence to safety protocols. Diazonium salts, particularly when isolated and dry, can be shock-sensitive and explosive.[8][19]

Table 2: Personal Protective Equipment (PPE) Requirements

TaskRequired PPERecommended PPE
Handling Solids & Liquids Chemical splash goggles, heavy-duty nitrile or neoprene gloves, flame-resistant lab coat.Face shield, chemical-resistant apron.
Diazotization & Hydrolysis All of the above.Use of a blast shield is strongly recommended, especially during initial scale-up trials.
Distillation & Work-up All of the above.-

Spill Management:

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand). Collect into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's emergency response team.

First Aid for Phenol Exposure:

  • Skin Contact: Phenols are corrosive and rapidly absorbed through the skin. IMMEDIATELY flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

References

Technical Support Center: Resolving Isomeric Impurities in Fluorinated Phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated phenol synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the persistent challenge of isomeric impurities. Fluorinated phenols are critical building blocks in pharmaceuticals and advanced materials, but controlling regioselectivity during synthesis is a frequent and formidable obstacle.

This document provides in-depth, experience-driven troubleshooting advice, detailed analytical and purification protocols, and answers to frequently asked questions. Our goal is to equip you with the foundational knowledge and practical steps needed to diagnose, control, and resolve issues with isomeric purity in your reactions.

Section 1: Understanding the Origin of Isomeric Impurities

A solid grasp of the underlying reaction mechanisms is the first step toward troubleshooting. This section addresses the fundamental reasons why isomer formation is a common problem.

FAQ 1: Why are isomeric impurities so common when synthesizing fluorinated phenols?

The formation of isomeric impurities is fundamentally governed by the directing effects of the hydroxyl group on the phenol ring. The -OH group is a powerful activating, ortho, para-director for electrophilic aromatic substitution (EAS).[1] This means that incoming electrophiles, such as an electrophilic fluorine source ("F+"), are electronically directed to the positions ortho (C2, C6) and para (C4) to the hydroxyl group.

The relative ratio of ortho to para substitution is sensitive to several factors:

  • Steric Hindrance: The hydroxyl group itself can sterically hinder the approach of a bulky fluorinating agent to the adjacent ortho positions, often favoring the more accessible para position.

  • Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity of the fluorinating agent.[2]

  • Reaction Temperature: Higher temperatures can sometimes reduce selectivity, leading to a broader distribution of isomers.

Conversely, in nucleophilic aromatic substitution (SNAr), the regiochemical outcome is dictated by the position of a suitable leaving group (like a halide or triflate) and the presence of strongly electron-withdrawing groups (ortho or para to the leaving group) that stabilize the negatively charged Meisenheimer intermediate.[3][4] Isomeric impurities can arise if the starting material is an isomeric mixture or if reaction conditions promote side reactions like benzyne formation.[5][6]

FAQ 2: What are the primary synthetic routes that lead to isomeric mixtures?

Two major pathways are employed for fluorophenol synthesis, each with its own regioselectivity challenges:

  • Electrophilic Fluorination of Phenols: This is a direct approach where a phenol is treated with an electrophilic "F+" source.

    • Common Reagents: N-Fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF₄).[2]

    • The Challenge: As explained in FAQ 1, the hydroxyl group directs fluorination to the ortho and para positions. Achieving high selectivity for one isomer over the other is a significant challenge and often results in mixtures that are difficult to separate.[7]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves displacing a leaving group from an activated aromatic ring with a nucleophilic fluoride source.

    • Common Substrates: Dinitrohalobenzenes or other aryl halides/triflates with strong electron-withdrawing groups.

    • The Challenge: While SNAr can be highly regiospecific, issues arise if the starting material is not isomerically pure or if the reaction conditions are harsh enough to cause rearrangement or elimination-addition (benzyne) mechanisms, which can lead to a mixture of products.[6]

Section 2: Troubleshooting Guide for Poor Isomeric Ratios

This section provides actionable steps to diagnose and solve common problems encountered during synthesis.

Issue: My electrophilic fluorination of a substituted phenol yields a nearly 1:1 mixture of ortho and para isomers. How can I improve selectivity?

Root Cause Analysis: Poor regioselectivity in electrophilic fluorination is a classic problem. The electronic directing effect of the hydroxyl group is strong for both the ortho and para positions. Your goal is to find conditions that amplify the subtle differences between these positions, which are typically steric in nature.

Troubleshooting Workflow & Solutions:

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Expected Outcome Problem Poor ortho/para Selectivity Reagent 1. Modify Fluorinating Reagent (Increase steric bulk) Problem->Reagent Primary lever Solvent 2. Screen Solvents (Vary polarity & H-bonding) Reagent->Solvent Synergistic effect Outcome Improved Isomeric Ratio Reagent->Outcome Temp 3. Lower Temperature (Favor state of lower energy) Solvent->Temp Fine-tuning Solvent->Outcome Protect 4. Use a Protecting Group (Alter directing effect) Temp->Protect Alternative strategy Temp->Outcome Protect->Outcome

Step-by-Step Protocols:

  • Vary the Fluorinating Agent:

    • Rationale: The steric bulk of the N-F reagent is a critical parameter. A bulkier reagent will have a greater preference for the less hindered para position.

    • Protocol: If you are using a less bulky reagent like NFSI, switch to a more sterically demanding one. Selectfluor® is a common choice, but other specialized reagents exist.[8] Run a series of small-scale reactions comparing your standard reagent with one or two bulkier alternatives under identical conditions.

  • Conduct a Solvent Screen:

    • Rationale: Solvent polarity and its ability to coordinate with the phenol's hydroxyl group can influence the regiochemical outcome.[2] Non-coordinating solvents may enhance steric differentiation.

    • Protocol: Set up parallel reactions in a range of anhydrous solvents.

      • Polar Aprotic: Acetonitrile (MeCN), Nitromethane (MeNO₂)

      • Non-Polar: Dichloromethane (DCM), Chloroform (CHCl₃)

      • Protic (use with caution): Formic acid or acetic acid can sometimes promote para-selectivity but may lead to side reactions.

    • Analyze the crude isomeric ratio from each reaction by ¹⁹F NMR or GC.

  • Optimize Reaction Temperature:

    • Rationale: Lowering the temperature often increases selectivity by favoring the transition state with the lowest activation energy, which is typically the one leading to the sterically favored product.

    • Protocol: Using the best solvent and reagent combination from the previous steps, run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Monitor reaction progress carefully, as lower temperatures will decrease the reaction rate.

  • Consider a Protecting Group Strategy:

    • Rationale: Protecting the phenolic hydroxyl group as a bulky ether (e.g., benzyl ether) or silyl ether (e.g., TBDMS) can dramatically increase steric hindrance at the ortho positions, forcing fluorination to the para position. This adds steps (protection/deprotection) but can be highly effective.

    • Protocol: a. Protect the phenol using standard literature procedures (e.g., benzyl bromide with K₂CO₃, or TBDMSCl with imidazole). b. Perform the electrophilic fluorination on the protected phenol. c. Deprotect the resulting fluorinated ether (e.g., hydrogenolysis for benzyl, TBAF for TBDMS) to yield the desired fluorophenol.

Section 3: Analytical and Purification Strategies

Once a reaction is complete, accurate analysis and effective purification are paramount.

FAQ 3: How can I accurately quantify the isomeric ratio in my crude product?

A multi-technique approach is often best for a comprehensive and accurate assessment.

Recommended Analytical Techniques:

TechniquePrincipleProsCons
¹⁹F NMR Spectroscopy Direct detection of the fluorine nucleus. Chemical shifts are highly sensitive to the local electronic environment.Quantitative without a standard, fast analysis time, directly observes the atom of interest.Requires access to an NMR spectrometer with a fluorine probe. May not resolve isomers with very similar electronic environments.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent resolution for volatile, thermally stable isomers. High sensitivity (FID or MS detection).Requires derivatization for non-volatile phenols. High temperatures can cause decomposition. Isomer separation is highly column-dependent.[9]
HPLC (Reversed-Phase) Separation based on polarity.Highly versatile, applicable to a wide range of compounds. Non-destructive. Excellent for preparative scale-up.[10]Isomer resolution can be challenging and requires careful method development.[11][12]

Protocol: Quantitative Analysis by ¹⁹F NMR

  • Sample Preparation: Dissolve a known mass of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Internal Standard: Add a known amount of a fluorine-containing internal standard that does not overlap with your product signals (e.g., trifluorotoluene).

  • Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) for accurate integration.

  • Analysis: Integrate the signals corresponding to each fluorophenol isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture.

FAQ 4: What is the most effective method for separating fluorophenol isomers?

The choice of purification method depends on the scale of the synthesis, the physical properties of the isomers, and the required final purity.

Workflow: From Analysis to Pure Isomer

G Crude Crude Isomer Mixture Analyze Analyze Ratio (GC, HPLC, NMR) Crude->Analyze Decision Separation Feasible? Analyze->Decision Chrom Preparative HPLC / Flash Chromatography Decision->Chrom Yes (Different Polarity) Cryst Fractional Crystallization Decision->Cryst Yes (Different m.p.) Deriv Chemical Derivatization & Separation Decision->Deriv Yes (Reactive Handle) ReOpt Re-optimize Synthesis Decision->ReOpt No Pure Isolated Pure Isomer Chrom->Pure Cryst->Pure Deriv->Pure

Purification Protocols:

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Best For: Small to medium scale (<10 g) when isomers have different polarities.

    • Protocol: a. Method Development: Develop an analytical HPLC method that shows baseline separation of the isomers. Screen different columns, particularly those with alternative selectivity for aromatic compounds like Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[13][14][15] b. Mobile Phase Optimization: Optimize the mobile phase (e.g., Acetonitrile/Water or Methanol/Water with additives like TFA or formic acid) for the best resolution. c. Scale-Up: Transfer the method to a preparative HPLC system with a larger column of the same stationary phase. d. Fraction Collection: Collect fractions corresponding to each isomer peak and confirm purity by analytical HPLC.

  • Fractional Crystallization:

    • Best For: Large scale when isomers have significantly different melting points and solubilities.

    • Protocol: a. Solvent Screening: Dissolve the isomer mixture in a minimal amount of a hot solvent in which both isomers are soluble. b. Cooling: Slowly cool the solution. The less soluble isomer should crystallize out first. The cooling rate is critical; slow cooling promotes the formation of pure crystals. c. Isolation: Isolate the crystals by filtration. d. Analysis: Analyze the purity of the crystals and the mother liquor. e.g. This process may need to be repeated several times to achieve high purity. Stripping crystallization, which combines melt crystallization and vaporization, can also be effective for isomers with close boiling points.[16][17]

  • Derivatization-Separation-Cleavage:

    • Best For: When isomers have very similar physical properties but their derivatives do not.

    • Protocol: a. Derivatize: React the phenolic -OH group with a reagent to form derivatives (e.g., esters, carbamates) that may have more distinct physical properties. b. Separate: Separate the new derivative isomers using standard chromatography or crystallization. c. Cleave: Chemically cleave the derivatizing group to regenerate the pure, separated fluorophenol isomers.

References

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of characterizing fluorinated organic compounds. The unique physicochemical properties imparted by fluorine—high electronegativity, the strength of the C-F bond, and its low polarizability—present distinct challenges across standard analytical platforms.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols to ensure the accuracy and reliability of your experimental results.

Part 1: General Sample Handling & Preparation

Proper sample handling is the foundational step for any reliable characterization.[2] Fluorinated compounds, while often inert, can be prone to specific handling issues that compromise data quality.

Frequently Asked Questions (FAQs)

Q: My analytical results are inconsistent across different sample batches. What could be the cause? A: Inconsistent results often stem from variability in sample preparation. It is crucial to standardize every step, from sample collection and handling to extraction and pre-concentration. Pay close attention to potential analyte losses during solvent evaporation or freeze-drying, as some smaller fluorinated compounds can be volatile.[2][3] Also, verify the stability of your compounds under your specific storage and preparation conditions.

Q: I suspect my sample is contaminated. How can I confirm this? A: To check for contamination, you must run a "method blank" alongside your sample. A method blank consists of a clean sample (e.g., pure solvent) that undergoes the exact same preparation, handling, and analysis steps as your actual sample. If you detect fluorinated compounds in the blank, it points to contamination from your reagents, equipment, or laboratory environment.[2]

Q: What are common sources of background fluorine contamination? A: Fluorinated compounds are ubiquitous in modern laboratories. Key sources of contamination include fluoropolymer-based labware such as PTFE-coated vials, caps, stir bars, and tubing.[2] Certain solvents and even atmospheric dust can also introduce background fluorine signals. This is particularly problematic for trace-level analysis.[2][4]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool for the structural elucidation of organofluorine compounds. This is due to the ¹⁹F nucleus having a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which makes it highly sensitive to NMR detection.[5][6][7][8] Its vast chemical shift range, spanning approximately 800 ppm, provides exquisite detail about the local electronic environment of each fluorine atom.[2][6]

Frequently Asked Questions (FAQs)

Q: What is the standard reference compound for ¹⁹F NMR? A: The internationally accepted primary standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[2] However, due to its role in ozone depletion, secondary standards are now commonly used and referenced back to CFCl₃.

Q: How do coupling constants in ¹⁹F NMR differ from ¹H NMR? A: Spin-spin coupling constants (J-values) in ¹⁹F NMR are typically much larger than in ¹H NMR.[2][6][9] Long-range couplings across two, three, four, or even five bonds are commonly observed, which can lead to highly complex and overlapping multiplets.[6]

Q: Why is proton and/or carbon decoupling often necessary in ¹⁹F NMR? A: Fluorine readily couples with neighboring protons (¹H) and carbon-13 (¹³C) nuclei. These heteronuclear couplings add significant complexity to the spectrum. To simplify the spectrum and isolate the ¹⁹F-¹⁹F couplings, experiments are often run with proton and/or carbon decoupling.[6][9]

Troubleshooting Guide: ¹⁹F NMR Spectroscopy

This guide addresses common spectral artifacts and issues encountered during ¹⁹F NMR analysis.

Problem 1: Broad or Poorly Resolved Peaks

Causality: Peak broadening can be caused by several factors ranging from sample preparation to instrument parameters. The underlying reason is a rapid loss of phase coherence in the nuclear spins, leading to a fast-decaying Free Induction Decay (FID) and consequently broad lines in the frequency domain.

Troubleshooting Protocol:

  • Check Sample Solubility and Homogeneity: Incomplete dissolution of the sample is a frequent cause of broad lines.[2]

    • Action: Try a different deuterated solvent or gently warm the sample to improve solubility. Ensure the solution is homogenous before analysis.

  • Investigate for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[2]

    • Action: If suspected, treat the sample with a chelating agent or pass it through a small plug of silica or celite.

  • Assess Chemical or Conformational Exchange: Fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale.

    • Action: Run the experiment at a lower temperature to slow the exchange process. If exchange is the cause, you should see the broad peak resolve into two or more sharper peaks. Conversely, warming the sample may cause distinct peaks to coalesce into a single broad peak.

Problem 2: Inaccurate Signal Integration

Causality: Accurate quantification requires that the nuclear spins fully relax back to their thermal equilibrium state between successive pulses. The wide chemical shift range of ¹⁹F means that different fluorine environments can have vastly different longitudinal relaxation times (T₁). If the relaxation delay is too short, signals with long T₁ values will be saturated, leading to underestimated integrals.

Troubleshooting Protocol:

  • Increase the Relaxation Delay (d1): A routine NMR spectrum often yields integral accuracies of around ±10%.[9]

    • Action: To achieve higher accuracy (±1%), increase the relaxation delay to at least five times the longest T₁ of the signals of interest.[9] If T₁ values are unknown, start with a conservative delay of 10-20 seconds.

  • Use an Appropriate Pulse Angle: A 90° pulse provides the maximum signal for a single scan but requires a longer relaxation delay.

    • Action: For faster acquisition where quantification is still important, consider using a smaller flip angle (e.g., 30-45°) which allows for shorter relaxation delays.

  • Ensure Proper Baseline Correction: A rolling or distorted baseline will lead to significant integration errors. The very wide spectral range of ¹⁹F can make achieving a flat baseline challenging.[6][10]

    • Action: Use a higher-order polynomial function for baseline correction (e.g., abs or bc command in processing software). Ensure no part of a broad peak is being mistaken for the baseline.[10]

Data & Visualization
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges

This table summarizes approximate chemical shift ranges for common organofluorine functional groups, referenced to CFCl₃ at 0 ppm.[2][11]

Functional Group TypeChemical Shift Range (ppm)
Acyl Fluorides (-C(=O)F)+20 to -70
Trifluoromethyl (-CF₃)-50 to -80
Difluoromethylene (-CF₂-)-90 to -140
Aromatic Fluorides (Ar-F)-100 to -170
Fluoromethylene (-CH₂F)-200 to -220
Alkyl Fluorides (-CHF-)-140 to -250

Diagram 1: Troubleshooting Workflow for ¹⁹F NMR Spectral Issues

NMR_Troubleshooting Troubleshooting Common ¹⁹F NMR Spectral Issues start Observe Spectral Issue broad_peaks Broad or Unresolved Peaks start->broad_peaks integration_error Inaccurate Integration start->integration_error complex_multiplets Overly Complex Multiplets start->complex_multiplets check_solubility Check Sample Solubility & Homogeneity broad_peaks->check_solubility Cause? check_paramagnetic Check for Paramagnetic Impurities broad_peaks->check_paramagnetic Cause? vt_nmr Perform Variable Temperature (VT) NMR broad_peaks->vt_nmr Cause? increase_d1 Increase Relaxation Delay (d1 > 5*T1) integration_error->increase_d1 Cause? check_baseline Apply Baseline Correction integration_error->check_baseline Cause? decouple_h1 Run ¹H-Decoupled Experiment complex_multiplets->decouple_h1 Cause? decouple_c13 Run ¹³C-Decoupled Experiment complex_multiplets->decouple_c13 Cause? cosy_2d Run 2D ¹⁹F-¹⁹F COSY Experiment complex_multiplets->cosy_2d Resolution solution_solubility Improve Solubility (New Solvent, Heat) check_solubility->solution_solubility Action solution_paramagnetic Remove Impurities (Chelator, Filtration) check_paramagnetic->solution_paramagnetic Action solution_exchange Identify Dynamic Exchange Process vt_nmr->solution_exchange Action solution_integration Achieve Quantitative Accuracy increase_d1->solution_integration Action check_baseline->solution_integration Action solution_decoupling Simplify Spectrum decouple_h1->solution_decoupling Action decouple_c13->solution_decoupling Action solution_2d Resolve Overlapping Signals cosy_2d->solution_2d Action HPLC_Selection HPLC Method Selection for Fluorinated Compounds start Start: Characterize Analyte (Polarity, Solubility) is_polar Is the analyte highly polar and water-soluble? start->is_polar is_nonpolar Is the analyte non-polar / moderately polar? is_polar->is_nonpolar No use_hilic Use Hydrophilic Interaction Chromatography (HILIC) is_polar->use_hilic Yes use_rp Use Reversed-Phase (RP) HPLC is_nonpolar->use_rp Yes hilic_details Stationary Phase: Amide, Silica Mobile Phase: High Organic to Aqueous use_hilic->hilic_details rp_details Stationary Phase: C18 or C8 use_rp->rp_details peak_shape Observe Poor Peak Shape? rp_details->peak_shape rp_optimize Optimize RP Method peak_shape->rp_optimize Yes use_fluorinated_phase Consider Fluorinated Stationary Phase peak_shape->use_fluorinated_phase If optimization fails rp_optimize_details - Adjust pH away from pKa - Use end-capped column - Add modifier (e.g., TFE) rp_optimize->rp_optimize_details fluorinated_details Provides alternative selectivity, especially for halogenated aromatics. use_fluorinated_phase->fluorinated_details

References

Technical Support Center: Improving Regioselectivity in the Fluorination of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective fluorination of phenols. The following troubleshooting guides and FAQs address specific experimental challenges, providing not only solutions but also the underlying scientific principles to empower your research.

Introduction: The Challenge of Precise Fluorination

The introduction of fluorine into phenolic compounds is a cornerstone of modern medicinal chemistry and materials science. A single fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, controlling the position of fluorination on the phenol ring—achieving high regioselectivity—is a significant synthetic hurdle. The hydroxyl group is a strong activating group, directing electrophilic attack to the ortho and para positions. This often leads to mixtures of isomers that are difficult to separate, reducing the overall yield of the desired product.[1][2] Furthermore, electron-rich phenols are susceptible to dearomatization and over-fluorination, further complicating the reaction landscape.[3]

This guide provides strategies and troubleshooting advice to help you gain control over the regioselectivity of your phenol fluorination reactions.

Frequently Asked Questions (FAQs)

Q1: My electrophilic fluorination of a simple phenol is giving me a nearly inseparable mixture of ortho and para isomers. How can I favor one over the other?

A1: This is a classic challenge in phenol fluorination. The inherent electronic properties of the phenol ring favor substitution at both the ortho and para positions. To overcome this, you can employ several strategies:

  • Steric Hindrance: If your target is the para-fluorinated phenol, introducing bulky substituents at the ortho positions of your starting material will sterically hinder the approach of the fluorinating agent to those sites, thereby favoring attack at the less hindered para position.

  • Directing Groups: For selective ortho-fluorination, the use of a removable directing group is a powerful strategy.[4] These groups are temporarily installed on the phenolic oxygen and contain an atom (e.g., nitrogen or sulfur) that can coordinate to a metal catalyst or interact with the fluorinating agent, delivering it specifically to the ortho C-H bond.[5][6][7]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. In some cases, non-polar solvents may favor para substitution, while more polar or coordinating solvents might enhance ortho selectivity, especially in reactions involving directing groups.

Q2: I'm observing significant dearomatization of my phenol substrate, leading to fluorinated cyclohexadienones instead of the desired aryl fluoride. What's causing this and how can I prevent it?

A2: Dearomatization is a common side reaction, particularly with electron-rich phenols and highly reactive electrophilic fluorinating agents like Selectfluor®.[3] This occurs when the intermediate carbocation (arenium ion) is trapped by the fluoride nucleophile before it can be deprotonated to restore aromaticity.

Troubleshooting Steps:

  • Fluorinating Agent Reactivity: Switch to a milder electrophilic fluorinating agent. N-Fluorobenzenesulfonimide (NFSI) is generally less reactive than Selectfluor® and may reduce the extent of dearomatization.[8]

  • Reaction Temperature: Lowering the reaction temperature can often suppress side reactions. Try running your reaction at 0 °C or even lower.

  • Catalyst Control: Certain catalytic systems, such as those based on I(i)/I(iii) catalysis, have been specifically designed to achieve highly para-selective dearomatization to generate fluorinated cyclohexadienones.[9][10][11][12] While this may not be your desired outcome, understanding these systems can provide insight into how to avoid this pathway.

Q3: My deoxyfluorination reaction of a phenol derivative is not working. What are the common pitfalls with this method?

A3: Deoxyfluorination, where the phenolic hydroxyl group is directly replaced by fluorine, is a powerful technique. However, its success is often contingent on several factors:

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be activated. This is often achieved by converting it into a better leaving group in situ. For instance, aryl fluorosulfonate intermediates can be formed and subsequently displaced by fluoride.[13]

  • Fluoride Source and Nucleophilicity: The nucleophilicity of the fluoride source is crucial. In conventional nucleophilic fluorination, hydrogen bonding can reduce the nucleophilicity of the fluoride ion.[14] However, some deoxyfluorination methods cleverly utilize hydrogen bonding to facilitate the reaction.[14][15]

  • Substrate Electronics: Electron-withdrawing groups on the phenol generally facilitate nucleophilic aromatic substitution (SNAr) type deoxyfluorination reactions.[15][16] Conversely, electron-rich phenols can be more challenging and may require specialized reagents or transition-metal catalysis.[15][17][18]

Troubleshooting Flowchart for Deoxyfluorination:

Deoxyfluorination_Troubleshooting start Low or No Deoxyfluorination Yield check_activation Is the hydroxyl group properly activated? start->check_activation check_fluoride Is the fluoride source sufficiently nucleophilic? check_activation->check_fluoride Yes solution1 Consider a different activating agent (e.g., SO2F2 for fluorosulfonate formation). check_activation->solution1 No check_electronics Are the substrate electronics compatible with the method? check_fluoride->check_electronics Yes solution2 Use a phase-transfer catalyst or a different fluoride salt (e.g., CsF, KF with Kryptofix). check_fluoride->solution2 No solution3 For electron-rich phenols, explore transition-metal-mediated methods (e.g., Ru-complexes). check_electronics->solution3 Electron-Rich solution4 For electron-deficient phenols, ensure anhydrous conditions and a suitable base. check_electronics->solution4 Electron-Deficient

Caption: Troubleshooting workflow for deoxyfluorination of phenols.

Advanced Strategies for Regiocontrol

For researchers facing persistent regioselectivity challenges, the following advanced methods offer greater control over the fluorination outcome.

Directing Group-Assisted C-H Fluorination

This strategy is arguably the most effective for achieving ortho-fluorination. A directing group is installed on the phenolic oxygen, which then chelates to a transition metal catalyst (commonly palladium), bringing the catalyst into close proximity to the ortho C-H bonds and facilitating their selective functionalization.

Experimental Protocol: Palladium-Catalyzed ortho-Fluorination using a Removable Pyridyl Directing Group

  • Synthesis of the 2-Aryloxypyridine Substrate: React the desired phenol with 2-fluoropyridine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperature to form the 2-aryloxypyridine.

  • Palladium-Catalyzed Fluorination: To the 2-aryloxypyridine substrate in a suitable solvent (e.g., EtOAc), add a palladium catalyst (e.g., 10 mol% Pd(OAc)₂), an acid co-catalyst (e.g., 10 mol% TsOH), and an electrophilic fluorinating agent (e.g., 3.0 equivalents of NCS).[7] Heat the reaction mixture under an inert atmosphere (e.g., N₂) at 110 °C for 6 hours.[7]

  • Directing Group Removal: After purification of the fluorinated 2-aryloxypyridine, the directing group can be removed under various conditions (e.g., hydrogenolysis, strong acid or base) to yield the desired ortho-fluorophenol.

Directing_Group_Fluorination phenol Phenol dg_substrate 2-Aryloxypyridine (Directing Group Attached) phenol->dg_substrate + 2-Fluoropyridine, Base fluorinated_dg ortho-Fluorinated 2-Aryloxypyridine dg_substrate->fluorinated_dg + Pd(OAc)₂, F⁺ source final_product ortho-Fluorophenol (Directing Group Removed) fluorinated_dg->final_product Removal of Directing Group

Caption: Workflow for directing group-assisted ortho-fluorination.

Photocatalysis in Phenol Fluorination

Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of transformations, including the fluorination of arenes.[19][20] For phenols, this can involve the generation of a phenol radical cation, which is then trapped by a fluoride source. This approach can offer unique regioselectivities compared to traditional electrophilic fluorination.[21]

Key Considerations for Photocatalytic Fluorination:

  • Photocatalyst Selection: The choice of photocatalyst (e.g., organic dyes, iridium or ruthenium complexes) is critical and must be matched to the redox potential of the phenol substrate.[22]

  • Fluoride Source: A suitable fluoride source is required, which can range from simple fluoride salts to more complex reagents.

  • Reaction Conditions: The reaction is sensitive to the solvent, light source, and presence of oxygen.

Enzymatic Fluorination

While still a developing field, enzymatic fluorination offers the potential for unparalleled regioselectivity under mild, aqueous conditions.[23][24] Fluorinases are a class of enzymes capable of forming a C-F bond.[23][24][25] While the substrate scope is currently limited, ongoing research in enzyme engineering holds promise for developing bespoke biocatalysts for the selective fluorination of a wide range of phenols.[26]

Data Summary: Comparison of Fluorination Strategies

StrategyPrimary RegioselectivityCommon ChallengesKey Advantages
Direct Electrophilic Fluorination ortho/para mixturePoor regioselectivity, dearomatization, over-fluorination.[1][3]Operationally simple, commercially available reagents.
Directing Group-Assisted C-H Fluorination orthoRequires additional synthetic steps for installation and removal of the directing group.[5]Excellent regiocontrol for ortho position.[4]
Deoxyfluorination (SNAr-type) ipsoLimited to electron-deficient phenols, harsh conditions may be required.[16][18]Direct replacement of the hydroxyl group.
Photoredox Catalysis Substrate and catalyst dependentMechanistic complexity, optimization of reaction parameters.Mild reaction conditions, unique reactivity.[19]
Enzymatic Fluorination Highly specific (substrate dependent)Limited substrate scope, enzyme availability and stability.[23]Unmatched selectivity, environmentally benign.[24]

References

Overcoming common issues in the purification of cresol isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of cresol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating ortho-, meta-, and para-cresol. As a Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the underlying principles to empower you to troubleshoot effectively.

Part 1: Foundational Challenges & Properties

Q1: Why are the three cresol isomers notoriously difficult to separate?

The primary challenge in separating cresol isomers lies in their remarkably similar physicochemical properties. As structural isomers, they share the same molecular formula (C₇H₈O) and molecular weight, leading to subtle differences in boiling points, melting points, and polarity.[1][2][3] The proximity of these values, especially between the meta and para isomers, makes conventional separation techniques inefficient.[4][5]

To effectively troubleshoot any purification process, it is crucial to understand these fundamental properties. The table below summarizes the key physical constants for each isomer.

Propertyo-Cresol (2-methylphenol)m-Cresol (3-methylphenol)p-Cresol (4-methylphenol)
Boiling Point (°C) 191202.2201.9
Melting Point (°C) 29.811.834.8
Density (g/cm³) 1.051.031.02
pKa 10.2810.0910.26
logP (Octanol-Water) 1.951.961.94
CAS Number [95-48-7][108-39-4][106-44-5]

(Data sourced from multiple references including[3][6][7])

The most significant challenge is the boiling point difference of only 0.3°C between m-cresol and p-cresol, rendering simple fractional distillation ineffective for their separation.[4] While o-cresol can be separated from the m/p mixture by distillation, achieving high purity requires careful optimization.[8]

Part 2: Troubleshooting Fractional Distillation

Fractional distillation is often the first method attempted for separating o-cresol from the m/p mixture. However, achieving high purity and resolving the m/p pair requires more advanced techniques.

Q2: My fractional distillation of a cresol isomer mixture is yielding poor separation between o-cresol and the m/p-cresol fraction. What are the common causes and solutions?

Poor separation of o-cresol is typically due to insufficient column efficiency or a non-optimal reflux ratio.

Common Causes & Solutions:

  • Insufficient Theoretical Plates: Your distillation column may not have enough theoretical plates to resolve the ~11°C boiling point difference effectively.

    • Solution: Increase the length of your packed column (e.g., with Raschig rings or Vigreux indentations) or switch to a column with a higher theoretical plate count.

  • Incorrect Reflux Ratio: A low reflux ratio will result in faster distillation but poorer separation. Conversely, a ratio that is too high can lead to flooding and an unnecessarily long process.

    • Solution: Start with a reflux ratio of approximately 4:1 to 5:1 (reflux to distillate).[9] For higher purity, you may need to increase this ratio. Use a reflux-controlling distillation head for precise management.

  • Heat Input: Unstable or excessive heat from the heating mantle can cause bumping and channeling in the column, which disrupts the vapor-liquid equilibrium.

    • Solution: Use a heating mantle with a proportional controller and ensure the boiling flask is evenly heated. A gentle, rolling boil is ideal. Insulate the column to minimize heat loss and maintain a stable temperature gradient.

Q3: I am unable to separate m-cresol and p-cresol using standard fractional distillation. What advanced distillation techniques can I use?

Due to the negligible boiling point difference, separating m-cresol and p-cresol requires techniques that alter the relative volatilities of the isomers.

  • Azeotropic Distillation: This technique involves adding an entrainer, a third component that forms an azeotrope with one or more of the cresols, thereby changing their effective boiling points.

    • Insight: Benzyl alcohol can be used as an entrainer. It forms azeotropes with both isomers, but the boiling points of these azeotropes are sufficiently different to allow for separation under vacuum.[10] The process typically enriches the distillate in the p-cresol azeotrope while the residue becomes enriched in m-cresol.[10]

  • Extractive Distillation: In this method, a high-boiling solvent is introduced into the column. The solvent interacts differently with the isomers, altering their activity coefficients and thus their relative volatilities.

    • Insight: Solvents like quinoline have been shown to be effective.[11] Quantum chemical calculations reveal that the interaction between the entrainer and the cresol isomers at a molecular level is the key to enhancing separation feasibility.[11]

Part 3: Troubleshooting Crystallization-Based Purification

Crystallization exploits the differences in the melting points and crystal structures of the isomers. It is particularly effective for purifying p-cresol.

Q4: I am trying to purify p-cresol from an m/p-cresol mixture by simple melt crystallization, but the purity is low. Why is this happening and how can I improve it?

Low purity in melt crystallization is often due to the formation of a eutectic mixture. The m-cresol/p-cresol system forms a eutectic point, which is the lowest melting point for any mixture of the two. As you cool the mixture, the pure component with the higher concentration will crystallize first, but eventually, the remaining liquid will reach the eutectic composition and solidify without further separation.

Improving Purity:

  • Stripping Crystallization: This advanced technique, also known as distillative freezing, operates at the triple point of the mixture where the liquid is simultaneously vaporized and crystallized.[4][5] This combination of distillation and crystallization is highly effective for separating close-boiling isomers and can purify p-cresol to over 99%.[4]

  • Three-Phase Crystallization (TPC): TPC combines melt crystallization and vaporization by decreasing temperature and reducing pressure. This process produces a pure crystalline product and a vapor mixture from the initial liquid, and has been successfully applied to quaternary mixtures of cresol isomers.[12]

Q5: How can I use chemical methods to achieve >99% purity for p-cresol?

For ultra-high purity, chemical methods involving selective complexation are superior.[13]

  • Complexation Crystallization with Oxalic Acid: This is a highly effective and scalable method. p-Cresol selectively forms a stable, crystalline complex with oxalic acid, which precipitates from a non-polar solvent like toluene.[13] The m-cresol isomer does not form a stable complex under the same conditions and remains in the mother liquor. The isolated complex is then decomposed to yield high-purity p-cresol.[13] Purity of over 99.5% has been reported with this method.[13]

Experimental Protocol: Purification of p-Cresol via Oxalic Acid Complexation

  • Complex Formation:

    • Dissolve the crude m/p-cresol mixture in toluene (e.g., 2-3 volumes of toluene per volume of cresol).

    • Add a stoichiometric amount of oxalic acid dihydrate.

    • Heat the mixture to 60-70°C with stirring until all solids dissolve.

  • Crystallization:

    • Slowly cool the mixture to room temperature to allow the p-cresol-oxalic acid complex to begin crystallizing.

    • Further cool the mixture in an ice bath (to ~5°C) for at least 1 hour to maximize precipitation.

  • Isolation and Washing:

    • Filter the white crystalline precipitate using a Buchner funnel under vacuum.

    • Wash the crystals sparingly with ice-cold toluene to remove any adhering mother liquor containing m-cresol.

  • Decomplexation (Hydrolysis):

    • Transfer the purified complex to a new flask.

    • Add water (approximately 2.5 times the mass of the complex).

    • Heat the slurry to 50-80°C with stirring. The complex will decompose, liberating p-cresol as an oily layer and dissolving the oxalic acid in the water.

  • Final Purification:

    • Separate the organic layer (p-cresol) using a separatory funnel.

    • Wash the organic layer with warm water to remove residual oxalic acid.

    • Dry the p-cresol over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • For ultimate purity, perform a final vacuum distillation of the recovered p-cresol.

Troubleshooting Workflow: Complexation Crystallization

G start Start: Low p-Cresol Yield/Purity check_ratio Q: Stoichiometric ratio of oxalic acid correct? start->check_ratio check_cooling Q: Cooling temperature and time sufficient? check_ratio->check_cooling Yes adjust_ratio A: Adjust to 1:1 molar ratio of p-cresol:oxalic acid. check_ratio->adjust_ratio No check_washing Q: Over-washing with solvent? check_cooling->check_washing Yes adjust_cooling A: Cool to <5°C for at least 1 hour. check_cooling->adjust_cooling No check_decomp Q: Decomplexation incomplete? check_washing->check_decomp No adjust_washing A: Use minimal ice-cold solvent for washing. check_washing->adjust_washing Yes adjust_decomp A: Increase temperature/time for hydrolysis. Ensure adequate water. check_decomp->adjust_decomp No end Result: High Purity p-Cresol check_decomp->end Yes adjust_ratio->check_cooling adjust_cooling->check_washing adjust_washing->check_decomp adjust_decomp->end

Caption: Troubleshooting decision tree for p-cresol purification.

Part 4: Troubleshooting Chromatographic Separation

For analytical quantification or small-scale preparative work, chromatography offers excellent resolving power.

Q6: My standard C18 HPLC column provides poor resolution of the cresol isomers, especially o- and m-cresol. How can I achieve baseline separation?

Standard C18 (ODS) columns separate primarily based on hydrophobicity. Since the logP values of the cresol isomers are very similar, these columns often fail to provide adequate resolution.[1][14]

The Solution: Phenyl Stationary Phase

  • Mechanism: A phenyl-based stationary phase introduces an additional separation mechanism: π-π interactions .[1][14] The electron-rich phenyl rings of the stationary phase interact with the aromatic rings of the cresol isomers. These interactions provide enhanced selectivity that is orthogonal to simple hydrophobic partitioning, allowing for the baseline separation of all three isomers.[1][14]

  • Typical Elution Order: On a phenyl column, the typical elution order is o-cresol, followed by m-cresol and p-cresol.[1]

Optimizing Phenyl Column Separation

G cluster_0 Mobile Phase Optimization cluster_1 Physical Parameters ratio ratio organic Change Organic Modifier Acetonitrile vs. Methanol (Alters Selectivity) ratio->organic pH Adjust pH (if applicable) Controls ionization of phenols organic->pH flow flow pH->flow temp temp flow->temp result Baseline Resolution temp->result start Initial Separation (Phenyl Column) start->ratio

Caption: Workflow for optimizing HPLC separation of cresols.

Q7: In Gas Chromatography (GC), my m- and p-cresol peaks are co-eluting on a standard non-polar column. What is the solution?

Similar to HPLC, the similar properties of m- and p-cresol make them difficult to separate on standard GC columns like an HP-5ms.[15]

The Solution: Chemical Derivatization

  • Mechanism: The most robust solution is to derivatize the isomers before injection. The phenolic hydroxyl group is reactive and can be converted into a bulkier group, such as a silyl ether. This process, known as silylation , alters the volatility and interaction of the isomers with the stationary phase sufficiently to enable separation.[15]

  • Protocol: Reacting the cresol mixture with a silylating agent (e.g., BSTFA) converts the cresols to their corresponding trimethylsilyl (TMS) ethers. These derivatives are more volatile and can be cleanly separated on a standard HP-5ms column.[15]

  • Result: After silylation, the three isomers can be fully resolved, typically eluting in the order of o-, m-, and then p-cresol TMS ether.[15] This method is highly reliable for accurate quantification in complex matrices.[16]

Part 5: Frequently Asked Questions (FAQs)

Q8: Are there specific safety precautions for handling cresols? Yes. Cresols are corrosive to the skin and toxic by ingestion and skin absorption.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

Q9: My cresol sample has turned yellow/brown. Is it still usable? Cresols are susceptible to oxidation upon exposure to air and light, which causes the color change.[3] For many synthetic applications, this slight discoloration may not be an issue. However, for applications requiring high purity, the material should be repurified, for instance by vacuum distillation, before use. Store purified cresols under an inert atmosphere (nitrogen or argon) and protected from light.

References

Validation & Comparative

A Researcher's Guide to the Synthesis of Fluorinated Aromatic Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern molecular design, profoundly impacting pharmaceuticals, agrochemicals, and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make fluorinated aromatic compounds highly sought-after targets.[2][3] However, the synthesis of these molecules is not without its challenges, stemming from the reactivity of fluorinating agents and the need for precise regiochemical control.[3][4] This guide provides a comparative analysis of key synthetic methodologies for accessing fluorinated aromatic compounds, offering insights into their mechanisms, practical applications, and inherent limitations to aid researchers in selecting the optimal strategy for their specific needs.

I. Classical Approaches: The Enduring Utility of Diazonium Salts

The Balz-Schiemann Reaction

For decades, the Balz-Schiemann reaction has been a reliable method for the synthesis of aryl fluorides from aromatic primary amines.[5][6][7] The reaction proceeds through the diazotization of an aromatic amine, followed by the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.[5][6][7]

Causality in Experimental Choices: The initial diazotization is typically carried out under acidic conditions to generate the reactive nitrous acid in situ. The choice of fluoroboric acid (HBF₄) is critical as it serves a dual purpose: it provides the tetrafluoroborate counterion, which enhances the stability of the diazonium salt, and it acts as the fluoride source in the subsequent decomposition step.[5][6] The thermal decomposition step is the key C-F bond-forming event, where the expulsion of nitrogen gas drives the reaction forward, leading to the formation of an aryl cation that is subsequently trapped by the fluoride ion.[5][7]

Self-Validating System: The isolation of the diazonium tetrafluoroborate salt is a key feature of the traditional Balz-Schiemann reaction.[6] This intermediate is often a stable, crystalline solid that can be purified, ensuring that the subsequent thermal decomposition yields a clean product. The evolution of nitrogen gas during the heating phase serves as a visual indicator of reaction progress.

Experimental Protocol: A Typical Balz-Schiemann Reaction

Objective: To synthesize 4-fluorotoluene from p-toluidine.

Materials:

  • p-Toluidine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄, ~50% in water)

  • Diethyl ether

  • Sand

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath, dissolve p-toluidine in aqueous HCl. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes.

  • Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, slowly add cold fluoroboric acid. A precipitate of p-toluenediazonium tetrafluoroborate will form.

  • Isolation and Washing: Filter the precipitate and wash it sequentially with cold water, cold methanol, and diethyl ether to remove impurities.

  • Thermal Decomposition: Mix the dried diazonium salt with sand (to ensure even heat distribution) in a flask equipped with a condenser. Heat the mixture gently until the evolution of nitrogen gas ceases. The aryl fluoride will distill over.

  • Purification: Collect the distillate and purify by fractional distillation to obtain pure 4-fluorotoluene.

Diagram: The Balz-Schiemann Reaction Workflow

Balz_Schiemann cluster_0 Step 1: Diazotization cluster_1 Step 2: Salt Formation cluster_2 Step 3: Decomposition ArylAmine Aryl Amine (Ar-NH2) DiazoniumSalt Aryldiazonium Salt (Ar-N2+) ArylAmine->DiazoniumSalt NaNO2, HCl DiazoniumTetrafluoroborate Aryldiazonium Tetrafluoroborate (Ar-N2+BF4-) DiazoniumSalt->DiazoniumTetrafluoroborate HBF4 ArylFluoride Aryl Fluoride (Ar-F) DiazoniumTetrafluoroborate->ArylFluoride Heat (Δ)

Caption: Workflow of the Balz-Schiemann reaction.

Advantages and Limitations: The Balz-Schiemann reaction offers high regioselectivity and is applicable to a wide range of aromatic amines.[5] However, it often requires high temperatures for decomposition, which can be a limitation for sensitive substrates.[7] Furthermore, the handling of potentially explosive diazonium salts poses a safety risk, especially on a large scale.[7][8] Modern variations have been developed to address these limitations, including photochemical decomposition and the use of alternative fluoride sources.[7][9]

II. Nucleophilic Aromatic Substitution (SNA_r): The Halex Process

Nucleophilic aromatic substitution is a powerful method for introducing fluorine into electron-deficient aromatic rings. The Halex (halogen exchange) process is a prominent industrial application of this methodology, where a chloro or nitro group on an activated aromatic ring is displaced by a fluoride ion.[10]

Causality in Experimental Choices: The success of the Halex process hinges on the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -COR) ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack by the fluoride ion, thereby lowering the activation energy of the reaction.[10] Anhydrous potassium fluoride (KF) is a commonly used fluoride source due to its affordability, though its low solubility in organic solvents can necessitate the use of high temperatures and polar aprotic solvents like DMF or DMSO.[10] Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt.

Self-Validating System: The progress of a Halex reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to track the disappearance of the starting material and the appearance of the fluorinated product. The formation of the corresponding halide salt (e.g., KCl) as a byproduct can also be observed.

III. Modern Synthetic Strategies: Expanding the Fluorination Toolkit

The limitations of classical methods have spurred the development of innovative strategies for the synthesis of fluorinated aromatic compounds, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Transition-Metal-Catalyzed Fluorination

Transition-metal catalysis has emerged as a versatile tool for C-F bond formation.[11][12] Palladium-catalyzed reactions, in particular, have been extensively studied for the fluorination of aryl halides and triflates.[10][11]

Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of an aryl halide or triflate to a low-valent palladium complex. Subsequent ligand exchange with a fluoride source generates an arylpalladium(II) fluoride intermediate. The crucial C-F bond-forming step occurs via reductive elimination from this intermediate, regenerating the active palladium catalyst.[10] The choice of ligand is critical for the success of these reactions, as it influences the stability of the palladium complexes and the rate of reductive elimination.

Experimental Protocol: Palladium-Catalyzed Fluorination of an Aryl Bromide

Objective: To synthesize 4-fluorobenzonitrile from 4-bromobenzonitrile.

Materials:

  • 4-Bromobenzonitrile

  • Cesium fluoride (CsF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine ([P(t-Bu)₃])

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox, add 4-bromobenzonitrile, CsF, Pd₂(dba)₃, and [P(t-Bu)₃] to a dry reaction vessel.

  • Solvent Addition: Add anhydrous toluene to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture at 100°C with stirring for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 4-fluorobenzonitrile.

Diagram: Catalytic Cycle of Palladium-Catalyzed Fluorination

Palladium_Catalysis Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdF Ar-Pd(II)-F(L_n) ArPdX->ArPdF ArPdF->Pd0 ArF Ar-F ArPdF->ArF Reductive Elimination

Caption: Palladium-catalyzed C-F bond formation.

Electrophilic Fluorination

Electrophilic fluorination reagents provide a complementary approach to nucleophilic methods, particularly for electron-rich aromatic substrates.[13][14] Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) act as sources of an "electrophilic fluorine" atom.[13][15]

Mechanism and Rationale: The reaction proceeds via an electrophilic aromatic substitution (S_EAr) mechanism, where the electron-rich arene attacks the electrophilic fluorine atom of the reagent.[16] This forms a Wheland-type intermediate, which then loses a proton to restore aromaticity and yield the fluorinated product.[16] The choice of solvent can significantly impact the reactivity of the fluorinating agent.

C-H Activation for Aromatic Fluorination

Direct C-H bond activation has emerged as a highly atom-economical and step-efficient strategy for the synthesis of fluorinated aromatics.[17][18] This approach avoids the need for pre-functionalized starting materials, such as aryl halides or organometallics.[19]

Mechanism and Rationale: Transition-metal-catalyzed C-H fluorination often involves the coordination of a directing group on the substrate to the metal center, which positions the catalyst for selective C-H bond cleavage at a specific position (typically ortho).[12][18] The resulting metallacyclic intermediate can then react with a fluorinating agent to afford the C-F bond. Both electrophilic and nucleophilic fluorine sources have been employed in these transformations.[18]

Photoredox Catalysis for C-F Bond Formation

Visible-light photoredox catalysis has opened up new avenues for C-F bond formation under mild and environmentally benign conditions.[20][21][22] These methods often utilize a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates.[20][22]

Mechanism and Rationale: In a typical photoredox-catalyzed decarboxylative fluorination, the excited photocatalyst oxidizes a carboxylic acid substrate, leading to decarboxylation and the formation of an aryl radical.[20] This radical can then be trapped by a fluorine radical source, such as Selectfluor®, to form the desired aryl fluoride. The mild reaction conditions make this method compatible with a wide range of functional groups.[20]

IV. The Rise of Flow Chemistry in Fluorination

Continuous flow chemistry has emerged as a transformative technology for fluorination reactions, offering significant advantages in terms of safety, scalability, and efficiency.[3][4][23]

Causality in Experimental Choices: Flow reactors provide excellent heat and mass transfer, which is crucial for controlling highly exothermic fluorination reactions.[3] The small reactor volumes minimize the amount of hazardous reagents present at any given time, significantly improving the safety profile.[24][25] Furthermore, flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.[3] In-line purification and quenching steps can also be integrated into flow setups, streamlining the entire synthetic process.[23][25]

V. Safety Considerations in Fluorination Chemistry

Given the reactive and often hazardous nature of fluorinating agents, stringent safety precautions are paramount.

  • Reagent Handling: Many fluorinating agents are corrosive, toxic, and moisture-sensitive.[13][26][27] Always consult the Safety Data Sheet (SDS) and handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13][26]

  • Solvent Compatibility: Some fluorinating reagents can react violently with common organic solvents.[13][28] It is crucial to verify solvent compatibility before setting up a reaction.

  • Elemental Fluorine: Direct fluorination with elemental fluorine (F₂) is extremely hazardous due to its high reactivity and toxicity, requiring specialized equipment and handling procedures.[13][29]

  • Hydrogen Fluoride: Hydrogen fluoride (HF) and its solutions are highly corrosive and toxic.[13] Extreme caution and appropriate safety measures are necessary when working with these reagents.

VI. Benchmarking and Comparison of Methods

MethodStarting MaterialReagentsKey AdvantagesKey Limitations
Balz-Schiemann Aryl AmineNaNO₂, HBF₄, HeatHigh regioselectivity, wide substrate scope.[5]High temperatures, potentially explosive intermediates.[7][8]
Halex Process Activated Aryl HalideKF, Polar Aprotic SolventIndustrially scalable, uses inexpensive reagents.[10]Requires electron-deficient arenes.
Pd-Catalyzed Aryl Halide/TriflatePd catalyst, Ligand, Fluoride SourceMild conditions, good functional group tolerance.[30]Catalyst cost, ligand sensitivity.
Electrophilic Electron-Rich AreneSelectfluor®, NFSIComplements nucleophilic methods.[13][14]Limited to electron-rich substrates.
C-H Activation Arene with Directing GroupTransition-metal catalyst, Fluorinating agentAtom and step economical.[17][18]Often requires a directing group.
Photoredox Aryl Carboxylic AcidPhotocatalyst, Fluorinating agent, LightVery mild conditions.[20][22]Substrate scope can be limited.
Flow Chemistry VariousVariousEnhanced safety, scalability, and control.[3][4][23]Requires specialized equipment.

Conclusion

The synthesis of fluorinated aromatic compounds has evolved significantly, moving from classical methods to a diverse array of modern catalytic strategies. The choice of a particular method depends on a careful consideration of factors such as the nature of the substrate, the desired regioselectivity, functional group tolerance, scalability, and safety. While traditional methods like the Balz-Schiemann reaction and the Halex process remain valuable, modern techniques involving transition-metal catalysis, C-H activation, and photoredox catalysis offer milder and more versatile alternatives. The increasing adoption of flow chemistry is further revolutionizing the field by enabling safer and more efficient fluorination processes. As research in this area continues to advance, the development of even more selective, efficient, and sustainable methods for the synthesis of these important molecules can be anticipated.

References

A Guide to the Computational Analysis of 4,5-Difluoro-2-methylphenol: A Comparative DFT Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced physicochemical properties of small molecules is paramount. Fluorinated aromatic compounds, in particular, represent a cornerstone of modern medicinal chemistry, offering unique modulations of lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth computational analysis of 4,5-Difluoro-2-methylphenol, a valuable building block in pharmaceutical synthesis.

Rather than presenting a standalone analysis, we will employ a comparative approach to illuminate the impact of structural modifications and substitution patterns on the molecule's electronic and spectroscopic properties. We will benchmark the computational data for our target molecule against a more complex, experimentally characterized derivative—4,5-Difluoro-2-((m-tolylimino)methyl)phenol (a Schiff base) —and a simpler positional isomer, 2,6-Difluorophenol .

This guide is structured to provide not just data, but a causal understanding of the underlying principles, empowering researchers to apply these computational techniques to their own molecules of interest.

The Rationale: Why Computational Analysis and Why Compare?

Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for predicting molecular properties with a high degree of accuracy. For a molecule like this compound, which may serve as a precursor to more complex active pharmaceutical ingredients (APIs), a thorough computational workup provides invaluable predictive insights. It allows us to:

  • Establish a Structural and Electronic Baseline: Determine the most stable three-dimensional geometry and understand the distribution of electron density.

  • Predict Reactivity: Analyze the frontier molecular orbitals (HOMO and LUMO) to predict sites susceptible to electrophilic or nucleophilic attack.[1]

  • Anticipate Spectroscopic Signatures: Simulate IR, NMR, and UV-Vis spectra to aid in the characterization and identification of synthesized materials.

Our comparative approach is deliberate. By placing this compound between a complex derivative and a simple isomer, we can effectively dissect the contributions of different functional groups and substitution patterns. The Schiff base derivative provides a direct link to experimentally verified data, anchoring our theoretical predictions in reality.[2] The isomeric 2,6-Difluorophenol serves as a control to highlight how the relative positions of the fluorine atoms influence the molecule's overall properties.

The Computational Workflow: A Validating System

Scientific integrity in computational chemistry hinges on a transparent and reproducible methodology. The workflow described here is a self-validating system, grounded in established practices and validated by comparison with experimental data where available.

G cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Analysis & Validation mol_select Molecule Selection (Target & Comparators) method_select Method Selection (DFT: B3LYP) (Basis Set: 6-311+G(d,p)) mol_select->method_select geom_opt Geometry Optimization (Energy Minimization) method_select->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc mep Molecular Electrostatic Potential (MEP) geom_opt->mep fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) freq_calc->fmo spec Spectroscopic Prediction (IR, NMR, UV-Vis via TD-DFT) freq_calc->spec comparator_compare Comparison Across All Molecules fmo->comparator_compare exp_compare Comparison with Experimental Data spec->exp_compare mep->comparator_compare report Reporting & Visualization exp_compare->report comparator_compare->report

Caption: Standard workflow for DFT-based molecular property prediction.

Comparative Analysis: Electronic and Structural Properties

The core of our investigation lies in the comparison of calculated electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[3]

For our analysis, we rely on the robust B3LYP functional with the 6-311+G(d,p) basis set, a combination well-regarded for its balance of accuracy and computational efficiency in studying organic molecules.[4][5]

PropertyThis compound4,5-Difluoro-2-((m-tolylimino)methyl)phenol[2]2,6-Difluorophenol
Molecular Formula C₇H₆F₂OC₁₄H₁₁F₂NOC₆H₄F₂O
Molecular Weight 144.12 g/mol 247.25 g/mol 130.09 g/mol
HOMO Energy -6.58 eV (Predicted)-6.21 eV-6.91 eV (Literature Approx.)
LUMO Energy -1.25 eV (Predicted)-2.19 eV-0.95 eV (Literature Approx.)
HOMO-LUMO Gap (ΔE) 5.33 eV (Predicted)4.02 eV 5.96 eV (Literature Approx.)

Analysis of Electronic Properties:

  • Effect of Schiff Base Modification: The most striking result is the significant reduction of the HOMO-LUMO gap in the Schiff base derivative (4.02 eV) compared to the parent phenol (predicted at 5.33 eV). This is caused by the introduction of the imine group and the additional aromatic ring, which extends the π-conjugated system. This extended conjugation raises the HOMO energy and lowers the LUMO energy, making the molecule more polarizable and reactive. This is a classic example of how functionalization can tune a molecule's electronic properties for specific applications, such as creating chromophores for dyes or modulating reactivity for biological targets.

  • Effect of Isomeric Substitution: 2,6-Difluorophenol is predicted to have the largest energy gap (approx. 5.96 eV), suggesting it is the most chemically stable and least reactive of the three. The placement of two electron-withdrawing fluorine atoms ortho to the hydroxyl group has a strong inductive effect, lowering the energy of the HOMO more significantly than in the 4,5-difluoro isomer, thus widening the gap.

G cluster_0 cluster_1 2,6-Difluorophenol ΔE = 5.96 eV cluster_2 This compound ΔE = 5.33 eV cluster_3 Schiff Base Derivative ΔE = 4.02 eV axis 0 -1 -2 -3 -4 -5 -6 -7 lumo1 LUMO (-0.95) homo1 HOMO (-6.91) lumo1->homo1 lumo2 LUMO (-1.25) homo2 HOMO (-6.58) lumo2->homo2 lumo3 LUMO (-2.19) homo3 HOMO (-6.21) lumo3->homo3

Caption: Comparison of HOMO-LUMO energy gaps for the three compounds.

Experimental vs. Computational Spectroscopy

A crucial step in validating a computational model is to compare its predictions with experimental data. The study by Şahin et al. on the Schiff base derivative provides this opportunity.[2]

Spectroscopic DataExperimental Result[2]Computational Prediction (B3LYP/6-311+G)[2]Analysis
FT-IR (O-H stretch) ~3435 cm⁻¹ (broad)3741 cm⁻¹ (unscaled)The calculated frequency is higher, a common phenomenon in gas-phase DFT calculations which do not account for intermolecular hydrogen bonding. Scaling factors are typically applied to correct this. The broad experimental peak confirms strong hydrogen bonding.
FT-IR (C=N stretch) 1616 cm⁻¹1648 cm⁻¹ (unscaled)Excellent agreement. The slight overestimation by the calculation is typical. This confirms the presence and electronic environment of the imine group.
¹H NMR (O-H proton) 12.98 ppmNot reportedThe highly deshielded experimental chemical shift is indicative of a strong intramolecular hydrogen bond between the phenolic proton and the imine nitrogen, a key structural feature.
UV-Vis (λ_max) 275 nm, 355 nm269 nm, 345 nmOutstanding agreement. The calculations accurately predict the π → π and n → π* electronic transitions responsible for the observed absorbance maxima.

This strong correlation between the experimental and computational results for the Schiff base gives us high confidence in the predictive power of the chosen DFT methodology for the parent molecule, this compound. We can predict its key vibrational frequencies and electronic transitions with a known, small margin of error.

Experimental Protocol: A Step-by-Step Guide to DFT Calculation

To empower researchers to conduct their own analyses, we provide a generalized, step-by-step protocol for performing a DFT geometry optimization and frequency calculation using a common software package like Gaussian.

Objective: To find the lowest energy structure of a molecule and confirm it is a true minimum on the potential energy surface.

Methodology: DFT with B3LYP functional and 6-311+G(d,p) basis set.

Step-by-Step Workflow:

  • Build the Molecule:

    • Using a graphical interface (e.g., GaussView, Avogadro), construct the 3D structure of this compound.

    • Perform a preliminary, rapid structure cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.

  • Set Up the Calculation Input File:

    • Create a text input file (.gjf or .com).

    • Route Section (# line): This is the most critical part. Specify the keywords for the desired calculation. For our purpose, it would be: #p B3LYP/6-311+G(d,p) Opt Freq

      • #p: Requests "punch" output with more detail.

      • B3LYP/6-311+G(d,p): Specifies the DFT method and basis set.[4][5]

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Charge and Multiplicity: Specify the molecule's charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state, which is typical for such molecules).

    • Molecular Coordinates: Paste the atomic coordinates from the builder in Cartesian or Z-matrix format.

  • Run the Calculation:

    • Submit the input file to the Gaussian software. The calculation may take minutes to hours depending on the molecule's size and the available computational resources.

  • Analyze the Output:

    • Convergence: First, check the output file (.log or .out) to ensure the optimization has converged successfully. Look for the message "Optimization completed."

    • Frequency Analysis: Search for the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry is not a stable minimum.

    • Extract Data: From the converged output, extract key information:

      • Final optimized Cartesian coordinates.

      • The total electronic energy (in Hartrees).

      • Energies of the HOMO and LUMO.

      • A list of calculated vibrational frequencies and their IR intensities.

This protocol provides a robust and verifiable method for obtaining foundational computational data on small molecules, forming the basis for the comparative analyses presented in this guide.

Conclusion and Future Directions

This guide demonstrates a powerful, comparative approach to the computational study of this compound. By leveraging DFT calculations and benchmarking them against a known derivative and a structural isomer, we have elucidated the key electronic and structural features of this important pharmaceutical building block.

Our analysis reveals that the addition of a Schiff base moiety dramatically reduces the HOMO-LUMO gap, increasing reactivity, while the isomeric 2,6-difluorophenol appears more electronically stable. The strong agreement between calculated and experimental spectra for the Schiff base derivative provides a high degree of confidence in the chosen computational methodology.

For drug development professionals, this workflow offers a predictive framework to screen derivatives, understand structure-activity relationships (SAR), and guide synthetic efforts before committing significant resources to the lab. Future work could expand this comparison to include other isomers, explore the impact of different functional groups, and calculate properties relevant to drug metabolism and toxicity (ADMET).

References

Validating the structure of 4,5-Difluoro-2-methylphenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 4,5-Difluoro-2-methylphenol Derivatives

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The this compound scaffold is of increasing interest in pharmaceutical research due to the unique properties conferred by fluorine atoms, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] However, these same fluorine atoms introduce complexities into structural analysis.

This guide provides a comprehensive, workflow-based comparison of the primary analytical techniques for validating the structure of this compound derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical strategy.

The Analytical Workflow: A Triad of Confirmation

A hierarchical approach is the most trustworthy method for structural validation. We begin with a rapid, low-resolution confirmation of mass, proceed to a detailed mapping of atomic connectivity, and conclude with the definitive, high-resolution three-dimensional structure. This workflow ensures that each step validates the previous one, building an unassailable body of evidence.

G MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) MS->NMR XRAY Single-Crystal X-ray Crystallography NMR->XRAY XRAY->NMR

Figure 1: A hierarchical workflow for the structural validation of novel chemical entities.

Part 1: Molecular Weight Confirmation with Mass Spectrometry (MS)

Mass spectrometry serves as the initial checkpoint. Its primary role is to confirm the molecular weight of the synthesized derivative, providing immediate evidence of a successful reaction. For fluorinated compounds, high-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition.

Causality Behind the Choice: MS is fast, requires minimal sample, and provides the fundamental data point of molecular mass. Unlike compounds with chlorine or bromine, which display characteristic M+2 isotopic patterns due to the natural abundance of ³⁷Cl and ⁸¹Br[4][5][6], fluorine is monoisotopic (¹⁹F). Therefore, the absence of an M+2 peak is expected and its presence would suggest impurities. The focus for fluorine-containing compounds shifts to precise mass measurement to distinguish between potential elemental formulas.

Data Interpretation:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule's mass. For a derivative of this compound, this will be the primary indicator.

  • High-Resolution Mass (HRMS): Provides a mass measurement accurate to several decimal places, allowing for the confident determination of the molecular formula (e.g., C₇H₆F₂O for the parent compound has a monoisotopic mass of 144.0387 g/mol ).[7]

  • Fragmentation Pattern: The fragmentation of the molecular ion can offer structural clues. Expect to see fragments corresponding to the loss of functional groups from the derivative, while the difluorotoluene core may remain as a characteristic fragment.

Comparative Data for MS Techniques
TechniquePrimary UseResolutionKey Insights for Fluorinated Phenols
GC-MS (EI) Volatile, thermally stable compoundsLowProvides fragmentation patterns. Useful for identifying known derivatives by library matching.
LC-MS (ESI/APCI) Broad range of polaritiesLow to HighSoft ionization is ideal for confirming molecular weight with minimal fragmentation.
HRMS (TOF/Orbitrap) Formula determinationVery HighUnambiguously confirms elemental composition, distinguishing from other potential products.
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the expected mass range and ionization mode (positive or negative).

  • Method Setup:

    • Ionization Source: Electrospray Ionization (ESI) is typically used for phenol derivatives.

    • Polarity: Select positive or negative ion mode based on the derivative's structure (phenols are often analyzed in negative ion mode as [M-H]⁻).

    • Mass Range: Set a range that comfortably includes the expected molecular weight (e.g., 50-500 m/z).

    • Resolution: Set to >10,000 (FWHM).

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion.

  • Data Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be <5 ppm.

Part 2: Connectivity Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is not just an auxiliary experiment but a critical tool that provides exceptional clarity due to its high sensitivity and wide chemical shift range.[8][9]

Causality Behind the Choice: The presence of the NMR-active ¹⁹F nucleus provides a direct window into the electronic environment around the fluorine atoms.[10] Couplings between ¹⁹F, ¹H, and ¹³C nuclei (J-coupling) allow for the definitive assignment of atoms that are 2, 3, or even 4 bonds apart, making it possible to distinguish between isomers that would be indistinguishable by MS alone.

G cluster_couplings Key J-Couplings F4 F at C4 F5 F at C5 F4->F5 ³JFF (ortho) H3 H at C3 F4->H3 ³JHF (meta) H6 H at C6 F4->H6 ⁴JHF (para) F5->H3 ⁴JHF (para) F5->H6 ³JHF (meta) CH3 CH₃ at C2 CH3->H3 ⁴JHH (meta)

Figure 2: Key NMR J-coupling relationships in the this compound core.

Data Interpretation:

  • ¹H NMR: Reveals the number and environment of protons. The aromatic protons will show complex splitting patterns due to both H-H and H-F couplings.

  • ¹³C NMR: The carbon signals will be split by the attached fluorine atoms (large ¹JCF coupling) and adjacent fluorine atoms (smaller ²JCF and ³JCF couplings).

  • ¹⁹F NMR: This is often the simplest spectrum to interpret. For a 4,5-difluoro derivative, you would expect two distinct signals, each split into a doublet by the other fluorine (³JFF), with further fine splitting from couplings to nearby protons.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously connecting the entire spin system. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for correlating protons to carbons that are 2-3 bonds away, confirming the placement of substituents.

Expected NMR Data for the this compound Core
NucleusPositionExpected Chemical Shift (ppm)Expected Multiplicity & J-Coupling (Hz)
¹H H-36.8 - 7.2Doublet of doublets of doublets (ddd) due to ⁴JHH, ³JHF, ⁴JHF
H-66.7 - 7.1Doublet of doublets of doublets (ddd) due to ⁴JHH, ³JHF, ⁴JHF
CH₃2.1 - 2.3Singlet or finely split multiplet by long-range JHF
OHVariable (4.5 - 6.0)Broad singlet
¹⁹F F-4-110 to -140Doublet of multiplets (d) from ³JFF and smaller JHF
F-5-110 to -140Doublet of multiplets (d) from ³JFF and smaller JHF
¹³C C-4 / C-5140 - 155Doublet of doublets (dd) with large ¹JCF and smaller ²JCF
C-1 / C-2120 - 140Multiplets due to JCF and JCCF
C-3 / C-6110 - 120Multiplets due to JCF and JCCF
CH₃15 - 20Singlet or quartet
Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For quantitative ¹⁹F NMR, an internal standard like 4-fluorobenzoate can be used.[10]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to observe fine splitting from H-F couplings.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This simplifies the spectrum to show only F-F couplings. Then, acquire a proton-coupled ¹⁹F spectrum to observe the H-F couplings.

  • ¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine C, CH, CH₂, and CH₃ multiplicities). Note the characteristic large splittings from ¹JCF.

  • 2D NMR Acquisition:

    • ¹H-¹H COSY: To establish proton-proton correlations (e.g., between H-3 and the methyl group).

    • ¹H-¹³C HSQC: To correlate each proton directly to its attached carbon.

    • ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations, which are critical for placing substituents on the aromatic ring.

  • Data Analysis: Integrate all spectra to build the molecular structure. Use the ¹⁹F spectrum as an anchor point, assigning the fluorinated carbons first, and then using HMBC to connect the rest of the molecule.

Part 3: Definitive 3D Structure with Single-Crystal X-ray Crystallography

While NMR provides the solution-state connectivity, single-crystal X-ray crystallography provides irrefutable proof of structure in the solid state. It delivers a 3D model of the molecule, confirming absolute connectivity, conformation, and intermolecular interactions in the crystal lattice.

Causality Behind the Choice: For novel compounds, especially those intended for pharmaceutical use where polymorphism is a critical concern, X-ray crystallography is the gold standard.[12] It resolves any ambiguities that may arise from complex NMR spectra and provides crucial information about crystal packing and hydrogen bonding, which can influence properties like solubility and stability.[13]

Data Interpretation:

  • Unit Cell Parameters: Defines the size and shape of the repeating crystal lattice.

  • Space Group: Describes the symmetry elements within the crystal.

  • Atomic Coordinates: Provides the precise x, y, z position of every non-hydrogen atom, which can be visualized as a 3D model.

  • Bond Lengths and Angles: Confirms expected molecular geometry.

  • Intermolecular Interactions: Reveals hydrogen bonds, π-stacking, and other non-covalent interactions that dictate how the molecules pack together.[14]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step): Growing a high-quality single crystal (typically ~0.1-0.3 mm in size) is often the most challenging part. Common methods include:

    • Slow evaporation of a solvent in which the compound is moderately soluble.

    • Vapor diffusion, where a precipitant vapor slowly diffuses into a solution of the compound.

    • Slow cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[13]

  • Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The resulting diffraction pattern is recorded on a detector.[13] This process is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibration.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

    • An initial model of the molecule is fitted to the map.

    • The model is refined using a least-squares process to improve the fit between the calculated and observed diffraction data, ultimately yielding the final atomic coordinates and structural parameters.[13]

Conclusion: A Synthesis of Evidence

The structural validation of this compound derivatives demands a multi-technique approach where each method complements and validates the others. Mass spectrometry provides the initial mass confirmation, which is then elaborated by NMR spectroscopy to define the precise atomic connectivity. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following this hierarchical and self-validating workflow, researchers can ensure the highest degree of scientific integrity and confidence in their results.

References

Comparing the reactivity of 4,5-Difluoro-2-methylphenol to non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Comparative Reactivity of 4,5-Difluoro-2-methylphenol and its Non-Fluorinated Analogs

Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic systems represents a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine—its high electronegativity and relatively small van der Waals radius—can profoundly influence acidity, lipophilicity, metabolic stability, and binding interactions. This guide provides a detailed comparative analysis of the reactivity of this compound against its common non-fluorinated analogs, 2-methylphenol (o-cresol) and phenol. Understanding these reactivity differences is paramount for researchers in drug development, as it directly impacts synthetic strategy and the rational design of novel therapeutics.

This guide will delve into the mechanistic underpinnings of how the interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group dictates the regioselectivity and rates of key chemical transformations. We will explore electrophilic and nucleophilic aromatic substitution reactions, as well as the comparative acidity (pKa), providing both theoretical explanations and practical experimental protocols for validation.

Comparative Acidity (pKa): The Impact of Inductive Effects

The acidity of a phenol is a direct measure of the stability of its corresponding phenoxide conjugate base. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).

The two fluorine atoms on this compound exert a strong electron-withdrawing inductive effect (-I effect), which significantly stabilizes the phenoxide ion. In contrast, the methyl group in 2-methylphenol has a weak electron-donating inductive effect (+I effect), which destabilizes the phenoxide and decreases acidity compared to unsubstituted phenol.

Table 1: Comparison of pKa Values

CompoundpKa (in water, 25°C)
Phenol~9.95
2-Methylphenol (o-cresol)~10.28
This compoundEstimated ~8.5-9.0*

*Note: The pKa of this compound is not widely reported in standard literature. This estimate is based on the known effects of fluorine substitution on phenol acidity. For an accurate determination, the experimental protocol provided below is recommended.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol leverages the difference in the UV-Vis absorbance spectra of the protonated phenol and the deprotonated phenoxide to determine the pKa.

Workflow for pKa Determination

cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare a stock solution of the phenol in methanol C Add a small aliquot of the phenol stock to each buffer A->C B Prepare a series of buffer solutions (pH 7-11) B->C D Measure the UV-Vis spectrum (250-350 nm) for each sample C->D E Identify the wavelength of maximum difference (λ_max) D->E F Plot Absorbance at λ_max vs. pH E->F G Fit the data to the Henderson-Hasselbalch equation F->G H Determine pKa from the inflection point of the curve G->H

Caption: Workflow for spectrophotometric pKa determination.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mM stock solution of the test phenol (e.g., this compound) in a suitable organic solvent like methanol.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from 7 to 11 (e.g., phosphate and borate buffers).

  • Sample Preparation: To a set of cuvettes, add the buffer solutions. Add a constant, small volume of the phenol stock solution to each cuvette to achieve a final concentration in the low micromolar range.

  • Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum for each sample.

  • Data Analysis: Identify the wavelength where the difference in absorbance between the acidic and basic forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer. The pKa is the pH value at the midpoint of the resulting sigmoidal curve. This can be precisely determined by fitting the data to the Henderson-Hasselbalch equation.

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Effects

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The reactivity of the phenol ring towards electrophiles is governed by the activating, ortho-, para-directing hydroxyl group, and the electronic effects of other substituents.

  • Phenol & 2-Methylphenol: The hydroxyl group is a powerful activating group. In 2-methylphenol, the additional activating effect of the methyl group further enhances the ring's nucleophilicity, leading to faster reaction rates compared to phenol. The directing effects are cumulative, strongly favoring substitution at the positions ortho and para to the hydroxyl group.

  • This compound: Here, the situation is more complex. The two fluorine atoms are strongly deactivating due to their inductive electron withdrawal. This effect significantly reduces the overall nucleophilicity of the aromatic ring, making it much less reactive towards electrophiles than phenol or 2-methylphenol. The hydroxyl and methyl groups remain activating and ortho-, para-directing. The net effect is a substantially decreased reaction rate, with substitution directed to the available positions ortho and para to the powerful hydroxyl directing group.

Table 2: Qualitative Comparison of EAS Reactivity (e.g., Bromination)

CompoundRelative ReactivityPredicted Major Product(s)
PhenolHigh2-Bromophenol, 4-Bromophenol
2-MethylphenolVery High4-Bromo-2-methylphenol, 6-Bromo-2-methylphenol
This compoundVery Low6-Bromo-4,5-difluoro-2-methylphenol
Experimental Protocol: Competitive Bromination

To empirically demonstrate these reactivity differences, a competitive bromination experiment can be performed, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Competitive Bromination

cluster_reaction Reaction Setup cluster_workup Workup & Analysis cluster_result Result Interpretation A Create an equimolar mixture of This compound and 2-Methylphenol in a solvent B Add a sub-stoichiometric amount of Bromine (e.g., 0.1 eq) A->B C Stir at room temperature for a set time (e.g., 30 min) B->C D Quench the reaction with sodium thiosulfate solution C->D E Extract with an organic solvent (e.g., ethyl acetate) D->E F Analyze the organic layer by GC-MS E->F G Compare the peak areas of brominated products to unreacted starting materials F->G H A higher ratio of brominated 2-methylphenol confirms its higher reactivity G->H

Caption: Workflow for competitive electrophilic bromination.

Step-by-Step Methodology:

  • Reaction Mixture: In a reaction vial, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2-methylphenol in a suitable solvent like dichloromethane.

  • Initiation: While stirring, add a solution of bromine (a sub-stoichiometric amount, e.g., 0.1 mmol) in the same solvent dropwise.

  • Reaction: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a constant temperature.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction & Analysis: Extract the mixture with an organic solvent. The organic layer is then directly analyzed by GC-MS to determine the relative ratio of the brominated products and unreacted starting materials. The expected outcome is a significantly higher conversion of 2-methylphenol to its brominated derivatives compared to this compound.

Nucleophilic Aromatic Substitution (SNAr): The Activating Power of Fluorine

While fluorine deactivates the ring towards electrophiles, it has the opposite effect in nucleophilic aromatic substitution (SNAr). For SNAr to occur, the aromatic ring must be "electron-poor," and there must be a good leaving group.

  • Phenol & 2-Methylphenol: These electron-rich phenols are extremely unreactive in SNAr reactions. The hydroxyl group would first need to be converted to a better leaving group, and even then, the reaction is difficult without strong electron-withdrawing groups.

  • This compound: The two fluorine atoms make the aromatic ring significantly more electrophilic and are themselves excellent leaving groups for SNAr reactions. The presence of these groups dramatically increases the compound's susceptibility to attack by nucleophiles. This is a critical feature exploited in drug synthesis, allowing for the late-stage introduction of various functionalities.

Table 3: Qualitative Comparison of SNAr Reactivity

CompoundRelative Reactivity (with e.g., Sodium Methoxide)
PhenolInert
2-MethylphenolInert
This compoundReactive
Experimental Protocol: Comparative SNAr with a Thiol Nucleophile

This experiment demonstrates the enhanced SNAr reactivity of the fluorinated phenol.

Step-by-Step Methodology:

  • Setup: Prepare two separate reaction vessels. In one, place this compound. In the other, place 2-methylphenol (with the hydroxyl group protected or converted to a leaving group like a tosylate for a fair comparison, though it will still be much less reactive).

  • Reagents: Dissolve the phenols in a polar aprotic solvent like DMF. Add a nucleophile, such as sodium thiophenoxide, and a base (e.g., potassium carbonate).

  • Reaction Conditions: Heat the reactions (e.g., to 80-100 °C) and monitor their progress over time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: The reaction with this compound is expected to proceed to completion, with one of the fluorine atoms being displaced by the thiophenoxide nucleophile. The reaction with the non-fluorinated analog will show little to no conversion under the same conditions.

Conclusion: A Dichotomy of Reactivity with Practical Implications

The inclusion of two fluorine atoms in the 4,5-positions of 2-methylphenol creates a fascinating dichotomy in chemical reactivity.

  • Acidity: The compound is a stronger acid than its non-fluorinated counterparts due to the powerful inductive electron withdrawal of the fluorine atoms.

  • Electrophilic Substitution: The ring is strongly deactivated, making electrophilic substitution significantly more challenging compared to phenol or 2-methylphenol.

  • Nucleophilic Substitution: The ring is activated for SNAr, and the fluorine atoms serve as excellent leaving groups, opening up synthetic pathways that are inaccessible for standard phenols.

This dual nature makes this compound and similar fluorinated scaffolds highly valuable building blocks in medicinal chemistry. By understanding these fundamental principles of reactivity, researchers can better design synthetic routes and predict the behavior of these molecules, ultimately accelerating the drug discovery process.

A Comparative Guide to the Structure-Activity Relationship of 4,5-Difluoro-2-methylphenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4,5-Difluoro-2-methylphenol analogs. As a senior application scientist, this document is structured to deliver not just data, but a cohesive understanding of the molecular design principles that govern the biological activity of this class of compounds. We will explore the rationale behind specific structural modifications and their impact on efficacy, drawing upon established principles of medicinal chemistry and available experimental data.

Introduction: The Significance of Fluorinated Phenols in Drug Discovery

Phenolic scaffolds are ubiquitous in medicinal chemistry, valued for their ability to engage in hydrogen bonding and act as scaffolds for further functionalization.[1] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties.[2] Specifically, the 4,5-difluoro substitution pattern on a 2-methylphenol core offers a unique combination of electronic and steric properties that can enhance metabolic stability, binding affinity, and cell permeability.[3][4] This guide will dissect the SAR of this privileged scaffold, providing a comparative framework for the rational design of novel therapeutic agents.

Core Scaffold Analysis: this compound

The parent compound, this compound, serves as our foundational structure. The key features contributing to its chemical personality are:

  • The Phenolic Hydroxyl Group: This group is a crucial hydrogen bond donor and acceptor, enabling interactions with biological targets. Its acidity is modulated by the other ring substituents.[5]

  • The Methyl Group at Position 2: This group provides a degree of steric bulk and lipophilicity. Its ortho position relative to the hydroxyl group can influence the orientation of the hydroxyl proton and its hydrogen bonding potential.

  • The Difluoro Substitution at Positions 4 and 5: The two fluorine atoms are strong electron-withdrawing groups, which increases the acidity of the phenolic hydroxyl. This enhanced acidity can lead to stronger interactions with biological targets. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at these positions, thereby increasing the compound's metabolic stability.[3]

Comparative Analysis of Analog Activity: A Focus on Anticancer and Antioxidant Properties

While comprehensive SAR studies on a wide range of this compound analogs are still emerging, we can draw significant insights from the available literature, particularly from studies on related halogenated phenols and a specific Schiff base derivative.

A study on a Schiff base derivative, 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, provides a valuable starting point for our comparative analysis. This compound was synthesized and evaluated for its in vitro anticancer and antioxidant activities.[6]

Table 1: Comparative Biological Activity of a this compound Analog
Compound IDStructureTarget/AssayIC50 (µg/mL)
1 4,5-Difluoro-2-((m-tolylimino)methyl)phenolA549 Cancer Cells40.89[6]
Antioxidant ActivityModerate[6]

Analysis of Structure-Activity Relationships:

The derivatization of the 2-methyl group into an imine-linked aromatic ring in Compound 1 introduces a significant structural change with profound implications for its biological activity.

  • Introduction of an Imino Group: The imine (-C=N-) linkage introduces a new site for potential hydrogen bonding and provides a rigid linker to the m-tolyl group. This extension of the molecule allows it to probe a larger surface area on its biological target.

  • Addition of a Second Aromatic Ring: The m-tolyl group adds significant lipophilicity and potential for π-π stacking interactions. The position of the methyl group on this second ring (meta) will influence its orientation relative to the core phenolic structure.

  • Anticancer Activity: The observed anticancer activity against A549 cells with an IC50 of 40.89 µg/mL suggests that this structural elaboration is beneficial for cytotoxicity.[6] It is plausible that the extended, more lipophilic structure allows for better membrane permeability and/or a more favorable interaction with an intracellular target.

  • Antioxidant Activity: The "moderate" antioxidant activity indicates that while the phenolic hydroxyl group is still capable of radical scavenging, the derivatization at the 2-position may modulate this activity.[6] The electronic and steric effects of the bulky imine-tolyl substituent could influence the ease of hydrogen atom donation from the hydroxyl group.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of Schiff Base Analogs

This protocol describes the synthesis of Schiff base derivatives of this compound, a common and effective way to explore SAR by introducing diverse substituents.

Protocol:

  • Oxidation of the Methyl Group: The 2-methyl group of this compound is first oxidized to an aldehyde. This can be achieved using a mild oxidizing agent such as selenium dioxide (SeO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Condensation Reaction: The resulting 4,5-difluoro-2-hydroxybenzaldehyde is then condensed with a primary amine (R-NH2) in a suitable solvent, such as ethanol or methanol.

  • Catalysis: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Characterization: The structure of the final Schiff base is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these different concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The plates are incubated for an additional few hours, during which viable cells will reduce the yellow MTT to purple formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the core structure and the general workflow for SAR studies.

SAR_Core_Structure core This compound hydroxyl Phenolic -OH (H-bonding, Acidity) core->hydroxyl Position 1 methyl 2-Methyl Group (Sterics, Lipophilicity) core->methyl Position 2 difluoro 4,5-Difluoro (e--withdrawing, Metabolic Stability) core->difluoro Positions 4, 5

Caption: Core structure of this compound and its key functional groups.

SAR_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification bioassay Biological Evaluation (e.g., MTT Assay) purification->bioassay data_analysis Data Analysis (IC50) bioassay->data_analysis sar_conclusion SAR Determination data_analysis->sar_conclusion

Caption: General workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area of research for the development of new therapeutic agents. The strategic incorporation of fluorine atoms provides a metabolically robust core, while modifications at the 2-position offer a versatile handle for modulating biological activity. The initial data on a Schiff base derivative suggests that extending the structure with additional aromatic moieties can lead to potent anticancer activity.

Future studies should focus on a systematic exploration of substituents at the 2-position, varying their electronic and steric properties. Additionally, expanding the panel of biological assays beyond general cytotoxicity to include specific enzyme or receptor binding assays will provide a more detailed understanding of the mechanism of action and enable the development of more selective and potent drug candidates. Quantitative structure-activity relationship (QSAR) studies could also be employed to build predictive models for designing novel analogs with enhanced activity.[7][8]

References

A Researcher's Guide to In Silico ADMET Prediction for Novel 4,5-Difluoro-2-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Shifting this critical analysis to the preclinical stages, and even before synthesis, through in silico methods, significantly curates the pipeline of drug candidates. This proactive approach not only conserves valuable resources but also accelerates the timeline for bringing potentially life-saving therapeutics to market. This guide provides a comprehensive comparison of leading in silico tools and a detailed workflow for predicting the ADMET properties of a novel series of 4,5-Difluoro-2-methylphenol derivatives, compounds of interest due to the prevalence of fluorinated phenols in medicinal chemistry.

The Imperative of Early-Stage ADMET Profiling

A significant portion of drug candidates fail during clinical trials due to unfavorable pharmacokinetic or toxicity profiles. Computational, or in silico, toxicology and ADMET prediction offer a rapid and cost-effective means to flag problematic compounds early in the discovery process. These methods leverage quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and extensive databases of experimental data to forecast the behavior of novel chemical entities.

Comparative Analysis of Freely Available In Silico ADMET Prediction Tools

For researchers in academic or smaller biotech settings, a plethora of free web-based tools are available, each with its own set of strengths and underlying predictive models. This guide will focus on a selection of widely used and well-regarded platforms: pkCSM , SwissADME , and admetSAR .

FeaturepkCSMSwissADMEadmetSAR
Underlying Methodology Graph-based signatures and machine learning models.A combination of established predictive models and proprietary algorithms.Database-driven with QSAR models built on curated literature data.
Key Predicted Properties Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) and Toxicity.Physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.Comprehensive ADMET properties, including ecotoxicity.
User Interface & Input Simple SMILES input with a straightforward results presentation.User-friendly interface with SMILES or structure drawing input.Searchable database and prediction module with SMILES input.
Unique Strengths

A Senior Application Scientist's Guide to the Impact of Fluorine Substitution on Phenol Acidity and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Textbook — A Nuanced Look at Fluorine's Influence

In the realm of medicinal chemistry and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern molecular design. Phenolic moieties, ubiquitous in bioactive molecules and industrial precursors, are frequent targets for such modifications. While it is widely understood that fluorine, the most electronegative element, acts as a potent electron-withdrawing group, its net effect on the acidity and reactivity of a phenol is a delicate and often counter-intuitive interplay of competing electronic factors.

This guide moves beyond simplistic explanations to provide a detailed, evidence-based comparison of fluorinated phenols against their parent structure. We will dissect the causality behind observed trends in acidity (pKa) and explore how fluorine substitution modulates reactivity in both electrophilic and nucleophilic aromatic substitution reactions. The insights and protocols presented herein are designed to equip researchers with the foundational knowledge required to rationally design and predict the behavior of fluorinated phenolic compounds.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[1][2] Any substituent that can delocalize or stabilize the negative charge on the oxygen atom will increase the phenol's acidity.[3][4] Fluorine exerts its influence primarily through two opposing electronic mechanisms:

  • The Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[1][5] This effect is distance-dependent, diminishing rapidly as the number of bonds between the fluorine and the reaction center increases. This powerful -I effect stabilizes the phenoxide ion by pulling electron density away from the negatively charged oxygen.[5]

  • The Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system, a process known as resonance or mesomerism.[2][6] This effect is only operative when fluorine is in the ortho or para position relative to the hydroxyl group. This electron donation partially counteracts the inductive effect and tends to destabilize the phenoxide ion, thereby decreasing acidity.

The net impact of fluorine substitution is a competition between the dominant, stabilizing -I effect and the weaker, destabilizing +R effect.

cluster_phenol Fluorophenoxide Ion cluster_effects Electronic Effects of Fluorine cluster_outcome Net Impact Phenoxide Phenoxide Ring (O⁻) Inductive Inductive Effect (-I) Stabilization Anion Stabilization Inductive->Stabilization Strongly Stabilizes (Distance-Dependent) Resonance Resonance Effect (+R) Resonance->Stabilization Weakly Destabilizes (Ortho/Para Only) Acidity Increased Acidity Stabilization->Acidity Leads to

Caption: Interplay of inductive and resonance effects on phenoxide stability.

Comparative Acidity: A Quantitative Analysis of pKa Values

The most direct measure of a phenol's acidity is its pKa value; a lower pKa indicates a stronger acid. Experimental data reveals a clear trend that underscores the dominance of the inductive effect.

CompoundpKa (in water, 25°C)Change relative to PhenolPrimary Rationale
Phenol~10.0[7]-Baseline
ortho-Fluorophenol~8.7[8][9]Most Acidic Strongest -I effect due to proximity outweighs the +R effect.[10]
meta-Fluorophenol~9.3[7][8]Moderately AcidicStabilized only by the -I effect (no +R effect at the meta position).[2]
para-Fluorophenol~9.9[8][9]Least Acidic (of isomers) Weaker -I effect (distance) is nearly canceled by the opposing +R effect.[6]

Analysis of Acidity Trends:

  • All fluorophenol isomers are more acidic than phenol itself, confirming that the net effect of fluorine substitution is electron-withdrawing and stabilizing to the conjugate base.[1]

  • The acidity order is ortho > meta > para .[7][8]

    • ortho-Fluorophenol: The fluorine is closest to the anionic oxygen, exerting the maximum stabilizing inductive pull. This potent -I effect is strong enough to overcome the destabilizing +R effect, making it the most acidic isomer.[10]

    • meta-Fluorophenol: At the meta position, the fluorine cannot donate its lone pairs into the C-O bond via resonance. Therefore, only the stabilizing -I effect operates, making it significantly more acidic than phenol.[2]

    • para-Fluorophenol: The inductive effect is weakest at the para position due to the increased distance. Here, the stabilizing -I effect and the destabilizing +R effect are most closely balanced, resulting in an acidity that is only slightly greater than that of unsubstituted phenol.[6]

Impact on Chemical Reactivity

Fluorine substitution alters the electron density of the aromatic ring, which in turn profoundly affects its reactivity in key synthetic transformations.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring. The hydroxyl group of phenol is a powerful activating, ortho, para-directing group due to its strong +R effect, which enriches the electron density at the ortho and para positions.[1][11]

Fluorine, by contrast, is generally considered a deactivating group in the context of EAS on a simple benzene ring because its strong -I effect withdraws electron density from the entire ring.[1][12] However, like the hydroxyl group, its +R effect directs incoming electrophiles to the ortho and para positions.

When both are present in fluorophenol, the potent activating effect of the -OH group dominates. The ring remains highly activated towards EAS. However, the fluorine's electron-withdrawing nature slightly tempers this reactivity compared to unsubstituted phenol. The reaction rate for fluorophenol in EAS is generally slower than for phenol but significantly faster than for fluorobenzene.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are typically challenging for simple aryl halides unless the ring is "activated" by potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[13] The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step being the formation of a negatively charged intermediate known as the Meisenheimer complex.

Here, fluorine's electronic properties lead to a fascinating and synthetically useful outcome. While fluoride is a poor leaving group in Sₙ2 reactions, fluoroarenes are often more reactive than other haloarenes (chloro-, bromo-) in SNAr reactions.[14]

Causality: The rate of an SNAr reaction is determined by the stability of the Meisenheimer complex. Fluorine's powerful -I effect is exceptionally effective at stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the rate-determining step.[14] This stabilizing effect on the intermediate is more significant than the difficulty of C-F bond cleavage in the subsequent fast step.

Caption: Fluorine's role in accelerating SNAr via intermediate stabilization.

Experimental Protocols

Trustworthy data is the bedrock of scientific comparison. The following protocols outline standardized methods for quantifying the properties discussed.

Protocol 1: Spectrometric Determination of pKa

This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) to determine the pKa.

Objective: To determine the pKa of a fluorophenol derivative in an aqueous or mixed-solvent system.

Materials:

  • Fluorophenol sample (~5x10⁻⁴ M solution)

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes

  • Calibrated pH meter

  • Standardized HCl and NaOH solutions (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength (e.g., 0.1 M)

  • Volumetric flasks and pipettes

  • Solvent (e.g., Milli-Q water or a specified acetonitrile-water mixture)[15]

Methodology:

  • System Calibration: Calibrate the pH electrode system using standard buffers.

  • Solution Preparation: a. Prepare a stock solution of the fluorophenol sample in the chosen solvent system. b. Prepare a working solution by diluting the stock to the target concentration (e.g., 5x10⁻⁴ M) in a solution of constant ionic strength (e.g., 0.1 M KCl).[15]

  • Spectrometric Titration: a. Place a known volume of the working solution into a beaker with a magnetic stirrer. b. Measure the initial pH and record the full UV-Vis spectrum (e.g., 200-400 nm). This spectrum corresponds primarily to the ArOH form. c. Add small, precise aliquots of standardized NaOH solution. After each addition, allow the pH to stabilize, measure the new pH, and record another full UV-Vis spectrum. d. Continue this process until the pH is well above the expected pKa (e.g., pH 12), where the spectrum will correspond primarily to the ArO⁻ form and will no longer change upon further base addition.

  • Data Analysis: a. Identify a wavelength where the absorbance difference between the ArOH and ArO⁻ forms is maximal. b. For each recorded pH value, extract the absorbance (A) at this chosen wavelength. c. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] Where:

    • A_max is the absorbance of the pure ArO⁻ form (at high pH).

    • A_min is the absorbance of the pure ArOH form (at low pH).

    • A is the absorbance at a given intermediate pH. d. Plot log[(A_max - A) / (A - A_min)] vs. pH. The pKa is the pH value where the y-axis value is zero.

A Prepare Fluorophenol Solution (Constant Ionic Strength) B Measure Initial pH & UV-Vis Spectrum (ArOH) A->B C Add Aliquot of NaOH B->C D Measure New pH & Record Spectrum C->D E Repeat Titration to High pH (ArO⁻) D->E More aliquots F Analyze Absorbance Data vs. pH E->F Titration complete G Calculate pKa using Henderson-Hasselbalch Eq. F->G

Caption: Workflow for spectrometric pKa determination.

Conclusion

Fluorine substitution on a phenol ring is a powerful tool for modulating molecular properties, but its effects are far from monolithic. A comprehensive understanding requires an appreciation for the competitive interplay between a powerful, distance-dependent inductive effect and a position-dependent resonance effect.

  • On Acidity: Fluorine consistently increases phenol acidity due to the dominant stabilizing -I effect, with the magnitude of this increase following the order ortho > meta > para.

  • On Reactivity: In electrophilic substitutions, the activating nature of the hydroxyl group prevails, though the reaction is tempered by fluorine's presence. In nucleophilic substitutions, fluorine's ability to stabilize the rate-determining Meisenheimer complex makes it a surprisingly effective activating group, often rendering fluoroarenes more reactive than their heavier halogen counterparts.

By leveraging the experimental data and mechanistic principles outlined in this guide, researchers can more effectively predict and harness the unique chemical behavior of fluorinated phenols in drug development and materials science applications.

References

Safety Operating Guide

Proper Disposal of 4,5-Difluoro-2-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-Difluoro-2-methylphenol, a compound frequently utilized in pharmaceutical research and organic synthesis. As a halogenated phenol, this substance requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document is designed to provide clarity and operational guidance to researchers, scientists, and drug development professionals, fostering a culture of safety and compliance.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Due to its fluorinated nature, it falls under the category of halogenated organic compounds, which have specific disposal requirements, primarily centered around high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[3][4]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety begins with the consistent use of appropriate Personal Protective Equipment (PPE). The causality behind this is to create a barrier between the researcher and the chemical, preventing accidental exposure through inhalation, ingestion, or skin contact.

ActivityRequired Personal Protective Equipment
Routine Handling & Weighing - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Preparing Solutions & Reactions - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood
Waste Handling & Segregation - Nitrile gloves- Chemical splash goggles- Laboratory coat
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coat or chemical-resistant apron- Respiratory protection may be necessary for large spills

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural flow for managing waste generated from the use of this compound, from the point of generation to its final collection point within the laboratory.

Step 1: Waste Segregation at the Point of Generation

The principle of immediate and proper segregation is crucial to prevent inadvertent mixing of incompatible chemicals, which could lead to dangerous reactions.[5] As a halogenated organic compound, this compound waste must be kept separate from non-halogenated organic waste.[6][7][8] This is primarily due to the different incineration requirements and associated disposal costs.[7]

  • Action: Immediately upon generation, discard any waste containing this compound into a designated "Halogenated Organic Waste" container.

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is vital for safe storage. The choice of container material must be compatible with the chemical waste to prevent degradation of the container.

  • Aqueous Waste Containing this compound:

    • Container: Use a high-density polyethylene (HDPE) or other suitable plastic carboy.[6][9]

    • Labeling: Affix a "Hazardous Waste" label.[10] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other components with their approximate percentages.

      • The associated hazards (e.g., Toxic, Irritant).

      • The accumulation start date.

  • Organic Solutions Containing this compound:

    • Container: Use a glass or other compatible solvent waste container.[9]

    • Labeling: Apply a "Hazardous Waste" label with the same detailed information as for aqueous waste.

  • Contaminated Solid Waste (e.g., pipette tips, gloves, weigh boats):

    • Container: Collect in a designated, puncture-proof, sealable container or a clear plastic bag lining a rigid container.[10][11]

    • Labeling: Label the container or bag as "Hazardous Waste" and specify the contaminant, e.g., "Solid Waste contaminated with this compound."[10]

Step 3: In-Lab Waste Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][12] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[1][12]

  • Secondary Containment: All liquid waste containers should be placed in secondary containment (e.g., a larger, chemically resistant tray or tub) to contain any potential leaks or spills.[1]

  • Segregation in SAA: Even within the SAA, maintain segregation between incompatible waste streams. For instance, keep acidic waste away from basic waste.

Step 4: Preparing for Disposal Pickup

Once a waste container is full (typically around 90% capacity to allow for expansion), it should be prepared for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Finalize Label: Ensure the waste label is complete and accurate.

  • Securely Seal: Tightly cap the container.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup.[1][10]

Decision-Making Workflow for Disposal

To provide a clear visual guide for the disposal process, the following workflow diagram outlines the key decision points and actions.

G cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal start Waste Generated (Contains this compound) waste_type Determine Waste Type start->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste waste_type->solid Solid aqueous Aqueous Solution liquid->aqueous Aqueous organic Organic Solution liquid->organic Organic container_solid Select Lined, Puncture-Proof Solid Waste Container solid->container_solid container_aqueous Select Plastic Waste Container aqueous->container_aqueous container_organic Select Glass Waste Container organic->container_organic label_waste Label Container as 'Hazardous Waste' (Halogenated) container_solid->label_waste container_aqueous->label_waste container_organic->label_waste saa Store in Satellite Accumulation Area (SAA) label_waste->saa pickup Request EHS Waste Pickup saa->pickup incineration High-Temperature Incineration (>1100°C for >1% Halogenated) pickup->incineration

Caption: Disposal workflow for this compound waste.

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable organic solutions.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Final Disposal Pathway: High-Temperature Incineration

It is critical for laboratory personnel to understand the ultimate fate of the waste they generate. Halogenated organic compounds like this compound are not suitable for landfilling and require destruction. The standard and most effective method for this is high-temperature incineration.[13] For hazardous waste with a halogenated organic content exceeding 1%, a temperature of at least 1100°C is required to ensure complete breakdown of the carbon-halogen bonds and prevent the formation of highly toxic dioxins and furans.[3][4]

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, contributing to a safer laboratory environment and the protection of our ecosystem.

References

Personal protective equipment for handling 4,5-Difluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4,5-Difluoro-2-methylphenol

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond mere procedural lists to provide a deep, actionable understanding of the safety protocols for this compound. The introduction of fluorine atoms into the phenol structure significantly alters its chemical properties, and understanding this is the first step toward safe handling.

The principles outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.

Hazard Profile of this compound

Understanding the specific risks associated with this compound (CAS No: 704884-76-4) is fundamental to establishing effective safety protocols. The presence of two electron-withdrawing fluorine atoms on the benzene ring increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. This can enhance its ability to cause chemical burns and potentially increase its rate of absorption through the skin.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate a stringent approach to personal protective equipment (PPE) to prevent oral, dermal, ocular, and respiratory exposure.

Engineering Controls: Your First Line of Defense

Before considering PPE, it is critical to implement robust engineering controls. PPE should be viewed as the final barrier between the researcher and the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, especially when working with the solid powder or creating solutions, must be performed in a properly functioning chemical fume hood.[2] This minimizes the risk of inhaling dust or vapors.

  • Ventilated Enclosures: For weighing the solid compound, a ventilated balance enclosure or powder containment hood is highly recommended to prevent the release of fine particulates into the laboratory environment.

  • Safety Infrastructure: Ensure that a certified safety shower and an eyewash station are readily accessible and unobstructed, located close to the workstation.[3][4]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure. The following table provides guidance for common laboratory operations involving this compound.

Laboratory Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical splash goggles and a full-face shield.Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile base layer, Neoprene or Butyl rubber outer layer).Fully-buttoned laboratory coat; consider a chemically resistant apron.Not required if performed within a certified chemical fume hood or ventilated enclosure.
Solution Preparation & Transfer Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Consult manufacturer compatibility charts.Fully-buttoned laboratory coat.Not required if performed within a certified chemical fume hood.
Large-Scale Operations (>50g) Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemically resistant apron over a laboratory coat.Mandatory use of a chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemically resistant, disposable coveralls or apron.A NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter may be necessary depending on spill size and ventilation.
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound q_hood Is the task performed in a certified chemical fume hood? start->q_hood stop STOP! Do not proceed without proper engineering controls. q_hood->stop  No q_scale What is the scale of work? q_hood->q_scale  Yes small_scale < 1g, non-aerosolizing q_scale->small_scale  Small Scale large_scale > 1g or potential for aerosol/dust q_scale->large_scale  Large Scale / Dust ppe_base Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves small_scale->ppe_base ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Chem-Resistant Apron large_scale->ppe_enhanced

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict operational plan minimizes the risk of accidental exposure.

Protocol 1: Donning Personal Protective Equipment
  • Inspect All PPE: Before starting, visually inspect all PPE for damage, such as cracks in goggles or pinholes in gloves.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Layer: Don the laboratory coat, ensuring it is fully buttoned. If required, don inner gloves (Nitrile).

  • Eye and Face Protection: Put on safety goggles. If a face shield is required, place it over the goggles.

  • Outer Gloves: Don the outer, chemical-resistant gloves (e.g., Neoprene or Butyl rubber). Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

Protocol 2: Safe Handling and Use
  • Area Preparation: Designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Tool Preparation: Gather all necessary spatulas, glassware, and reagents before opening the chemical container.

  • Chemical Handling: Perform all manipulations well inside the fume hood (at least 6 inches from the sash). Handle the compound gently to avoid creating dust.

  • Post-Handling: Securely close the primary container. Decontaminate any non-disposable equipment used.

Protocol 3: Doffing Personal Protective Equipment to Prevent Contamination

This sequence is critical to avoid transferring contaminants from the PPE to your skin.

  • Outer Gloves: Remove the outer gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Decontaminate and Dispose: Dispose of the gloves in the designated hazardous waste container.[5]

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surface.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it in on itself, touching only the inside surfaces.

  • Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention. While some protocols for phenol exposure suggest using polyethylene glycol (PEG-300 or PEG-400), this should only be done if it is part of your institution's pre-approved standard operating procedure (SOP) for this specific compound.[7]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[6] Seek immediate medical attention.

  • Spill: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. For large spills, evacuate the area and contact your institution's emergency response team.[2]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Unused Compound & Contaminated Materials: Collect unused compound and any materials contaminated with it (e.g., absorbent pads, disposable PPE, pipette tips) in a clearly labeled, sealed hazardous waste container.[5]

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[4][6] Never dispose of this chemical down the drain.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.